Reparixin
描述
This compound has been used in trials studying the treatment and prevention of Breast Cancer, Metastatic Breast Cancer, Pancreatectomy for Chronic Pancreatitis, Islet Transplantation in Diabetes Mellitus Type 1, and Pancreatic Islet Transplantation in Type 1 Diabetes Mellitus.
This compound is an orally available inhibitor of CXC chemokine receptor types 1 (CXCR1) and 2 (CXCR2), with potential antineoplastic activity. Upon administration, this compound allosterically binds to CXCR1 and prevents CXCR1 activation by its ligand interleukin 8 (IL-8 or CXCL8). This may cause cancer stem cell (CSC) apoptosis and may inhibit tumor cell progression and metastasis. CXCR1, overexpressed on CSCs, plays a key role in CSC survival and the ability of CSC to self-renew; it is also linked to tumor resistance to chemotherapy. Inhibition of the IL-8/CXCR1 interaction also potentiates the cytotoxic effect of chemotherapeutic agents. In addition, this compound inhibits CXCR2 activation and may reduce both neutrophil recruitment and vascular permeability during inflammation or injury.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.
inhibits CXCR1 to prevent polymorphonuclear cell recruitment
Structure
3D Structure
属性
IUPAC Name |
(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDRVXQXKZXMHP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046509 | |
| Record name | Reparixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266359-83-5 | |
| Record name | Repertaxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266359-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reparixin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reparixin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12614 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Reparixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REPARIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U604E1NB3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Reparixin: A Non-Competitive Allosteric Inhibitor of CXCR1/CXCR2 for Inflammatory and Oncologic Indications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Reparixin is a potent small-molecule, non-competitive allosteric inhibitor of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2). By binding to a transmembrane site distinct from the natural ligand binding site, this compound locks the receptors in an inactive conformation, effectively blocking downstream signaling pathways crucial for neutrophil activation and migration. This unique mechanism of action has positioned this compound as a promising therapeutic candidate for a range of inflammatory diseases, ischemia-reperfusion injury, and oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and a visual representation of the relevant biological pathways and experimental workflows.
Introduction
The CXC chemokine receptors CXCR1 and CXCR2, primarily activated by interleukin-8 (IL-8 or CXCL8), are key mediators of the inflammatory response, playing a central role in the recruitment and activation of neutrophils.[1][2] Dysregulation of the IL-8/CXCR1/2 axis is implicated in the pathophysiology of numerous acute and chronic inflammatory conditions, as well as in tumor growth and metastasis.[3][4] this compound (also known as Repertaxin) emerges as a first-in-class therapeutic agent that allosterically modulates CXCR1 and CXCR2, offering a targeted approach to mitigating inflammation and potentially overcoming cancer resistance.[2][3]
Mechanism of Action: Non-Competitive Allosteric Inhibition
This compound functions as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2, with a significantly higher affinity for CXCR1.[2][3][4] It binds to an allosteric cavity within the transmembrane helices of the receptors.[3] This binding event induces a conformational change that locks the receptor in an inactive state, preventing G-protein coupling and subsequent downstream signaling, even in the presence of the natural ligand, IL-8.[5] This allosteric mechanism means that this compound does not compete with IL-8 for binding, a characteristic that can offer advantages in environments with high chemokine concentrations.[5]
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line/System | Ligand | IC50 (nM) | Reference |
| CXCR1 | Chemotaxis | Human Polymorphonuclear Cells (PMNs) | CXCL8 | 1 | [2][6] |
| CXCR1 | Chemotaxis | L1.2 cells expressing CXCR1 | CXCL8 | 5.6 | [2] |
| CXCR2 | Chemotaxis | Human PMNs | CXCL1 | 400 | [2][6] |
| CXCR2 | Chemotaxis | L1.2 cells expressing CXCR2 | CXCL8 | ~100 | [5][7] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | This compound Dosage | Effect | Reference |
| Liver Ischemia/Reperfusion | Rat | 15 mg/kg (i.v. then s.c.) | 90% reduction in PMN recruitment | [6][8] |
| Cerebral Ischemia (transient MCAO) | Rat | 15 mg/kg (i.v. then s.c.) | Significant improvement in neurological deficits | [9][10] |
| Spinal Cord Injury | Rat | 15 mg/kg (i.p.) or 10 mg/kg/day (s.c. infusion) | Attenuated inflammatory response and improved functional recovery | [11][12] |
| Myelofibrosis (Gata1low mice) | Mouse | 7.5 mg/kg/h (continuous infusion) | Reduction in bone marrow and splenic fibrosis | [4][13] |
Signaling Pathways
CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. These pathways ultimately lead to neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound's allosteric inhibition prevents the initial G-protein activation, thereby blocking all subsequent downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the ability of neutrophils to migrate towards a chemoattractant, and the inhibitory effect of this compound on this process.[14][15][16]
Materials:
-
Human polymorphonuclear cells (PMNs), freshly isolated
-
This compound
-
Chemoattractant (e.g., recombinant human CXCL8)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell staining solution (e.g., Diff-Quik)
Protocol:
-
Cell Preparation: Isolate human PMNs from fresh peripheral blood using a standard density gradient centrifugation method. Resuspend the cells in assay medium to a final concentration of 2 x 10^6 cells/mL.
-
Assay Setup:
-
Add assay medium containing the chemoattractant (e.g., 10 nM CXCL8) to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate the PMN suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated PMN suspension to the upper chamber.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Cell Staining and Quantification:
-
Remove the membrane and wipe the upper surface to remove non-migrated cells.
-
Fix and stain the membrane with a suitable staining solution.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a key downstream signaling event.[17][18][19]
Materials:
-
Cells expressing CXCR1 and/or CXCR2 (e.g., transfected cell line or primary neutrophils)
-
This compound
-
Agonist (e.g., CXCL8)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells in a 96-well black-walled, clear-bottom plate.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation: Add this compound at various concentrations or vehicle control to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the automated injector to add the agonist (e.g., CXCL8) to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition of the calcium response for each this compound concentration and determine the IC50 value.
In Vivo Ischemia-Reperfusion Injury Model
This protocol describes a rat model of hepatic ischemia-reperfusion to evaluate the in vivo efficacy of this compound.[6][8]
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Anesthesia and Surgery: Anesthetize the rats (e.g., with isoflurane). Perform a midline laparotomy to expose the liver.
-
Ischemia: Induce hepatic ischemia by clamping the portal triad (B1167595) (hepatic artery, portal vein, and bile duct) for a specified duration (e.g., 60 minutes).
-
Reperfusion and Treatment:
-
Remove the clamp to initiate reperfusion.
-
Administer this compound (e.g., 15 mg/kg, i.v.) or vehicle control 15 minutes before reperfusion.
-
A subsequent subcutaneous dose (e.g., 15 mg/kg) can be given 2 hours after reperfusion.
-
-
Sample Collection and Analysis: After a defined reperfusion period (e.g., 24 hours), euthanize the animals and collect blood and liver tissue.
-
Blood Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) as markers of liver damage.
-
Tissue Analysis: Homogenize liver tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. Perform histological analysis (e.g., H&E staining) to assess tissue damage.
-
-
Data Analysis: Compare the levels of liver enzymes, MPO activity, and histological scores between the this compound-treated and vehicle-treated groups to determine the protective effect of the compound.
Conclusion
This compound represents a significant advancement in the targeted therapy of inflammatory and oncologic diseases. Its unique non-competitive allosteric mechanism of inhibiting CXCR1 and CXCR2 provides a powerful tool to modulate the deleterious effects of excessive neutrophil activity. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research and development of this compound and other allosteric modulators of chemokine receptors. As our understanding of the complex roles of CXCR1 and CXCR2 in various pathologies continues to grow, the therapeutic potential of this compound is likely to expand into new clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. The Interleukin-8 (IL-8/CXCL8) Receptor Inhibitor this compound Improves Neurological Deficits and Reduces Long-term Inflammation in Permanent and Transient Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
The Discovery and Development of Reparixin: A Technical Guide to a Novel CXCR1/CXCR2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reparixin, also known as Repertaxin, is a potent and selective non-competitive allosteric inhibitor of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2][3][4] Developed by Dompé Farmaceutici, this small molecule has been the subject of extensive preclinical and clinical investigation for its therapeutic potential in a wide range of inflammatory conditions, including ischemia-reperfusion injury, cancer, and severe pneumonia.[5][6][7] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, with a focus on key experimental data and methodologies.
Introduction: Targeting Chemokine-Mediated Inflammation
The inflammatory response is a critical component of the innate immune system, characterized by the recruitment of leukocytes, particularly neutrophils, to sites of injury or infection. This process is largely mediated by chemokines, a family of small cytokines that bind to G protein-coupled receptors (GPCRs) on the surface of immune cells.[8][9] Interleukin-8 (IL-8, also known as CXCL8) is a potent pro-inflammatory chemokine that plays a central role in neutrophil activation and chemotaxis through its interaction with two high-affinity receptors: CXCR1 and CXCR2.[5][10]
While essential for host defense, dysregulated or excessive neutrophil infiltration can lead to significant tissue damage and contribute to the pathophysiology of numerous acute and chronic inflammatory diseases.[5] Consequently, the IL-8/CXCR1/2 axis has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.[8][9] this compound was developed to address this unmet medical need by specifically targeting and inhibiting the function of CXCR1 and CXCR2.[2][5]
Discovery and Chemical Properties
This compound (chemical name: (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide) is a small molecule inhibitor identified through screening campaigns aimed at discovering non-competitive allosteric modulators of CXCR1 and CXCR2.[11][12] Its chemical structure is distinct from the endogenous chemokine ligands, allowing it to bind to a different site on the receptors.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | Repertaxin, DF 1681Y |
| Molecular Formula | C14H21NO3S |
| Molecular Weight | 283.39 g/mol |
| CAS Number | 266359-83-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Allosteric Inhibition of CXCR1/CXCR2
This compound functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2.[1][2][3][4] Unlike competitive antagonists that bind to the same site as the natural ligand (IL-8), this compound binds to a distinct, allosteric site on the receptors.[13] This binding induces a conformational change in the receptor, locking it in an inactive state and preventing the intracellular signaling cascade that is normally triggered by chemokine binding.[14] A key advantage of this allosteric mechanism is that it does not directly compete with the high physiological concentrations of IL-8 that can occur at inflammatory sites.
The inhibitory activity of this compound is significantly more potent for CXCR1 than for CXCR2.[1][4] This selectivity is noteworthy as CXCR1 is the primary receptor for IL-8-mediated neutrophil chemotaxis.[10]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Ligand | Assay Type | IC50 |
| Human CXCR1 | IL-8 (CXCL8) | Chemotaxis | 1 nM |
| Human CXCR2 | IL-8 (CXCL8) | Chemotaxis | 400 nM |
| Human CXCR2 | CXCL1 | Chemotaxis | 400 nM |
| Rodent CXCR1/2 | CXCL1/CXCL2 | Chemotaxis | Active |
Data compiled from multiple sources.[1][13][15]
Signaling Pathway
The binding of IL-8 to CXCR1/2 initiates a signaling cascade that is characteristic of G protein-coupled receptors. This involves the activation of heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits, in turn, activate downstream effector molecules such as phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs), including ERK1/2.[8][9] The culmination of this signaling is a series of cellular responses in neutrophils, including calcium mobilization, actin polymerization, degranulation, and directed migration (chemotaxis).[10][15] this compound, by stabilizing the inactive conformation of the receptors, effectively blocks these downstream events.[5]
Preclinical Development
The preclinical development of this compound involved a comprehensive evaluation of its efficacy in various in vitro and in vivo models of inflammation and disease.
In Vitro Efficacy
The primary in vitro assay used to characterize the activity of this compound is the neutrophil chemotaxis assay, typically performed using a Boyden chamber.
Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Neutrophil Isolation:
-
Human neutrophils are isolated from the peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation to separate them from other leukocytes and red blood cells.[11]
-
Contaminating erythrocytes are removed by hypotonic lysis.
-
The purity and viability of the isolated neutrophils are assessed using microscopy and trypan blue exclusion, respectively.
-
-
Assay Setup:
-
A 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size) is used.[2][11]
-
The lower chamber is filled with a medium containing a chemoattractant, such as IL-8 (CXCL8) at a concentration of 1-10 nM.[11]
-
Isolated neutrophils are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.[16]
-
The neutrophil suspension is then added to the upper chamber.
-
-
Incubation and Migration:
-
Quantification of Migration:
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells in the lower chamber are quantified. A common method involves measuring ATP levels using a luminescent assay (e.g., CellTiter-Glo®), where the luminescence signal is directly proportional to the number of viable migrated cells.[11]
-
Alternatively, migrated cells can be fixed, stained, and counted under a microscope.[17]
-
-
Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage reduction in neutrophil migration compared to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy
This compound has demonstrated significant efficacy in various animal models of inflammatory diseases. A key model for assessing its therapeutic potential in acute inflammatory conditions is the liver ischemia-reperfusion (I/R) injury model.
Experimental Protocol: Mouse Model of Liver Ischemia-Reperfusion Injury
-
Animal Model:
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the liver.
-
Partial warm ischemia is induced by clamping the hepatic artery and portal vein that supply the left and median lobes of the liver (approximately 70% of the liver mass).[19][20]
-
The clamp is maintained for a period of 60-90 minutes.[18][20]
-
After the ischemic period, the clamp is removed to allow for reperfusion of the liver lobes.
-
-
This compound Administration:
-
Assessment of Liver Injury and Inflammation:
-
At various time points post-reperfusion (e.g., 6, 12, 24 hours), blood and liver tissue samples are collected.
-
Liver Injury: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of hepatocellular damage.[18]
-
Neutrophil Infiltration: Myeloperoxidase (MPO) activity in liver tissue homogenates is quantified as a measure of neutrophil accumulation.[18]
-
Histopathology: Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of necrosis and inflammation.
-
Cytokine and Chemokine Levels: The expression of pro-inflammatory mediators such as TNF-α, IL-6, and chemokines in the liver and serum is measured using ELISA or qPCR.[18]
-
Table 3: Summary of In Vivo Efficacy of this compound in a Mouse Liver I/R Model
| Parameter | Treatment Group | Outcome |
| Serum ALT Levels | This compound (15 mg/kg) | Significantly reduced compared to vehicle control |
| Liver MPO Activity | This compound (15 mg/kg) | Approximately 50% reduction in neutrophil recruitment |
| Lung MPO Activity | This compound (15 mg/kg) | Approximately 50% reduction in neutrophil recruitment |
| Serum TNF-α and IL-6 | This compound (15 mg/kg) | Significantly reduced compared to vehicle control |
Data from a study on liver ischemia-reperfusion injury in mice.[18]
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several animal species and in humans.
Table 4: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Tmax | t1/2 | Key Findings |
| Rat | Intravenous | - | - | ~0.5 hours | Rapid elimination, primarily through urinary excretion after metabolism. |
| Dog | Intravenous | - | - | ~10 hours | Slower elimination compared to rats. |
| Human | Oral | 400-1200 mg | ~1.0 hour | ~2.0 hours | Rapid absorption, no accumulation upon multiple dosing. |
Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life. Data compiled from multiple sources.[21][22]
Clinical Development
This compound has been evaluated in numerous clinical trials across a spectrum of indications, including organ transplantation, breast cancer, and severe pneumonia, including that associated with COVID-19.[7] These trials have provided valuable data on the safety, tolerability, and potential efficacy of this compound in human subjects.
Table 5: Selected Clinical Trials of this compound
| Phase | Indication | Intervention | Status |
| Phase III | Community-Acquired Pneumonia (including COVID-19) | Oral this compound (1200 mg TID) vs. Placebo | Ongoing |
| Phase II | Severe COVID-19 Pneumonia | Oral this compound (1200 mg TID) vs. Standard of Care | Completed |
| Phase Ib | HER-2 Negative Metastatic Breast Cancer | Oral this compound in combination with Paclitaxel (B517696) | Completed |
| Pilot Study | Liver Transplantation | Intravenous this compound | Completed |
TID: Three times a day. Information gathered from clinical trial registries and publications.[23][24][25][26]
The clinical development of this compound follows a standard workflow for small molecule inhibitors.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the fundamental mechanisms of inflammation through the allosteric inhibition of CXCR1 and CXCR2. Its development has been guided by a robust preclinical program that has demonstrated its efficacy in a variety of disease models. Ongoing and completed clinical trials are providing critical insights into its safety and therapeutic potential in humans. The unique mechanism of action of this compound, coupled with its oral bioavailability, positions it as a valuable candidate for the treatment of a wide range of diseases characterized by excessive neutrophil-mediated inflammation. Future research will likely focus on further elucidating its role in combination therapies and exploring its potential in other inflammatory and autoimmune disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CXCR1/CXCR2 receptor antagonism in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 15. apexbt.com [apexbt.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound | CXCR | TargetMol [targetmol.com]
- 18. Frontiers | Intravital Microscopic Evaluation of the Effects of a CXCR2 Antagonist in a Model of Liver Ischemia Reperfusion Injury in Mice [frontiersin.org]
- 19. Mouse Model of Liver Ischemia and Reperfusion Injury: Method to Study Reactive Oxygen and Nitrogen Metabolites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mouse model of liver ischemia and reperfusion injury: method for studying reactive oxygen and nitrogen metabolites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Species differences in the pharmacokinetics and metabolism of this compound in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A window-of-opportunity trial of the CXCR1/2 inhibitor this compound in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
Reparixin: A Technical Guide to its Impact on Neutrophil Recruitment and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reparixin is a potent, non-competitive allosteric inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors, activated by chemokines such as interleukin-8 (IL-8 or CXCL8), are pivotal in the recruitment and activation of neutrophils at sites of inflammation.[3] Dysregulated neutrophil activity is a hallmark of numerous inflammatory diseases and ischemia-reperfusion injuries. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on neutrophil recruitment across various experimental models, and its modulation of key intracellular signaling cascades. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate further research and development.
Mechanism of Action
This compound functions as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2.[4][5] Unlike competitive antagonists that block the ligand-binding site, this compound binds to a different site on the receptors. This interaction induces a conformational change that prevents receptor activation and subsequent G-protein-mediated intracellular signaling, even when the natural ligand (e.g., IL-8) is bound.[2][4] This allosteric inhibition effectively decouples the receptor from its downstream signaling machinery, thereby preventing the functional responses associated with neutrophil activation, such as chemotaxis, degranulation, and respiratory burst.[1] Notably, this compound demonstrates a marked selectivity for CXCR1 over CXCR2.[4]
Quantitative Efficacy of this compound
The following tables summarize the quantitative data on this compound's inhibitory activity and its effects on neutrophil recruitment in various in vitro and in vivo models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Ligand | Cell Type | Assay | IC50 | Reference |
| Human CXCR1 | CXCL8 | Human Polymorphonuclear Cells (PMNs) | Migration Assay | 1 nM | [1][2] |
| Human CXCR2 | CXCL1 | Human Polymorphonuclear Cells (PMNs) | Migration Assay | 400 nM | [1][2] |
Table 2: Effect of this compound on Neutrophil Recruitment in Animal Models
| Animal Model | Condition | Dosage | Administration Route | Reduction in Neutrophil Recruitment | Reference |
| Mouse | LPS-induced Acute Lung Injury | 15 µg/g | - | ~50% in the lung | [6] |
| Rat | Liver Ischemia-Reperfusion Injury | 15 mg/kg | i.v. before reperfusion, s.c. after | 90% in reperfused livers | [1] |
| Mouse | Allergic Airway Inflammation | 15 mg/kg | - | Significant suppression in BALF | [7] |
Table 3: Clinical Observations of this compound's Effect on Neutrophils
| Study Population | Condition | Dosage | Administration Route | Key Finding | Reference |
| Patients undergoing on-pump coronary artery bypass graft surgery | Post-operative Inflammation | 4.5 mg/kg/h loading dose, 2.8 mg/kg/h continuous infusion | Intravenous | Significantly reduced proportion of neutrophil granulocytes in blood | [8] |
| Patients with severe COVID-19 pneumonia | Severe COVID-19 Pneumonia | 1200 mg three times daily | Oral | Lower rate of clinical events compared to standard of care | [9] |
Signaling Pathways Modulated by this compound
This compound's inhibition of CXCR1/2 activation disrupts several downstream signaling pathways critical for neutrophil function. Upon ligand binding, CXCR1/2 typically activates G-proteins, leading to the activation of Phosphoinositide 3-kinase (PI3K), Phospholipase C (PLC), and P-Rex-1.[1] These initial events trigger a cascade involving key effector molecules such as STAT3, AKT, and ERK.[10][11] By preventing the initial G-protein activation, this compound effectively blocks the phosphorylation and activation of these downstream mediators.[2][10] This blockade is central to its anti-inflammatory effects.
Caption: this compound's inhibition of CXCR1/2 signaling.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
In Vitro Neutrophil Migration (Chemotaxis) Assay
This assay quantifies the ability of neutrophils to migrate towards a chemoattractant, a process inhibited by this compound.
-
Cell Preparation: Human polymorphonuclear cells (PMNs) are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Apparatus: A Boyden chamber or a similar multi-well migration plate with a porous membrane (typically 3-5 µm pores) separating the upper and lower chambers is used.
-
Procedure:
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., CXCL8 or CXCL1) at a known concentration.
-
A suspension of isolated PMNs, pre-incubated with varying concentrations of this compound or a vehicle control, is added to the upper chamber.
-
The plate is incubated at 37°C in a humidified 5% CO2 atmosphere for a duration that allows for cell migration (e.g., 45-90 minutes).
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with Giemsa or DAPI).
-
The number of migrated cells is quantified by microscopy or by measuring the fluorescence of a DNA-binding dye.
-
-
Data Analysis: The number of migrated cells in the this compound-treated groups is compared to the vehicle control to determine the percentage of inhibition and calculate the IC50 value.
In Vivo Neutrophil Recruitment Model (LPS-Induced Acute Lung Injury)
This animal model is used to assess the in vivo efficacy of this compound in reducing neutrophil infiltration into the lungs following an inflammatory stimulus.
-
Animal Model: C57BL/6 mice are commonly used.
-
Procedure:
-
Mice are anesthetized and lipopolysaccharide (LPS) is administered intranasally or via intratracheal instillation to induce lung inflammation.
-
This compound or a vehicle control is administered to the mice (e.g., via intraperitoneal injection) either before (prophylactic) or after (therapeutic) LPS challenge.[6]
-
At a predetermined time point after LPS administration (e.g., 4-24 hours), the mice are euthanized.
-
Bronchoalveolar lavage (BAL) is performed to collect cells from the airways.
-
Lungs may be harvested for histological analysis or flow cytometry.
-
-
Cell Quantification:
-
BAL Fluid: The total number of cells in the BAL fluid is counted, and differential cell counts are performed to specifically quantify neutrophils.
-
Flow Cytometry: Lung tissue is digested to create a single-cell suspension. Cells are then stained with fluorescently labeled antibodies against neutrophil-specific markers (e.g., Ly6G) and analyzed by flow cytometry to quantify the number of neutrophils in the lung interstitium and vasculature.[6][12]
-
-
Data Analysis: The number of neutrophils in the lungs of this compound-treated mice is compared to that in the vehicle-treated control group to determine the percentage reduction in neutrophil recruitment.
Caption: Workflow for assessing in vivo neutrophil recruitment.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation state of key signaling proteins downstream of CXCR1/2, providing molecular evidence of this compound's inhibitory effect.
-
Cell Culture and Treatment: A relevant cell line (e.g., pancreatic cancer cells or neutrophils) is cultured and then treated with IL-8 in the presence or absence of this compound for a short duration (e.g., 5-30 minutes).[10][11]
-
Protein Extraction: Cells are lysed to extract total cellular proteins. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-AKT, anti-phospho-ERK, anti-phospho-STAT3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
The membrane is treated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein. The ratio of phosphorylated to total protein is calculated and compared between treatment groups. A decrease in this ratio in the this compound-treated samples indicates inhibition of the signaling pathway.[10][11]
Conclusion
This compound is a well-characterized inhibitor of neutrophil recruitment that acts through the allosteric inhibition of CXCR1 and CXCR2. Its efficacy has been demonstrated through quantitative in vitro and in vivo studies, and its mechanism is supported by the observed downregulation of key inflammatory signaling pathways. The experimental protocols detailed herein provide a foundation for the continued investigation of this compound and other CXCR1/2 modulators in various disease contexts. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field of drug development, offering both foundational knowledge and practical methodologies for advancing the study of this promising therapeutic agent.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 5. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuation of murine allergic airway inflammation with a CXCR1/CXCR2 chemokine receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dompé Announces Results of Phase 2 Study Evaluating the Efficacy and Safety of this compound in Patients with Severe COVID-19 Pneumonia [prnewswire.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Inhibition of interleukin 8/C‑X-C chemokine receptor 1,/2 signaling reduces malignant features in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]
Reparixin: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reparixin is a potent and selective non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, which play a pivotal role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation.[1][2] By targeting these receptors, this compound effectively modulates the inflammatory cascade, demonstrating significant therapeutic potential across a spectrum of inflammatory and ischemia-reperfusion-associated conditions. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining experimental protocols for its investigation.
Mechanism of Action
This compound functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2, with a notably higher affinity for CXCR1.[3][4] Unlike competitive antagonists that block ligand binding at the orthosteric site, this compound binds to a different site on the receptor. This allosteric modulation prevents the conformational changes necessary for receptor activation and downstream signaling, without directly interfering with the binding of cognate chemokines such as interleukin-8 (IL-8 or CXCL8).[2][5][6]
The primary molecular targets of this compound are the G protein-coupled receptors (GPCRs) CXCR1 and CXCR2.[1] The binding of chemokines like CXCL8 to these receptors on neutrophils triggers a cascade of intracellular events crucial for an inflammatory response. This compound's inhibition of these receptors disrupts this signaling pathway, leading to a reduction in neutrophil migration and activation.[1][2] This targeted action helps to alleviate the inflammatory response and prevent subsequent tissue damage.[1]
Upon chemokine binding, CXCR1/2 activation typically leads to the dissociation of the G-protein complex into its Gαi and Gβγ subunits.[7] The Gβγ-complex then activates downstream effectors such as phosphoinositide-3 kinase (PI3K) and phospholipase C (PLC).[7] These signaling molecules, in turn, initiate a broad range of functional responses in neutrophils, including:
-
Chemotaxis: Directed migration towards a chemical gradient of chemokines.
-
Degranulation: Release of cytotoxic and pro-inflammatory molecules from intracellular granules.
-
Respiratory Burst: Production of reactive oxygen species (ROS).[7]
-
Cytoskeletal Rearrangement and Cell Polarization: Essential for cell motility.[7]
By inhibiting CXCR1/2, this compound effectively blocks these downstream events, including calcium influx and the phosphorylation of signaling molecules, thereby attenuating the inflammatory response.[2][7]
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of the CXCR1/2 signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.
Quantitative Data
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Ligand | Receptor | IC50 | Reference |
| Inhibition of Migration | Human Polymorphonuclear Cells (PMNs) | CXCL8 (IL-8) | CXCR1 | 1 nM | [7] |
| Inhibition of Migration | Human Polymorphonuclear Cells (PMNs) | CXCL1 | CXCR2 | 400 nM | [7] |
| Inhibition of Migration | L1.2 cells expressing CXCR1 | CXCL8 (IL-8) | CXCR1 | 5.6 nM | [3] |
| Inhibition of Migration | L1.2 cells expressing Ile43Val CXCR1 mutant | CXCL8 (IL-8) | CXCR1 | 80 nM | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Condition | Dosage | Outcome | Reference |
| Rat | Liver Ischemia-Reperfusion | 15 mg/kg | 90% inhibition of PMN recruitment | [7] |
| Mouse | LPS-induced Acute Lung Injury | 15 µg/g | ~50% reduction in neutrophil recruitment to the lung | [8][9] |
| Mouse | Acid-induced Acute Lung Injury | 15 µg/g | Improved gas exchange, reduced neutrophil recruitment and vascular permeability | [8][9] |
| Rat | Traumatic Spinal Cord Injury | 15 mg/kg (i.p.) or 10 mg/kg (s.c. infusion) for 7 days | Reduced oligodendrocyte apoptosis, neutrophil and macrophage migration; improved hind limb function | [7][10] |
| Spontaneously Hypertensive Rat | Hypertension | 5 mg/kg daily for 3 weeks | Decreased systolic blood pressure and thoracic aorta wall thickness | [11] |
| Mouse (Gata1low) | Myelofibrosis | 7.5 mg/h/kg (continuous infusion) | Reduction in bone marrow and splenic fibrosis | [5] |
Table 3: Clinical Studies with this compound
| Study Population | Condition | Dosage | Key Findings | Reference |
| Patients undergoing on-pump Coronary Artery Bypass Graft (CABG) surgery | Ischemia-Reperfusion Injury and Inflammation | Intravenous infusion until 8 hours post-CPB | Significantly reduced proportion of neutrophil granulocytes in blood; less positive fluid balance required | [4] |
| Hospitalized adult patients with severe COVID-19 pneumonia | Severe COVID-19 Pneumonia | Add-on therapy | Trend towards limiting disease progression, lower ICU admission rate | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to investigate the anti-inflammatory properties of this compound.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.
Materials:
-
Freshly isolated human or rodent neutrophils
-
This compound
-
Chemoattractant (e.g., CXCL8/IL-8 for human neutrophils, CXCL1/KC for rodent neutrophils)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)
-
Incubator (37°C, 5% CO₂)
-
Cell counting solution (e.g., Calcein AM or similar)
-
Plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells. Resuspend purified neutrophils in assay medium.
-
Preparation of Chemoattractant: Prepare a solution of the chemoattractant in assay medium at a predetermined optimal concentration and add it to the lower wells of the Boyden chamber.
-
This compound Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 15-45 minutes) at 37°C.[7]
-
Assay Assembly: Place the polycarbonate membrane over the lower wells containing the chemoattractant.
-
Cell Seeding: Add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for a period that allows for optimal migration (e.g., 45-60 minutes for neutrophils).[7]
-
Quantification of Migration:
-
Remove the upper chamber and wipe the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the underside of the membrane with a suitable dye.
-
Alternatively, quantify the number of migrated cells in the lower chamber using a fluorescent dye like Calcein AM and a plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
In Vivo Model of LPS-Induced Acute Lung Injury
This model is used to evaluate the effect of this compound on neutrophil recruitment and vascular permeability in the lungs in response to an inflammatory stimulus.[8][9]
Animals:
-
Male C57BL/6 mice (or other suitable strain), 8-12 weeks old.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Aerosol delivery system
-
Evans blue dye
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils)
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 15 µg/g) or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a specified time before LPS challenge.[8]
-
LPS Challenge: Expose mice to aerosolized LPS or saline for a defined period (e.g., 30 minutes) to induce lung inflammation.
-
Endpoint Analysis (e.g., 24 hours post-LPS):
-
Vascular Permeability:
-
Inject Evans blue dye intravenously a set time before euthanasia.
-
Perfuse the lungs with saline to remove intravascular dye.
-
Harvest the lungs and extract the Evans blue dye using formamide.
-
Quantify the dye concentration spectrophotometrically.
-
-
Neutrophil Recruitment:
-
Harvest the lungs and prepare a single-cell suspension by mechanical dissociation and enzymatic digestion.
-
Perform red blood cell lysis.
-
Stain the cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G).
-
Analyze the percentage and number of neutrophils in the lung tissue using a flow cytometer.
-
-
-
Data Analysis: Compare the levels of vascular permeability and neutrophil infiltration between the this compound-treated and vehicle-treated groups.
Conclusion
This compound has been robustly demonstrated to possess significant anti-inflammatory properties, primarily through its allosteric inhibition of the CXCR1 and CXCR2 chemokine receptors. This mechanism effectively curtails neutrophil recruitment and activation, key drivers of inflammation and tissue damage in a multitude of pathological conditions. The quantitative data from both in vitro and in vivo studies underscore its potency and therapeutic potential. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced applications and mechanisms of this compound in inflammatory diseases. As a promising therapeutic agent, this compound warrants continued investigation and development for clinical use in a range of inflammatory disorders.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an inhibitor of CXCR1 and CXCR2 receptor activation, attenuates blood pressure and hypertension-related mediators expression in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
Reparixin: A Technical Guide to its Impact on Cancer Stem Cell Survival
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal, differentiation, and tumorigenesis, contributing significantly to therapeutic resistance and metastatic dissemination. The chemokine receptor CXCR1, predominantly expressed on CSCs, has emerged as a critical mediator of their survival and maintenance. Reparixin, a non-competitive allosteric inhibitor of CXCR1 and its cognate ligand, interleukin-8 (IL-8), has demonstrated significant potential in targeting this resilient cell population. This technical guide provides a comprehensive overview of the mechanism of action of this compound on CSCs, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The evidence presented herein underscores the potential of this compound as a valuable therapeutic agent in oncology, particularly in combination with conventional chemotherapies, to overcome CSC-mediated treatment failure.
Mechanism of Action: Targeting the CXCL8-CXCR1/2 Axis in Cancer Stem Cells
This compound functions as an orally available, non-competitive allosteric inhibitor of the G-protein coupled receptors, CXCR1 and CXCR2.[1] Its primary mechanism in the context of cancer stem cells involves the disruption of the CXCL8 (IL-8) signaling pathway.[2][3] CXCR1 is notably overexpressed on CSCs and plays a pivotal role in their survival, self-renewal, and resistance to chemotherapy.[1]
Upon administration, this compound binds to CXCR1 and CXCR2, preventing their activation by CXCL8.[1] This blockade of the CXCL8-CXCR1/2 interaction leads to the induction of apoptosis in CSCs and inhibits tumor progression and metastasis.[1] Furthermore, by inhibiting this pathway, this compound can potentiate the cytotoxic effects of conventional chemotherapeutic agents.[4]
The downstream effects of this compound-mediated CXCR1/2 inhibition include the modulation of key signaling molecules critical for CSC survival. Notably, inhibition of the CXCL8-CXCR1 axis has been shown to prevent the phosphorylation of Focal Adhesion Kinase (FAK) and subsequent activation of the PI3K/Akt signaling pathway.[5][6] This disruption sensitizes CSCs to apoptosis, including FASL-mediated killing.[5][6]
Quantitative Data on the Efficacy of this compound against Cancer Stem Cells
Multiple preclinical and clinical studies have provided quantitative evidence of this compound's efficacy in reducing the cancer stem cell population across various cancer types. The data consistently demonstrates a significant reduction in established CSC markers, such as Aldehyde Dehydrogenase (ALDH) activity and the CD44+/CD24- phenotype.
| Cancer Type | Model System | Treatment | CSC Marker | % Reduction in CSC Population | Reference |
| Breast Cancer | Human Breast Cancer Xenografts | This compound (alone or with docetaxel) | ALDH+ and CD24-/CD44+ | Significant reduction | |
| Breast Cancer | Operable HER-2 Negative Breast Cancer Patients | This compound (1000 mg, t.i.d. for 21 days) | ALDH+ | ≥ 20% in 4/17 patients | [5][7] |
| Breast Cancer | Operable HER-2 Negative Breast Cancer Patients | This compound (1000 mg, t.i.d. for 21 days) | CD24-/CD44+ | ≥ 20% in 9/17 patients | [5][7] |
| Thyroid Cancer | Thyroid Cancer Cell Lines (8505c, CAL62, SW1736) | This compound (30 µM) | ALDH high | Significant reduction | [8] |
| Malignant Melanoma | Human tumors in nude athymic mice | CXCR1/2 inhibition | ALDH+ | Reduction in percentage of ALDH+ cells | [6] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's impact on cancer stem cells.
Flow Cytometry for ALDH Activity
This protocol is for the identification and quantification of the ALDH-positive (ALDH+) cancer stem cell population using the ALDEFLUOR™ kit.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies Inc.)
-
Single-cell suspension from tumor tissue or cell culture
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the tissue or cell line of interest.
-
ALDEFLUOR™ Staining:
-
Resuspend 1 x 10^6 cells in 1 mL of ALDEFLUOR™ Assay Buffer.
-
Add 5 µL of activated ALDEFLUOR™ reagent to the "test" sample.
-
Immediately transfer 0.5 mL of the cell suspension from the "test" sample to a "control" tube containing 5 µL of the ALDH inhibitor, DEAB (diethylaminobenzaldehyde).
-
-
Incubation: Incubate both "test" and "control" tubes for 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at 250 x g for 5 minutes and resuspend the pellet in 0.5 mL of ALDEFLUOR™ Assay Buffer.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the DEAB-treated "control" sample to set the gate for the ALDH-positive population.
-
Acquire a minimum of 10,000 events for each sample.
-
The percentage of ALDH-positive cells in the "test" sample represents the cancer stem cell population.
-
Flow Cytometry for CD44+/CD24- Surface Markers
This protocol details the identification and quantification of the CD44-positive/CD24-negative cancer stem cell population.
Materials:
-
Fluorochrome-conjugated anti-human CD44 and CD24 antibodies
-
Isotype control antibodies
-
Single-cell suspension from tumor tissue or cell culture
-
Flow Cytometry Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension.
-
Staining:
-
Resuspend approximately 1 x 10^6 cells in 100 µL of Flow Cytometry Staining Buffer.
-
Add the appropriate concentrations of anti-CD44 and anti-CD24 antibodies.
-
Prepare tubes with isotype control antibodies for gating.
-
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Use unstained and single-color controls for compensation and isotype controls to set the gates for positive populations.
-
Quantify the percentage of cells with the CD44+/CD24- phenotype.
-
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells in non-adherent, serum-free conditions.
Materials:
-
Cancer cell line
-
Tumorsphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
Trypsin-EDTA solution
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in tumorsphere medium in ultra-low attachment plates.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Treatment: For drug studies, add this compound at the desired concentrations to the tumorsphere medium at the time of seeding or to established tumorspheres.
-
Quantification:
-
Count the number of tumorspheres (typically >50 µm in diameter) formed in each well using an inverted microscope.
-
The tumorsphere formation efficiency (TFE) can be calculated as: (Number of tumorspheres / Number of cells seeded) x 100%.
-
In Vivo Xenograft Model
This protocol describes the use of immunodeficient mice to evaluate the effect of this compound on tumor growth and CSC populations in vivo.
Materials:
-
Cancer cell line
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Prepare a single-cell suspension of cancer cells, optionally mixed with Matrigel.
-
Inject a defined number of cells (e.g., 1 x 10^4 to 1 x 10^6) subcutaneously or orthotopically into the mice.
-
-
Treatment:
-
Once tumors are palpable, randomize the mice into control and treatment groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Tumor Monitoring:
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width^2).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for histological analysis, immunohistochemistry for CSC markers, or dissociated for flow cytometry analysis of the CSC population as described in protocols 4.1 and 4.2.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described.
References
- 1. CD44 positive/CD24 negative (stem cell like property) breast carcinoma cells as marker of tumor aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. onclive.com [onclive.com]
- 6. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A window-of-opportunity trial of the CXCR1/2 inhibitor this compound in operable HER-2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preclinical Efficacy of Reparixin in Myelofibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myelofibrosis (MF) is a debilitating myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms. Current therapies, primarily JAK inhibitors, provide symptomatic relief but have limited effects on disease progression. Emerging preclinical evidence highlights the crucial role of the CXCL8/CXCR1/2 signaling axis in the pathophysiology of MF. Reparixin, a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, has demonstrated significant promise in preclinical models of myelofibrosis. This technical guide provides an in-depth analysis of the preclinical studies on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Target in Myelofibrosis
Myelofibrosis is characterized by a pro-inflammatory microenvironment in the bone marrow, driven by abnormal megakaryocytes that release a plethora of cytokines and growth factors.[1][2] Among these, human CXCL8 (interleukin-8) and its murine equivalent, mCXCL1, have been identified as key players in the development of bone marrow fibrosis.[1][3][4] CXCL8 exerts its effects by binding to the G-protein coupled receptors CXCR1 and CXCR2, which are expressed on various hematopoietic and stromal cells.[1][5] This signaling pathway is implicated in neutrophil recruitment and activation, as well as in the production of fibrogenic factors like Transforming Growth Factor-beta 1 (TGF-β1).[1][3][5]
This compound is a potent, orally available small molecule that functions as a dual, non-competitive allosteric antagonist of CXCR1 and CXCR2.[1][5] It has a higher selectivity for CXCR1 (IC50 = 1 nM) compared to CXCR2 (IC50 = 400 nM).[1] By inhibiting CXCR1/2 activation, this compound disrupts the downstream signaling cascade, thereby offering a novel therapeutic strategy to mitigate inflammation and fibrosis in myelofibrosis.[1][5]
Quantitative Data from Preclinical Studies
The preclinical efficacy of this compound has been primarily evaluated in the Gata1low mouse model, which recapitulates key features of human myelofibrosis, including bone marrow fibrosis and splenomegaly.[1][3][6] The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of this compound in Gata1low Mice
| Parameter | Vehicle | This compound (Day 20) | This compound (Day 37) | P-value | Citation |
| Bone Marrow Fibrosis (Gomori, % area) | 28.09 ± 15.69 | 4.54 ± 0.45 | - | <0.05 | [7] |
| Bone Marrow Fibrosis (Reticulin, % area) | 19.30 ± 7.86 | 3.19 ± 1.89 | - | <0.05 | [7] |
| Spleen Fibrosis (Gomori, % area) | 20.51 ± 5.25 | 10.85 ± 3.82 | - | <0.05 | [7] |
| Spleen Fibrosis (Reticulin, % area) | 13.15 ± 3.06 | 6.13 ± 2.34 | - | <0.05 | [7] |
Data are presented as Mean ± SD.
Table 2: Pharmacokinetics of this compound in Gata1low Mice
| Time Point | Plasma this compound Level (µg/mL) | P-value (vs Day 37) | Citation |
| Day 20 | 13.90 ± 4.18 | <0.05 | [5][7] |
| Day 37 | 6.71 ± 4.18 | - | [5][7] |
Data are presented as Mean ± SD.
Table 3: Hematological Parameters in this compound-Treated Gata1low Mice
| Parameter | Vehicle | This compound (Day 20) | This compound (Day 37) | Citation |
| Hematocrit (%) | 34.32 ± 3.87 | 35.63 ± 3.45 | 30.92 ± 3.58 | [7] |
| Platelets (x103/µL) | 187.80 ± 26.12 | 181.30 ± 53.30 | 99.83 ± 71.92 | [7] |
| White Blood Cells (x103/µL) | 2.78 ± 0.55 | 3.27 ± 0.72 | 3.57 ± 1.43 | [7] |
Data are presented as Mean ± SD. No significant changes were reported for these parameters.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of this compound in the Gata1low mouse model of myelofibrosis.
Animal Model
-
Model: Gata1low mice. These mice have a hypomorphic mutation in the Gata1 gene, leading to a phenotype that mimics human myelofibrosis, including progressive bone marrow fibrosis, splenomegaly, and abnormal megakaryopoiesis.
-
Treatment: this compound was administered via subcutaneously implanted osmotic minipumps.[7]
-
Dosage: The minipumps were set to deliver a continuous infusion of 7.5 mg/hr/kg of body weight.[7]
-
Duration: Mice were treated for either 20 or 37 days. For the 37-day treatment group, the minipumps were replaced on day 17.[7]
-
Control Group: A vehicle-treated group received infusions of the vehicle solution.
Histological Analysis of Fibrosis
-
Tissue Preparation: Bone marrow and spleen tissues were fixed, decalcified (for bone), and embedded in paraffin.
-
Staining:
-
Gomori's Silver Staining: To visualize reticulin (B1181520) fibers, a key component of bone marrow fibrosis.
-
Reticulin Staining: An alternative method for assessing reticulin fibrosis.
-
-
Quantification: The extent of fibrosis was quantified as the percentage of the stained area relative to the total tissue area using image analysis software.
Immunofluorescence
-
Purpose: To assess the expression and localization of specific proteins within the bone marrow.
-
Procedure:
-
Paraffin-embedded bone marrow sections were deparaffinized and rehydrated.
-
Antigen retrieval was performed to unmask epitopes.
-
Sections were blocked to prevent non-specific antibody binding.
-
Incubation with primary antibodies against target proteins (e.g., GATA1, Collagen III, TGF-β1).
-
Incubation with fluorescently labeled secondary antibodies.
-
Counterstaining with a nuclear stain (e.g., DAPI).
-
Imaging using a fluorescence microscope.
-
Pharmacokinetic Analysis
-
Sample Collection: Blood samples were collected from the mice at specified time points (day 20 and day 37).[5][7]
-
Plasma Separation: Plasma was separated by centrifugation.
-
Drug Quantification: The concentration of this compound in the plasma was determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS), although the specific method is not detailed in the provided abstracts.[5][7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the preclinical data.
This compound's Mechanism of Action in Myelofibrosis
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-fibrotic effects in myelofibrosis.
Caption: this compound inhibits the mCXCL1/CXCR1/2 axis, reducing TGF-β1 and fibrosis.
Experimental Workflow for In Vivo Studies
The diagram below outlines the general workflow of the preclinical studies evaluating this compound in the Gata1low mouse model.
Caption: Workflow of this compound evaluation in the Gata1-low mouse model.
Discussion and Future Directions
The preclinical data strongly suggest that this compound can ameliorate bone marrow and spleen fibrosis in a relevant mouse model of myelofibrosis. The mechanism of action, involving the inhibition of the CXCL8/CXCR1/2 axis and subsequent reduction of TGF-β1-mediated fibrosis, provides a solid rationale for its clinical development.[1][3][5][6] Notably, the anti-fibrotic effect of this compound appears to be independent of significant alterations in peripheral blood counts, suggesting a favorable safety profile in this context.[7]
Future preclinical studies could explore the combination of this compound with JAK inhibitors, such as ruxolitinib, to assess potential synergistic effects on both fibrosis and symptom burden.[2][4] Further investigation into the impact of this compound on the hematopoietic stem cell niche and its potential to modify the natural history of the disease is also warranted. The ongoing Phase II clinical trial of this compound in patients with myelofibrosis (NCT05835466) is a critical next step in evaluating the translatability of these promising preclinical findings to the clinical setting.[8][9]
Conclusion
This compound, a CXCR1/2 inhibitor, has demonstrated robust anti-fibrotic activity in preclinical models of myelofibrosis. By targeting the pro-inflammatory CXCL8 signaling pathway, this compound offers a novel, non-JAK inhibitor-based therapeutic approach. The comprehensive data summarized in this guide provide a strong foundation for the continued investigation of this compound as a potential disease-modifying therapy for patients with myelofibrosis.
References
- 1. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Variation in the Traits Ameliorated by Inhibitors of JAK1/2, TGF-β, P-Selectin, and CXCR1/CXCR2 in the Gata1low Model Suggests That Myelofibrosis Should Be Treated by These Drugs in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCL8/CXCR2 signaling mediates bone marrow fibrosis and is a therapeutic target in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 6. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice [cris.unibo.it]
- 7. ashpublications.org [ashpublications.org]
- 8. Facebook [cancer.gov]
- 9. mskcc.org [mskcc.org]
Reparixin in Ischemia-Reperfusion Injury Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction to Reparixin and Ischemia-Reperfusion Injury
Ischemia, a condition of restricted blood flow, deprives tissues of oxygen and nutrients, leading to cellular stress. While timely reperfusion is critical for tissue survival, the reintroduction of oxygen can paradoxically exacerbate injury—a phenomenon known as ischemia-reperfusion injury (IRI)[1][2]. IRI is a complex process involving oxidative stress, inflammation, and cell death[3].
A central event in IRI is the robust inflammatory response initiated upon reperfusion[4]. Ischemic tissues release a cascade of inflammatory mediators, including the chemokine Interleukin-8 (IL-8 or CXCL8)[5][6]. IL-8 is a potent chemoattractant for neutrophils, which are among the first immune cells to infiltrate the reperfused tissue[4][7]. These recruited neutrophils release cytotoxic substances, such as reactive oxygen species (ROS) and proteolytic enzymes, which contribute significantly to tissue damage[4][8].
The biological effects of IL-8 are mediated through two G protein-coupled receptors: CXCR1 and CXCR2[9][10]. Given their critical role in neutrophil recruitment, these receptors are attractive targets for therapeutic intervention in IRI[11][12]. This compound (also known as Repertaxin) is a potent, non-competitive allosteric inhibitor of CXCR1/2[13][14]. It has been evaluated in numerous preclinical models of IRI and has shown promise in reducing inflammation and protecting tissues from reperfusion-associated damage[8][15][16].
Mechanism of Action
This compound functions as a dual, non-competitive allosteric antagonist of the human CXCR1 and CXCR2 receptors, with a significantly higher affinity for CXCR1 (IC50 = 1 nM) compared to CXCR2 (IC50 = 400 nM)[15]. Its mechanism is unique in that it does not block the binding of the chemokine ligand (e.g., IL-8) to the receptor. Instead, it inhibits the G-protein mediated downstream signaling pathways that are normally triggered by ligand binding[13][15].
This allosteric modulation effectively "switches off" the receptor's ability to transduce the chemotactic signal, thereby preventing a range of neutrophil functions, including:
-
Calcium Influx: Prevents the increase of intracellular free calcium required for activation[8][13].
-
Enzyme Release: Inhibits the release of damaging enzymes like elastase[8].
-
Oxidative Burst: Reduces the production of reactive oxygen intermediates[8][13].
-
Migration: Blocks neutrophil chemotaxis and recruitment to the site of injury[8][17][18].
Crucially, this targeted action does not impair all neutrophil functions, such as the phagocytosis of bacteria, suggesting a focused anti-inflammatory effect without inducing broad immunosuppression[8].
Preclinical Evidence in IRI Models
This compound has been extensively evaluated in a variety of animal models of ischemia-reperfusion injury, consistently demonstrating protective effects. Its efficacy has been shown across different organ systems, highlighting its potential as a broad-spectrum anti-IRI agent[15][16].
Data Summary: Animal Studies
| Species | IRI Model | Dosing Regimen | Key Quantitative Outcomes | Reference(s) |
| Mouse | Cerebral (MCAO) | 30 mg/kg, s.c. (pretreatment) | Reduced myeloperoxidase (MPO) activity and IL-1β levels in brain tissue. Attenuated ischemic injury on histological analysis. | [4][7] |
| Mouse | Hepatic | 7.5 mg/h/kg, continuous infusion | Reduced pathological outcomes. | [15][16] |
| Mouse | Acute Lung Injury (ALI) | 15 µg/g⁻¹ | Reduced neutrophil recruitment into the lung by ~50%. Improved gas exchange. | [8] |
| Rat | Cerebral (MCAO) | 15 mg/kg i.v. followed by s.c. doses | Reduced total infarct volume by 75% (93% in cortex, 37% in striatum) in transient MCAO. Improved long-term neurological recovery. | [6] |
| Rat | Intestinal | N/A | Inhibited inflammatory responses. | [7] |
| Rat | Spinal Cord Injury | 15 mg/kg i.p. or 10 mg/kg/day s.c. infusion for 7 days | Reduced expression of TNF-α, IL-6, and IL-1β. Improved recovery of hind limb function. | [12] |
Clinical Research in IRI
While most research is preclinical, a pilot study has explored the safety and efficacy of this compound in a clinical setting of IRI: on-pump coronary artery bypass grafting (CABG) surgery[19][20]. This procedure involves a period of cardiac ischemia followed by reperfusion, making it a relevant human model for IRI.
Data Summary: Human Clinical Trial
| Study Population | Dosing Regimen | Key Quantitative Outcomes | Reference(s) |
| Patients undergoing on-pump CABG (n=16 this compound, n=16 Placebo) | Loading dose: 4.5 mg/kg/h i.v. for 30 min. Maintenance: 2.8 mg/kg/h continuous infusion until 8h post-CPB. | Safety: No adverse side effects observed. 0% mortality in both groups. Efficacy: - Significantly reduced proportion of neutrophil granulocytes vs. placebo at start of CPB (49% vs 58%, P=0.035), end of CPB (71% vs 79%, P=0.023), and 1h post-CPB (73% vs 77%, P=0.035). - Required significantly less positive fluid balance during surgery (2575 mL vs 3200 mL, P=0.029) and during ICU stay (2603 mL vs 4200 mL, P=0.021). - Numerically fewer patients required noradrenaline (19% vs 50%) or dobutamine (B195870) (25% vs 50%). | [19][20][21] |
The results suggest that this compound is safe and feasible for administration in CABG patients and effectively attenuates the systemic inflammatory response (granulocytosis) associated with the procedure[19][20].
In Vitro Studies
In vitro models provide a controlled environment to study the direct effects of this compound on cellular responses to simulated IRI. Studies using human endothelial cells have demonstrated a direct protective effect.
Data Summary: Endothelial Cell Viability
| Cell Line | Dosing Regimen | Key Quantitative Outcomes | Reference(s) |
| Human Vascular Endothelial Cells (EA.hy926) | Pretreatment and treatment with 0.0625 mg/mL and 0.125 mg/mL post-simulated IRI. | Compared to the IR-only group (44.31% viability), this compound significantly increased cell viability: - 0.0625 mg/mL group: 67.88% viability. - 0.125 mg/mL group: 84.28% viability. | [5][22][23] |
These findings indicate that this compound directly protects endothelial cells from IRI-induced cell death, which is a critical component of preserving vascular integrity and organ function[5][22].
Key Experimental Protocols
Reproducibility is paramount in research. This section details standardized protocols for inducing and assessing IRI in common preclinical models.
Murine Model of Myocardial Ischemia-Reperfusion
This model, involving the temporary ligation of the left anterior descending (LAD) coronary artery, is a gold standard for studying myocardial infarction and IRI[24][25].
Methodology:
-
Anesthesia and Ventilation: Anesthetize a C57BL/6 mouse with an appropriate anesthetic (e.g., isoflurane). Intubate the mouse and provide mechanical ventilation.
-
Surgical Preparation: Place the mouse in a supine position. Perform a left thoracotomy to expose the heart.
-
LAD Ligation (Ischemia): Carefully identify the LAD coronary artery. Pass an 8-0 silk suture underneath the LAD and tie a slipknot to occlude the artery. Visual confirmation of ischemia includes the blanching of the anterior ventricular wall. Maintain ischemia for a defined period (e.g., 45-60 minutes).
-
Reperfusion: Release the slipknot to allow blood flow to resume. Successful reperfusion is confirmed by the return of color (hyperemia) to the previously ischemic area.
-
Closure and Recovery: Close the chest wall in layers. Allow the mouse to recover from anesthesia. Provide appropriate post-operative analgesia.
-
Treatment: Administer this compound or vehicle control at a predetermined time point (e.g., 1 hour before ischemia or at the onset of reperfusion) via the desired route (e.g., subcutaneous or intravenous).
-
Endpoint Analysis: After a set reperfusion period (e.g., 24 hours), euthanize the animal and harvest the heart for analysis.
In Vitro Endothelial IRI Model
This protocol uses cultured endothelial cells to simulate the effects of IRI at a cellular level[22][23].
Methodology:
-
Cell Culture: Culture human vascular endothelial cells (e.g., EA.hy926) in a complete medium until they reach desired confluency.
-
Pretreatment: Treat the cells with varying concentrations of this compound (e.g., 0-1 mg/mL) for a specified duration before inducing ischemia.
-
Simulated Ischemia: Remove the culture medium and wash the cells. Add a specially formulated "simulated ischemia solution" (typically a buffer devoid of glucose and serum, under hypoxic conditions) for a set time (e.g., 60 minutes).
-
Simulated Reperfusion: Remove the ischemia solution. Add back the complete cell culture medium. Add this compound again to the treatment groups.
-
Incubation: Incubate the cells for a reperfusion period (e.g., 24 hours).
-
Endpoint Analysis: Assess cell viability using a quantitative method such as the MTT assay.
Common Assessment Methodologies
-
Infarct Size Assessment (TTC Staining): Triphenyl tetrazolium chloride (TTC) is a stain used to differentiate viable (red) from non-viable/infarcted (pale/white) myocardial tissue. It is a standard method for quantifying infarct size post-IRI[24].
-
Neutrophil Infiltration (MPO Assay): Myeloperoxidase (MPO) is an enzyme abundant in neutrophils. Measuring MPO activity in tissue homogenates provides a quantitative index of neutrophil infiltration into the tissue[4][11].
-
Inflammatory Cytokines (ELISA): Enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of specific cytokines (e.g., IL-1β, TNF-α, IL-6) in tissue homogenates or plasma, providing a profile of the inflammatory response[4][11].
Summary and Future Directions
The collective evidence from in vitro, preclinical, and clinical pilot studies strongly supports the therapeutic potential of this compound in mitigating ischemia-reperfusion injury. Its targeted mechanism—inhibiting neutrophil recruitment by blocking CXCR1/2 signaling—effectively disrupts a critical component of the inflammatory cascade that drives tissue damage.
Key Findings:
-
This compound is a potent, non-competitive allosteric inhibitor of CXCR1/2.[15]
-
It consistently reduces neutrophil infiltration and tissue damage across various animal models of IRI affecting the brain, heart, liver, and lungs.[4][6][8][16]
-
It has been shown to be safe and to reduce systemic inflammatory markers in a human surgical model of IRI.[19][20]
-
It directly protects endothelial cells from IRI-induced death.[5][22]
Future research should focus on larger-scale clinical trials to confirm the efficacy of this compound in diverse clinical settings of IRI, such as acute myocardial infarction, ischemic stroke, and solid organ transplantation. Further investigation into optimal dosing, treatment windows, and its combination with other therapeutic strategies will be crucial for translating this promising research into a clinically impactful therapy.
References
- 1. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Novel Models for Assessing and Pathophysiology of Hepatic Ischemia–Reperfusion Injury Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of CXCR1/2 chemokine receptors protects against brain damage in ischemic stroke in mice: Ischemia and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Interleukin-8 (IL-8/CXCL8) Receptor Inhibitor this compound Improves Neurological Deficits and Reduces Long-term Inflammation in Permanent and Transient Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elsevier.es [elsevier.es]
- 8. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 16. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The effect of this compound on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials [frontiersin.org]
- 18. The effect of this compound on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia-reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The protective effects of this compound against endothelial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The protective effects of this compound against endothelial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 25. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
Reparixin's Selectivity for CXCR1 Over CXCR2: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of Reparixin's pharmacological profile, with a specific focus on its selective inhibition of the C-X-C motif chemokine receptor 1 (CXCR1) over CXCR2. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies for assessing selectivity, and illustrates the associated signaling pathways.
Introduction to this compound and its Therapeutic Rationale
Quantitative Analysis of this compound's Receptor Selectivity
The preferential inhibition of CXCR1 by this compound is quantified through its half-maximal inhibitory concentration (IC50) values. Multiple studies have consistently demonstrated a significantly lower IC50 for CXCR1 compared to CXCR2, indicating a higher potency and selectivity for the former.
| Parameter | CXCR1 | CXCR2 | Selectivity Ratio (CXCR2 IC50 / CXCR1 IC50) | Reference |
| IC50 | 1 nM | 100 nM | 100-fold | [3][4][5] |
| IC50 | 1 nM | 400 nM | 400-fold | [1][2][10] |
These data underscore this compound's marked preference for CXCR1, a critical aspect of its pharmacological character.
Signaling Pathways of CXCR1 and CXCR2
Both CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi subunit of heterotrimeric G-proteins.[7] Ligand binding initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species. While there is considerable overlap in their signaling pathways, subtle differences may exist. The following diagrams illustrate the canonical signaling pathways for both receptors.
Caption: Canonical signaling pathway of CXCR1 upon ligand binding.
Caption: Canonical signaling pathway of CXCR2 upon ligand binding.
Experimental Protocols for Determining Receptor Selectivity
The selectivity of this compound for CXCR1 over CXCR2 is determined through a series of in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
Objective: To determine the inhibition constant (Ki) of this compound for CXCR1 and CXCR2.
Materials:
-
Membrane preparations from cells stably expressing human CXCR1 or CXCR2.
-
Radioligand: [125I]-CXCL8.
-
Unlabeled CXCL8 (for determining non-specific binding).
-
This compound at various concentrations.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [125I]-CXCL8 and varying concentrations of this compound in a 96-well plate.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled CXCL8.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a key downstream event in the CXCR1/2 signaling pathway.
Objective: To determine the functional inhibitory potency of this compound on CXCR1 and CXCR2.
Materials:
-
Cells stably expressing human CXCR1 or CXCR2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CXCL8 (agonist).
-
This compound at various concentrations.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of CXCL8.
-
Measure the fluorescence intensity over time using a FLIPR.
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Determine the IC50 of this compound by measuring the inhibition of the CXCL8-induced calcium response.
Caption: Workflow for a calcium mobilization assay.
Chemotaxis Assay
This assay directly measures the ability of a compound to inhibit cell migration towards a chemoattractant.
Objective: To assess the effect of this compound on CXCL8-induced neutrophil chemotaxis.
Materials:
-
Isolated human neutrophils or a neutrophil-like cell line.
-
Boyden chamber or Transwell inserts (with a 3-5 µm pore size).
-
Chemoattractant: CXCL8.
-
This compound at various concentrations.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell viability/quantification reagent (e.g., Calcein AM or a cell proliferation assay kit).
-
Plate reader.
Procedure:
-
Place the chemoattractant (CXCL8) in the lower chamber of the Boyden chamber.
-
In the upper chamber, add the neutrophils that have been pre-incubated with varying concentrations of this compound.
-
Incubate the chamber for 1-2 hours to allow for cell migration.
-
After incubation, quantify the number of cells that have migrated to the lower chamber using a suitable detection method.
-
Determine the IC50 of this compound by measuring the inhibition of neutrophil migration.
Caption: Workflow for a neutrophil chemotaxis assay.
Conclusion
This compound demonstrates a clear and significant selectivity for CXCR1 over CXCR2, as evidenced by consistently lower IC50 values in a range of in vitro assays. This preferential inhibition is a key feature of its pharmacological profile and may offer a more targeted approach to modulating neutrophil-mediated inflammation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other CXCR1/2 modulators. A thorough understanding of its mechanism and selectivity is paramount for its successful development and clinical application.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 6. researchgate.net [researchgate.net]
- 7. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Reparixin: A Potential Therapeutic Avenue for Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Reparixin is a small molecule inhibitor targeting the chemokine receptors CXCR1 and CXCR2, which are pivotal in the inflammatory cascade, particularly in the recruitment and activation of neutrophils.[1][2] By acting as a non-competitive allosteric inhibitor, this compound effectively blocks the downstream signaling pathways mediated by interleukin-8 (IL-8) and other CXCL chemokines, without preventing the ligand from binding to the receptors.[3][4] This mechanism of action has positioned this compound as a promising therapeutic candidate for a variety of inflammatory conditions, including a potential role in the management of autoimmune diseases where neutrophil-mediated tissue damage is a key pathological feature.[1][5] This guide provides a comprehensive overview of the preclinical data, experimental protocols, and underlying signaling pathways related to this compound's application in autoimmune disease models.
Mechanism of Action and Signaling Pathway
This compound's primary targets, CXCR1 and CXCR2, are G-protein coupled receptors (GPCRs) predominantly expressed on the surface of neutrophils.[6] Upon binding of their ligands, such as CXCL8 (IL-8), these receptors activate intracellular signaling cascades that lead to chemotaxis, degranulation, and the production of reactive oxygen species, all of which contribute to inflammation and tissue damage.[1][7] this compound disrupts this process by allosterically modulating the receptors, thereby inhibiting G-protein-mediated signaling.[3][4]
The binding of chemokines like CXCL8 to CXCR1/CXCR2 initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins.[6] This results in the dissociation of the Gα and Gβγ subunits, which then trigger multiple downstream signaling pathways, including the phospholipase C (PLC)/protein kinase C (PKC) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[7][8] These pathways ultimately culminate in the cellular responses characteristic of neutrophil activation. This compound's allosteric inhibition prevents this G-protein activation, effectively dampening the inflammatory response.[3]
Preclinical Evidence in Autoimmune Disease Models
While direct and extensive studies of this compound in classical autoimmune disease models are still emerging, its efficacy in various inflammatory and ischemia/reperfusion injury models provides a strong rationale for its potential in autoimmunity.[3][9] The underlying principle is the critical role of neutrophil infiltration and activation in the pathogenesis of diseases like rheumatoid arthritis, lupus nephritis, and multiple sclerosis.
Quantitative Data from Relevant Preclinical Models
The following tables summarize key quantitative findings from preclinical studies that highlight this compound's anti-inflammatory potential.
Table 1: In Vitro Potency of this compound
| Parameter | Receptor | Value | Species | Reference |
|---|---|---|---|---|
| IC₅₀ | Human CXCR1 | 1 nM | Human | [2] |
| IC₅₀ | Human CXCR2 | 400 nM | Human |[2] |
Table 2: In Vivo Efficacy of this compound in Inflammatory Models
| Model | Species | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|---|
| Spinal Cord Injury | Rat | 15 mg/kg i.p. or 10 mg/kg s.c. infusion for 7 days | - Reduced neutrophil and macrophage infiltration- Decreased oligodendrocyte apoptosis- Significant improvement in hind limb function | [10] |
| Myelofibrosis (Gata1low mice) | Mouse | 7.5 mg/h/kg continuous infusion | - Reduction in bone marrow and splenic fibrosis- Decreased TGF-β1 and collagen III expression | [3] |
| Coronary Artery Bypass Graft (Human Pilot Study) | Human | Intravenous infusion | - Significantly reduced proportion of neutrophil granulocytes in blood |[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative experimental protocols for evaluating this compound in relevant disease models.
Collagen-Induced Arthritis (CIA) Model in Mice
This model is a gold standard for studying rheumatoid arthritis and is characterized by T-cell and B-cell-dependent inflammatory polyarthritis.[11][12][13]
-
Induction of Arthritis:
-
Male DBA/1 mice, 8-10 weeks old, are immunized with an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[12]
-
-
This compound Administration:
-
Prophylactic treatment: this compound (e.g., 15 mg/kg, intraperitoneally, daily) is administered starting from the day of the primary immunization.
-
Therapeutic treatment: this compound administration begins upon the onset of clinical signs of arthritis (e.g., paw swelling).
-
-
Assessment of Disease Severity:
-
Clinical scoring is performed daily or every other day based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis).
-
Paw thickness is measured using a digital caliper.
-
-
Histopathological Analysis:
-
At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin.
-
Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
-
Biomarker Analysis:
-
Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies are measured by ELISA.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis
EAE is the most commonly used animal model for multiple sclerosis, mimicking the inflammatory and demyelinating pathology of the disease.[14][15][16][17][18]
-
Induction of EAE:
-
Female C57BL/6 mice, 8-12 weeks old, are immunized subcutaneously with an emulsion of 200 µg of myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 in CFA.
-
On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.[18]
-
-
This compound Administration:
-
This compound (e.g., 10 mg/kg, subcutaneous infusion via osmotic pumps) is administered starting from the day of immunization or at the onset of clinical symptoms.
-
-
Clinical Scoring:
-
Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=quadriplegia, 5=moribund).
-
-
Histopathology of the Central Nervous System:
-
At the study endpoint, the brain and spinal cord are collected and fixed.
-
Sections are stained with H&E for inflammatory infiltrates and Luxol Fast Blue for demyelination.
-
-
Immunohistochemistry:
-
Staining for immune cell markers (e.g., CD4 for T-cells, Mac-3 for macrophages/microglia) is performed to quantify immune cell infiltration into the CNS.
-
Pristane-Induced Lupus Nephritis Model
This model is used to induce lupus-like autoimmunity, including the development of autoantibodies and immune complex-mediated glomerulonephritis.[19][20][21][22]
-
Induction of Lupus Nephritis:
-
Female BALB/c mice, 8-10 weeks old, receive a single intraperitoneal injection of 0.5 mL of pristane (B154290).[21]
-
-
This compound Treatment:
-
This compound is administered (e.g., daily intraperitoneal injections or continuous subcutaneous infusion) starting several weeks after pristane injection, once signs of renal disease begin to appear.
-
-
Monitoring of Renal Disease:
-
Urine is collected weekly to measure proteinuria using albumin-to-creatinine ratios.
-
Serum is collected periodically to measure blood urea (B33335) nitrogen (BUN) and autoantibody levels (e.g., anti-dsDNA, anti-Smith).
-
-
Renal Histopathology:
-
At the end of the study, kidneys are harvested and fixed.
-
Sections are stained with Periodic acid-Schiff (PAS) to assess glomerular pathology, including hypercellularity and matrix expansion.
-
-
Immunofluorescence:
-
Kidney sections are stained for the deposition of immunoglobulins (IgG, IgM) and complement component C3 in the glomeruli.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study evaluating this compound in an autoimmune disease model.
Conclusion and Future Directions
This compound, with its specific inhibitory action on CXCR1 and CXCR2, presents a compelling therapeutic strategy for autoimmune diseases characterized by excessive neutrophil activity. The preclinical data from related inflammatory models are encouraging and provide a solid foundation for more focused investigations into its efficacy in models of rheumatoid arthritis, multiple sclerosis, and lupus nephritis. Future research should aim to further elucidate the precise molecular mechanisms of this compound in these complex diseases, optimize dosing regimens, and explore potential combination therapies with existing immunomodulatory agents to enhance therapeutic outcomes. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate such research and accelerate the translation of this compound from a promising preclinical candidate to a potential new treatment for patients with autoimmune diseases.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 4. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
- 12. Animal models of rheumatoid pain: experimental systems and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental animal models for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]
- 15. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
- 19. Lupus Nephritis: Animal Modeling of a Complex Disease Syndrome Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal models of lupus and lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal models of lupus nephritis: the past, present and a future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular targets of Reparixin beyond CXCR1 and CXCR2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Reparixin is a potent, orally available small molecule inhibitor that has garnered significant attention for its therapeutic potential in a range of inflammatory diseases and oncology. It is primarily characterized as a non-competitive, allosteric antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2][3] These receptors, activated by chemokines such as interleukin-8 (CXCL8), are pivotal in mediating neutrophil recruitment and activation at sites of inflammation.[4][5] While the vast majority of research has focused on the consequences of this compound's effects on the CXCR1/2 axis, this guide seeks to explore its cellular targets beyond these two well-established receptors.
Based on an extensive review of the current scientific literature, this compound demonstrates a high degree of selectivity for CXCR1 and CXCR2. Studies have shown that it does not significantly affect other G-protein coupled receptors, such as the leukotriene B4 receptor (BLTR1) or receptors for other chemotactic factors like C5a, fMLP, and CXCL12.[2][3] This specificity is a key feature of its mechanism of action. To date, prominent, well-characterized direct cellular targets of this compound other than CXCR1 and CXCR2 have not been identified in published research. Therefore, this guide will focus on the detailed interaction of this compound with its known targets and the experimental methodologies used to ascertain its specificity.
Quantitative Analysis of this compound's Interaction with CXCR1 and CXCR2
The inhibitory activity of this compound on its primary targets has been quantified in various studies. The compound exhibits a marked preference for CXCR1 over CXCR2. This differential activity is a critical aspect of its pharmacological profile.
| Target Receptor | Ligand | Assay Type | Measured Value (IC50) | Species | Reference |
| CXCR1 | CXCL8 (IL-8) | PMN Migration | 1 nM | Human | [3][6][7] |
| CXCR2 | CXCL1 | PMN Migration | 400 nM | Human | [1][6] |
| CXCR2 | CXCL8 (IL-8) | Not Specified | 100 nM | Human | [7] |
PMN: Polymorphonuclear Neutrophils; IC50: Half-maximal inhibitory concentration.
Mechanism of Action: Allosteric Inhibition
This compound functions as a non-competitive allosteric inhibitor.[1][8] This means it does not bind to the orthosteric site where the endogenous chemokine ligands (e.g., CXCL8) bind. Instead, it binds to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that prevents the intracellular signaling cascade, even when the ligand is bound.[9] A key feature of this mechanism is that this compound inhibits G-protein mediated pathway activation without impairing ligand-induced receptor internalization and scavenging.[1][9] This nuanced mode of action differentiates it from competitive antagonists that block ligand binding directly.
Caption: Allosteric inhibition of CXCR1/2 by this compound.
Experimental Protocols
The specificity and mechanism of action of this compound have been elucidated through a variety of in vitro and in vivo experimental protocols.
In Vitro Neutrophil Migration (Chemotaxis) Assay
This is a cornerstone functional assay to determine the inhibitory effect of compounds on chemokine-induced cell migration.
Objective: To quantify the ability of this compound to inhibit neutrophil migration towards a chemoattractant gradient (e.g., CXCL8).
Methodology:
-
Neutrophil Isolation: Human polymorphonuclear neutrophils (PMNs) are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower well separated by a microporous membrane (typically 3-5 µm pore size).
-
Loading:
-
The lower wells are filled with a medium containing the chemoattractant (e.g., CXCL8 at a concentration of 10-100 ng/mL).
-
The isolated neutrophils are pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
The pre-treated neutrophils are then placed in the upper wells.
-
-
Incubation: The chamber is incubated for a period (e.g., 60-90 minutes) at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
-
Quantification: The number of neutrophils that have migrated through the membrane into the lower wells is quantified. This can be done by:
-
Staining the migrated cells and counting them under a microscope.
-
Using a fluorescent dye to label the cells and measuring the fluorescence in the lower well with a plate reader.
-
-
Data Analysis: The results are typically expressed as the percentage of inhibition of migration compared to the vehicle control. The IC50 value is calculated by plotting the inhibition percentage against the log concentration of this compound.
References
- 1. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 2. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Allosteric Modulation of Chemoattractant Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Reparixin in In Vivo Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reparixin is a potent, non-competitive allosteric inhibitor of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors, activated by chemokines such as interleukin-8 (IL-8 or CXCL8), play a pivotal role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation.[1] By targeting CXCR1 and CXCR2, this compound offers a therapeutic strategy to modulate inflammatory responses in a variety of pathological conditions, including ischemia-reperfusion injury, acute lung injury, arthritis, and cancer.[3][4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound in various in vivo models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application.
Mechanism of Action: Targeting the CXCR1/CXCR2 Axis
This compound functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2.[5] This means it binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation and downstream signaling, without blocking the binding of chemokines like CXCL8.[3][6] This allosteric modulation effectively switches off G-protein mediated pathway activation.[3][6] this compound exhibits a marked selectivity for CXCR1 over CXCR2.[3]
The binding of CXCL8 to CXCR1/2 on neutrophils triggers a cascade of intracellular events, including the activation of phosphoinositide-3 kinase (PI3K) and phospholipase C (PLC), leading to an increase in intracellular calcium, cytoskeletal rearrangement, and ultimately, chemotaxis, degranulation, and respiratory burst.[7] By inhibiting this signaling cascade, this compound effectively reduces neutrophil migration and infiltration into inflamed tissues, thereby mitigating tissue damage.[1]
Figure 1: CXCR1/2 Signaling and this compound Inhibition
Pharmacodynamic Profile in In Vivo Models
This compound has demonstrated significant efficacy in a wide range of preclinical in vivo models. The following sections summarize the key findings and experimental details.
Acute Lung Injury (ALI) Models
In murine models of lipopolysaccharide (LPS)-induced and acid-induced ALI, this compound has been shown to attenuate lung injury by reducing neutrophil recruitment and vascular permeability.[8]
Table 1: Efficacy of this compound in a Murine Model of LPS-Induced Acute Lung Injury
| Parameter | Treatment Group | Dose | Outcome | Reference |
| Neutrophil Recruitment in Lung | This compound | 15 µg/g | ~50% reduction | [8] |
| Vascular Permeability | This compound | 15 µg/g | Reduced | [8] |
| Gas Exchange | This compound | 15 µg/g (prophylactic and therapeutic) | Improved | [8] |
-
Animal Model: C57BL/6 mice are commonly used.[8]
-
Induction of ALI: Mice are exposed to aerosolized LPS (e.g., 1 mg/mL in saline) for a defined period (e.g., 30 minutes).[8]
-
This compound Administration: this compound (15 µg/g) is administered, often intraperitoneally, either before (prophylactic) or after (therapeutic) LPS exposure.[8]
-
Assessment of Lung Injury (typically 4-24 hours post-LPS):
-
Neutrophil Recruitment: Bronchoalveolar lavage (BAL) fluid is collected to quantify neutrophil counts via flow cytometry or cytospin analysis. Lung tissue can also be processed for myeloperoxidase (MPO) activity assays or flow cytometry to assess neutrophil infiltration.[8]
-
Vascular Permeability: Evans blue dye is injected intravenously prior to sacrifice. The amount of dye extravasated into the lung tissue is then quantified spectrophotometrically.[8]
-
Gas Exchange: Arterial blood gas analysis is performed to measure PaO2 and PaCO2 levels.[8]
-
Figure 2: General Experimental Workflow for In Vivo ALI Studies
Ischemia-Reperfusion (I/R) Injury Models
This compound has shown protective effects in various models of I/R injury, including hepatic, renal, and myocardial models.[4][7] The primary mechanism is the reduction of neutrophil accumulation in the post-ischemic tissue.[7]
Table 2: Efficacy of this compound in a Rat Model of Liver I/R Injury
| Parameter | Treatment Group | Dose | Route of Administration | Outcome | Reference |
| PMN Recruitment into Liver | Repertaxin | 15 mg/kg | i.v. (15 min before reperfusion) and s.c. (2h after reperfusion) | 90% inhibition | [7] |
| Liver Damage | Repertaxin | 15 mg/kg | i.v. and s.c. | Significantly reduced | [7] |
-
Animal Model: Sprague-Dawley rats are frequently used.[9]
-
Surgical Procedure: A midline laparotomy is performed to expose the portal triad. Ischemia is induced by clamping the portal vein and hepatic artery for a specific duration (e.g., 60-90 minutes). The clamp is then removed to allow reperfusion.
-
This compound Administration: this compound is administered intravenously prior to reperfusion and subcutaneously after the start of reperfusion.[7]
-
Assessment of Liver Injury (typically 2-24 hours post-reperfusion):
-
Serum Transaminases: Blood samples are collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of hepatocellular injury.
-
Histopathology: Liver tissue is harvested, fixed in formalin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of necrosis and inflammation.
-
Neutrophil Infiltration: MPO activity in liver tissue homogenates is measured as an index of neutrophil accumulation. Immunohistochemistry for neutrophil-specific markers can also be performed.
-
Myelofibrosis Model
In the Gata1low mouse model of myelofibrosis, this compound treatment has been shown to reduce bone marrow and splenic fibrosis.[10]
Table 3: Efficacy of this compound in a Gata1low Mouse Model of Myelofibrosis
| Parameter | Treatment Group | Dose | Route of Administration | Outcome | Reference |
| Bone Marrow Fibrosis | This compound | 7.5 mg/h/kg | Continuous subcutaneous infusion | Reduced | [3][6] |
| Splenic Fibrosis | This compound | 7.5 mg/h/kg | Continuous subcutaneous infusion | Reduced | [3] |
| TGF-β1 Expression in Megakaryocytes | This compound | 7.5 mg/h/kg | Continuous subcutaneous infusion | Significantly lower | [6] |
-
Animal Model: Gata1low mice, which spontaneously develop a myelofibrotic phenotype.[3]
-
This compound Administration: this compound is administered via continuous subcutaneous infusion using osmotic mini-pumps to maintain steady plasma concentrations.[3][6]
-
Assessment of Myelofibrosis (after a defined treatment period, e.g., 20 or 37 days):
-
Histological Analysis: Bone marrow and spleen are harvested, fixed, and stained with Gomori's silver stain or reticulin (B1181520) stain to assess the degree of fibrosis.[10]
-
Immunohistochemistry/Immunofluorescence: Tissue sections are stained for markers of fibrosis (e.g., collagen III) and relevant cell types and signaling molecules (e.g., TGF-β1, GATA1).[6][10]
-
Plasma Drug Levels: Blood samples are collected to determine the plasma concentration of this compound.[3][6]
-
Pharmacokinetic Profile
The pharmacokinetic profile of this compound shows species-specific differences.
Table 4: Pharmacokinetic Parameters of this compound in Rats and Dogs
| Parameter | Rat | Dog | Reference |
| Elimination Half-life (t½) | ~0.5 hours | ~10 hours | [9][11] |
| Major Metabolic Pathway | Oxidation of the isobutyl side-chain | Hydrolysis of the amide bond | [9][11] |
| Major Route of Elimination | Urinary excretion (80-82%) | Urinary excretion (80-82%) | [9][11] |
| Plasma Protein Binding | >99% (up to 50 µg/ml) | >99% (up to 50 µg/ml) | [9][11] |
Conclusion
The pharmacodynamic profile of this compound in a multitude of in vivo models highlights its potential as a therapeutic agent for a broad spectrum of inflammatory and ischemia-related diseases. Its specific mechanism of action, involving the non-competitive allosteric inhibition of CXCR1 and CXCR2, effectively attenuates neutrophil-mediated inflammation and subsequent tissue damage. The data presented in this guide, derived from various preclinical studies, provide a solid foundation for further research and clinical development of this compound and other CXCR1/2 inhibitors. The detailed experimental protocols offer a practical resource for scientists aiming to investigate the therapeutic potential of this compound in their own research.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 4. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Reparixin for In Vitro Neutrophil Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil migration is a fundamental process in the innate immune response, playing a critical role in the defense against pathogens. However, excessive or dysregulated neutrophil infiltration into tissues can contribute to the pathology of various inflammatory diseases, including acute respiratory distress syndrome, inflammatory bowel disease, and rheumatoid arthritis.[1] The chemokine interleukin-8 (IL-8, also known as CXCL8) is a potent chemoattractant for neutrophils, mediating its effects through the G protein-coupled receptors CXCR1 and CXCR2.[1][2] Reparixin is a small molecule, non-competitive allosteric inhibitor of CXCR1 and CXCR2, which effectively blocks IL-8-induced neutrophil chemotaxis.[2][3][4][5][6] This document provides detailed protocols for utilizing this compound in in vitro neutrophil migration assays, a crucial tool for studying the inflammatory cascade and for the development of novel anti-inflammatory therapeutics.
Mechanism of Action
This compound functions as a dual antagonist of CXCR1 and CXCR2, the primary receptors for the potent neutrophil chemoattractant IL-8.[2] It acts as a non-competitive allosteric inhibitor, meaning it binds to a site on the receptor different from the ligand-binding site.[3][4] This binding prevents the conformational changes necessary for receptor activation and downstream signaling, even when IL-8 is bound.[3][4] By inhibiting CXCR1 and CXCR2, this compound disrupts the signaling cascade that leads to neutrophil migration, thereby reducing the recruitment of neutrophils to sites of inflammation.[2] This targeted action makes this compound a valuable tool for investigating the role of the IL-8/CXCR1/2 axis in inflammation and a potential therapeutic agent for a variety of inflammatory conditions.[2][7]
Data Presentation: this compound Activity
The following table summarizes the inhibitory activity of this compound on CXCR1 and CXCR2, providing key quantitative data for experimental planning.
| Parameter | Value | Receptor | Reference |
| IC50 | 1 nM | Human CXCR1 | [3] |
| IC50 | 400 nM | Human CXCR2 | [3] |
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro neutrophil migration assay using this compound. The protocol is divided into three main stages: isolation of human neutrophils, the Boyden chamber migration assay, and quantification of migration.
Isolation of Human Neutrophils from Whole Blood
A high-purity and viable neutrophil population is critical for a successful migration assay. The following protocol describes a standard method using density gradient centrifugation.[8][9][10]
Materials:
-
Anticoagulated (EDTA, heparin, or citrate) whole human blood
-
Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+
-
Ficoll-Paque PLUS or other density gradient medium
-
Dextran T-500 solution (3% or 6% in saline)
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+
-
Trypan Blue solution
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Hemocytometer or automated cell counter
Procedure:
-
Dilute the whole blood 1:1 with PBS without Ca2+/Mg2+.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, creating a sharp interface.[11][12]
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.[11][12]
-
After centrifugation, carefully aspirate and discard the upper layers containing plasma, mononuclear cells, and the density gradient medium, leaving the erythrocyte/granulocyte pellet at the bottom.[8][11]
-
Resuspend the pellet in HBSS without Ca2+/Mg2+ and add an equal volume of Dextran solution. Mix gently by inversion and allow the erythrocytes to sediment by gravity for 30-45 minutes at room temperature.[11]
-
Carefully collect the upper leukocyte-rich supernatant and transfer it to a new centrifuge tube.
-
Centrifuge the supernatant at 250 x g for 10 minutes. Discard the supernatant.
-
To lyse contaminating red blood cells, resuspend the cell pellet in ice-cold sterile water for 30 seconds, followed by the addition of an equal volume of 1.7% NaCl solution to restore isotonicity.[11] Alternatively, use a commercial RBC Lysis Buffer according to the manufacturer's instructions.
-
Centrifuge at 250 x g for 5 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with HBSS without Ca2+/Mg2+.
-
Resuspend the final neutrophil pellet in the appropriate assay medium (e.g., HBSS with Ca2+/Mg2+ and 0.1% BSA) at a concentration of 2 x 10^6 cells/mL.[11]
-
Assess cell viability using Trypan Blue exclusion. Viability should be greater than 95%.[11] Purity can be assessed by flow cytometry using a neutrophil-specific marker like CD15; a purity of >95% is desirable.[1]
In Vitro Neutrophil Migration Assay (Boyden Chamber)
The Boyden chamber, or transwell assay, is the gold standard for evaluating in vitro chemotaxis.[1][11][13]
Materials:
-
Isolated human neutrophils
-
This compound (various concentrations)
-
Chemoattractant (e.g., IL-8 at 10 nM)[1]
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)[1][12]
-
Incubator (37°C, 5% CO2)
-
Staining solution (e.g., Diff-Quik) or fluorescent dye (e.g., Calcein-AM)
Procedure:
-
Prepare the chemoattractant solution (e.g., 10 nM IL-8) in the assay medium.[1]
-
Prepare different concentrations of this compound in the assay medium.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. For negative controls, add assay medium only.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.[12]
-
Place the polycarbonate filter membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.[14]
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.[12]
Quantification of Neutrophil Migration
Migration can be quantified by cell counting after staining or by measuring fluorescence if cells are pre-labeled.
Method A: Staining and Manual Counting
-
After incubation, carefully remove the filter membrane from the chamber.
-
Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.[11]
-
Fix the membrane in methanol (B129727) for 1 minute.[11]
-
Stain the membrane with a staining solution like Diff-Quik.[11]
-
Mount the membrane on a glass slide.
-
Under a light microscope, count the number of migrated cells on the lower surface of the membrane in at least 5 high-power fields (400x magnification) per well.[11]
-
Calculate the average number of migrated cells per field for each condition.
Method B: Fluorescence-Based Quantification
-
Before the pre-incubation step with this compound, label the neutrophils with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.
-
After the migration assay, quantify the number of migrated cells in the lower chamber by reading the fluorescence in a plate reader. The fluorescence signal is directly proportional to the number of viable migrated cells.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro neutrophil migration assay with this compound.
Signaling Pathway of Neutrophil Chemotaxis and Inhibition by this compound
Caption: this compound inhibits IL-8-induced neutrophil migration via CXCR1/2.
References
- 1. criver.com [criver.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 5. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. The effect of this compound on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Adhesion & Motility/Boyden Chamber Transwell Migration and Invasion Assay Protocols [protocol-online.org]
- 14. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Reparixin Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reparixin is a potent, non-competitive allosteric inhibitor of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2][3] These receptors, and their primary ligand Interleukin-8 (IL-8 or CXCL8), play a crucial role in inflammatory responses, neutrophil recruitment, and have been implicated in cancer progression, particularly in promoting tumor growth, metastasis, and the survival of cancer stem cells.[1][3][4] The inhibitory action of this compound on the IL-8/CXCR1/2 axis makes it a valuable tool for in vitro studies investigating inflammatory signaling and cancer biology. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for various cell culture experiments.
Mechanism of Action
This compound functions by binding to an allosteric site on CXCR1 and CXCR2, preventing the conformational changes required for receptor activation upon ligand binding. This blockade inhibits the downstream G-protein mediated signaling pathways, without interfering with the binding of CXCL8 to the receptors.[5][6][7] The inhibition is significantly more potent for CXCR1 (IC50 ≈ 1 nM) than for CXCR2 (IC50 ≈ 100-400 nM).[2][8][9] By disrupting these signaling cascades, this compound effectively abrogates cellular responses such as chemotaxis, proliferation, and survival signals.[1][4]
Data Presentation: this compound Concentration and Effects
The optimal concentration of this compound is highly dependent on the cell type and the specific biological process being investigated. Below are tables summarizing quantitative data from various studies.
Table 1: IC50 Values of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| CXCR1 | Cell-free assay | 1 nM | [2] |
| CXCR2 | Cell-free assay | 400 nM | [2] |
| CXCL8-induced Chemotaxis | Human Polymorphonuclear Cells | 5.3 nM (0.0053 µM) | [2] |
| CXCL8-induced Cell Migration | L1.2 cells expressing CXCR1 | 5.6 nM (0.0056 µM) | [8] |
| CXCL8-induced Cell Migration | L1.2 cells expressing Ile43Val CXCR1 mutant | 80 nM (0.08 µM) | [8] |
Table 2: Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Observed Effects | Reference |
| 8505c, CAL62, SW1736 | Thyroid Cancer | 10 µM - 30 µM | Dose-dependent inhibition of cell growth | [1] |
| 8505c, CAL62, SW1736 | Thyroid Cancer | 30 µM | Increased apoptosis, inhibition of DNA synthesis, cell cycle arrest | [1] |
| PC CL3, Nthy (non-malignant) | Thyroid Epithelial | 30 µM | Limited toxic effect | [1] |
| SUM159 | Triple-Negative Breast Cancer | Not specified in vitro | Reduced tumor volume and cancer stem cells in xenografts | [4] |
| ERBC cells | Endocrine Resistant Breast Cancer | Various | Inhibition of cell viability | [10] |
| AGS cells | Gastric Cancer | 100 nM | Inhibition of migration and invasion | [8] |
| MDA-MB-231 | Breast Cancer | 100 nM (0.1 µM) | Inhibition of migration | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cell viability, apoptosis, and migration. These are generalized protocols that should be optimized for your specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 30 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis in cells treated with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density. Once attached, treat the cells with the desired concentrations of this compound and a vehicle control for the chosen time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on cell migration towards a chemoattractant.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant) or a specific chemoattractant like CXCL8
-
This compound (stock solution in DMSO)
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Preparation: Place the Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (or medium with chemoattractant) to the lower chamber of each well.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Migration: Add 100 µL of the cell suspension (containing 1 x 10⁴ cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for a period that allows for migration but not proliferation (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 20 minutes. After washing with water, stain the cells with Crystal Violet for 30 minutes.
-
Imaging and Quantification: Gently wash the inserts with water to remove excess stain and allow them to air dry. Image the migrated cells using a microscope and count the number of cells in several random fields of view.
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment condition and compare it to the vehicle control.
Mandatory Visualization
Signaling Pathway Diagram
Caption: this compound's mechanism of action on the CXCR1/2 signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound's effects.
References
- 1. Multiple anti-tumor effects of this compound on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. A window-of-opportunity trial of the CXCR1/2 inhibitor this compound in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Reparixin in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Reparixin, a non-competitive allosteric inhibitor of CXCR1 and CXCR2, in various preclinical mouse models of cancer. The included protocols are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound functions by blocking the interaction between the chemokine CXCL8 (also known as IL-8) and its receptors, CXCR1 and CXCR2.[1][2] These receptors are often overexpressed on cancer stem cells (CSCs) and are implicated in promoting tumor growth, metastasis, and resistance to chemotherapy.[2][3] By inhibiting CXCR1/2 signaling, this compound can disrupt these pro-tumorigenic processes, reduce the population of cancer stem-like cells, and potentially enhance the efficacy of conventional cancer therapies.[3][4][5] this compound is a dual antagonist with a higher selectivity for CXCR1.[6][7]
Data Presentation: this compound Dosage and Administration
The following tables summarize the dosages and administration routes of this compound used in various mouse models of cancer and other inflammatory conditions. The short half-life of this compound in rodents (approximately 0.5 hours in rats) often necessitates frequent administration or continuous infusion to maintain therapeutic plasma concentrations.[8][9]
Table 1: this compound Dosage and Administration via Injection
| Cancer/Disease Model | Mouse Strain | Dosage | Administration Route | Frequency | Vehicle | Combination Agent(s) | Reference |
| Thyroid Cancer | Nude Mice | 30 mg/kg | Intraperitoneal (i.p.) | Daily | PBS | Docetaxel (5 mg/kg, i.p., weekly) | [5] |
| Acute Lung Injury | C57BL/6 | 15 mg/kg (15 µg/g) | Intraperitoneal (i.p.) | Single dose | Not specified | N/A | [10][11] |
| Spinal Cord Injury | C57BL/6 | 15 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | N/A | [12] |
| TC-1 Tumors | C57BL/6 | 50 µ g/mouse | Not specified | Every two days | Not specified | anti-PD-L1 | [13] |
Table 2: this compound Dosage and Administration via Continuous Infusion
| Disease Model | Mouse Strain | Infusion Rate | Administration Route | Duration | Device | Target Plasma Level | Reference |
| Myelofibrosis | Gata1low | 7.5 mg/h/kg | Subcutaneous (s.c.) | 20 to 37 days | Alzet mini-pumps | 3.24-17.87 µg/mL | [6][7] |
| Spinal Cord Injury | C57BL/6 | 10 mg/kg (total) | Subcutaneous (s.c.) | 7 days | Osmotic pumps | 8 µg/mL | [12] |
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound in mouse cancer models. These should be adapted based on the specific experimental design, cancer model, and institutional guidelines.
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Xenograft Model
This protocol is based on methodologies used in thyroid cancer xenograft studies.[5]
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1 mL syringes with 27-gauge needles
-
Immunocompromised mice (e.g., Nude, SCID) bearing subcutaneous tumors
-
Vortex mixer
-
Scale
Procedure:
-
Animal Model Preparation:
-
Subcutaneously implant cancer cells (e.g., 8505c thyroid cancer cells) into the flank of each mouse.
-
Monitor tumor growth regularly with calipers.
-
Begin treatment when tumors reach a predetermined size (e.g., 50-100 mm³).
-
Randomize mice into control (vehicle) and treatment groups.
-
-
This compound Solution Preparation:
-
On each day of treatment, weigh the required amount of this compound powder.
-
Reconstitute the powder in sterile PBS to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse, assuming a 200 µL injection volume).
-
Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.
-
-
Administration:
-
Weigh each mouse to calculate the precise injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline, to deliver the this compound solution via intraperitoneal injection.
-
Administer the vehicle (PBS) to the control group using the same procedure.
-
Repeat the administration daily for the duration of the study (e.g., 27 days).
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor volume twice a week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67, cleaved caspase-3, and CD31).[5]
-
Protocol 2: Continuous Subcutaneous (s.c.) Infusion via Osmotic Mini-pump
This protocol is adapted from studies using continuous infusion in a myelofibrosis mouse model.[6][7] This method is ideal for compounds with a short half-life, ensuring sustained plasma concentrations.
Materials:
-
This compound powder
-
Vehicle solution (as specified by the manufacturer or previous studies)
-
Alzet osmotic mini-pumps (e.g., Model 2002 for 14-day infusion)
-
Surgical tools for implantation (scalpel, forceps)
-
Wound clips or sutures
-
Anesthetic and analgesic agents
-
Gata1low mice or other appropriate strain
Procedure:
-
Pump Preparation (in a sterile environment):
-
Calculate the concentration of this compound needed to achieve the desired infusion rate (e.g., 7.5 mg/h/kg). This calculation will depend on the pump's flow rate and the average weight of the mice.
-
Dissolve the calculated amount of this compound in the appropriate vehicle.
-
Fill each osmotic mini-pump with the this compound solution or vehicle according to the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for several hours before implantation to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Make a small midline incision in the skin.
-
Using forceps, create a subcutaneous pocket large enough to accommodate the mini-pump.
-
Insert the primed mini-pump into the pocket, with the delivery portal first.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as required and monitor the animal's recovery.
-
-
Long-term Treatment and Monitoring:
-
For treatment durations exceeding the pump's capacity (e.g., 37 days), a second surgical procedure is required to replace the initial pump.[6][7]
-
Monitor animals for any adverse reactions and for the desired experimental outcomes (e.g., reduction in fibrosis, tumor growth).
-
At the end of the study, collect blood samples to measure plasma this compound levels to confirm drug exposure.[6]
-
Harvest tissues for endpoint analysis (e.g., histology, immunostaining).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. Frontiers | The CXCL8-CXCR1/2 Axis as a Therapeutic Target in Breast Cancer Stem-Like Cells [frontiersin.org]
- 4. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple anti-tumor effects of this compound on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 7. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species differences in the pharmacokinetics and metabolism of this compound in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Preparation of Reparixin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Reparixin is a potent, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, which play a crucial role in inflammatory responses by mediating neutrophil recruitment and activation.[1][2][3] Its therapeutic potential is under investigation for a variety of inflammatory conditions, making standardized protocols for its in vivo use essential for reproducible and reliable pre-clinical research. This document provides detailed application notes and protocols for the dissolution and preparation of this compound for in vivo studies in animal models.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is practically insoluble in water but soluble in various organic solvents.[2][3][4] Understanding its solubility is critical for preparing stable and homogenous formulations for in vivo administration.
Data Presentation: this compound Solubility and Formulation Data
| Solvent/Vehicle | Solubility/Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [2][5] |
| Ethanol | ~25 mg/mL | [3] |
| Dimethylformamide (DMF) | ~10 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.2 mg/mL | [3] |
| In Vivo Formulation 1 | ||
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | [1] |
| In Vivo Formulation 2 | ||
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 5 mg/mL | [5] |
| In Vivo Formulation 3 | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| In Vivo Formulation 4 | ||
| 5% DMSO, 95% Corn Oil | Not specified, but used as a vehicle | [5] |
Experimental Protocols
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween® 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and/or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Pipettes and sterile filter tips
Protocol 1: Preparation of this compound Formulation (Aqueous-Based)
This protocol is a generalized procedure based on commonly cited co-solvent formulations.[1][2][5]
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 25-100 mg/mL).[2][5]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication can aid in dissolution.[4] Ensure the solution is clear before proceeding.
-
-
Prepare the Vehicle Mixture:
-
In a separate sterile tube, prepare the co-solvent vehicle by sequentially adding and mixing the components. For example, for a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, you would first mix the PEG300 and Tween 80.
-
-
Final Formulation Preparation:
-
Slowly add the this compound stock solution to the vehicle mixture while vortexing. It is crucial to add the components sequentially and ensure the solution is clear after each addition.[1][5]
-
Add the saline or PBS to the mixture to reach the final desired volume and concentration.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
-
Sterilization and Use:
Protocol 2: Preparation of this compound Formulation (Oil-Based)
For subcutaneous (s.c.) or intraperitoneal (i.p.) injections where a slower release may be desired, an oil-based vehicle can be used.
-
Prepare Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
-
Final Formulation Preparation:
-
In a sterile tube, add the required volume of corn oil.
-
Slowly add the this compound-DMSO stock solution to the corn oil while vortexing to create a uniform suspension or solution. For example, to achieve a 5% DMSO concentration, add 50 µL of the DMSO stock to 950 µL of corn oil.[5]
-
-
Use:
-
This formulation is typically used for subcutaneous or intraperitoneal administration.
-
Ensure the solution is well-mixed before each injection.
-
Prepare this formulation fresh before use.[5]
-
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound allosterically inhibits CXCR1/2, blocking downstream signaling and inflammatory responses.
Experimental Workflow for this compound Preparation
Caption: Step-by-step workflow for the preparation of this compound for in vivo studies.
In Vivo Administration Considerations
-
Route of Administration: The choice of formulation is often dictated by the intended route of administration. Aqueous-based co-solvent formulations are suitable for intravenous (i.v.), subcutaneous (s.c.), and intraperitoneal (i.p.) injections. Oil-based formulations are typically used for s.c. or i.p. routes.
-
Dosage: Dosages of this compound used in animal studies vary widely depending on the model and therapeutic indication, ranging from 3 mg/kg to 30 mg/kg.[4] It is crucial to consult the relevant literature for the specific disease model being studied.
-
Stability: As a general precaution, this compound solutions should be prepared fresh daily and protected from light. Long-term storage of diluted this compound solutions is not recommended due to the potential for precipitation and degradation.[1][4] Stock solutions in pure DMSO can be stored at -20°C or -80°C for extended periods.[1][4]
Disclaimer: These protocols and application notes are intended for research purposes only. The specific formulation and dosage of this compound should be optimized for each experimental model and condition. Always refer to the manufacturer's product data sheet and relevant scientific literature for the most accurate and up-to-date information.
References
Application Notes and Protocols: Utilizing Reparixin in Combination with Chemotherapy in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reparixin is a potent, orally available, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors, and their primary ligand CXCL8 (Interleukin-8), are implicated in cancer progression, metastasis, and the maintenance of cancer stem cells (CSCs).[3][4][5] The CXCL8/CXCR1/2 axis promotes tumor growth by enhancing proliferation, survival, angiogenesis, and by contributing to an immunosuppressive tumor microenvironment.[3][4] Notably, this signaling pathway is also associated with resistance to chemotherapy.[2]
Combining this compound with standard chemotherapeutic agents presents a promising strategy to enhance anti-tumor efficacy. By targeting the CSC population and disrupting pro-tumorigenic signaling, this compound has the potential to sensitize cancer cells to chemotherapy, delay the onset of resistance, and reduce metastasis.[1][2]
These application notes provide a summary of preclinical data and detailed protocols for evaluating the combination of this compound with common chemotherapies in various cancer xenograft models.
Data Presentation
Table 1: Efficacy of this compound and Docetaxel (B913) Combination in a Thyroid Cancer Xenograft Model [6]
| Treatment Group | Mean Tumor Volume (cm³) at Day 27 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0.144 | - |
| This compound (30 mg/kg/day) | 0.075 | 47.9 |
| Docetaxel (5 mg/kg, weekly) | ~0.065 (estimated from graph) | ~54.9 |
| This compound + Docetaxel | ~0.030 (estimated from graph) | ~79.2 |
Table 2: Biomarker Modulation in Thyroid Cancer Xenografts Treated with this compound [6]
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | ~25 | ~2 |
| This compound (30 mg/kg/day) | ~15 | ~8 |
Table 3: Efficacy of Docetaxel Monotherapy in a Prostate Cancer Xenograft Model (LNCaP) [7]
| Treatment Group | Relative Tumor Volume at Day 18 |
| Vehicle Control | 1.0 |
| Docetaxel (10 mg/kg) | 0.84 |
| Docetaxel (30 mg/kg) | 0.54 |
| Docetaxel (60 mg/kg) | 0.22 |
Table 4: Apoptosis Induction by Cisplatin (B142131) Monotherapy in a Lung Cancer Xenograft Model (A549) [3]
| Treatment Group | Apoptotic Cells (TUNEL Assay, % of Control) |
| Vehicle Control | 100 |
| Cisplatin | ~477 |
Signaling Pathways and Experimental Workflows
CXCL8/CXCR1/2 Signaling Pathway in Cancer
The binding of CXCL8 to its receptors, CXCR1 and CXCR2, on cancer cells activates multiple downstream signaling pathways that promote proliferation, survival, and migration. This compound, as a CXCR1/2 inhibitor, blocks these signaling cascades.
References
- 1. A window-of-opportunity trial of the CXCR1/2 inhibitor this compound in operable HER-2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anticancer activity of cisplatin combined with tannic acid enhances apoptosis in lung cancer through the PERK-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A randomized, placebo-controlled phase 2 study of paclitaxel in combination with this compound compared to paclitaxel alone as front-line therapy for metastatic triple-negative breast cancer (fRida) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Early Response of Prostate Carcinoma Xenografts to Docetaxel Chemotherapy Monitored With Diffusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Reparixin Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Reparixin treatment schedules for long-term animal studies, compiling data from various preclinical investigations. The following protocols and data are intended to serve as a guide for designing and executing chronic dosing studies with this CXCR1/2 inhibitor.
Mechanism of Action
This compound is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors are activated by interleukin-8 (IL-8) and other related chemokines, playing a crucial role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation. By blocking CXCR1 and CXCR2, this compound disrupts the downstream signaling cascade, thereby mitigating inflammatory responses. This mechanism makes it a promising therapeutic candidate for a variety of inflammatory conditions, cancers, and ischemia-reperfusion injuries.
Data Presentation: this compound Dosing Regimens in Long-Term Animal Studies
The following tables summarize quantitative data from various long-term animal studies, offering a comparative overview of dosing strategies.
Table 1: Intraperitoneal (i.p.) Administration of this compound
| Animal Model | Species | Dose | Frequency | Duration | Vehicle | Key Findings |
| Chronic Back Pain | Mouse | 20 mg/kg | 3 times/week | 8 weeks | Not Specified | Reduced mechanical and cold sensitivity; improved grip strength. |
| Acute Lung Injury | Mouse | 15 µg/g | 15 min before and 2h after LPS | Acute | Saline | Reduced neutrophil recruitment and vascular permeability.[1] |
| Spinal Cord Injury | Rat | 15 mg/kg | Daily | 7 days | Not Specified | Attenuated inflammatory responses and promoted functional recovery.[2] |
Table 2: Subcutaneous (s.c.) Administration of this compound
| Animal Model | Species | Dose | Frequency | Duration | Vehicle | Key Findings |
| Hypertension | Rat (SHR) | 5 mg/kg | Daily | 3 weeks | Normal Saline | Decreased systolic blood pressure and thoracic aorta wall thickness.[3] |
Table 3: Continuous Subcutaneous Infusion (ALZET® Osmotic Pumps) of this compound
| Animal Model | Species | Pump Model | Delivery Rate | Concentration | Duration | Vehicle | Key Findings |
| Myelofibrosis | Mouse | ALZET® 2002 | 7.5 mg/h/kg | Not Specified | Up to 37 days | Sterile Saline | Reduced bone marrow and splenic fibrosis.[4] |
| Spinal Cord Injury | Rat | Not Specified | 10 mg/kg/day | Not Specified | 7 days | Not Specified | Reached a steady blood level of 8 µg/ml; promoted functional recovery.[2] |
Experimental Protocols
Protocol 1: Long-Term Intraperitoneal (i.p.) Administration in a Mouse Model of Chronic Pain
This protocol is based on a study investigating the effects of chronic this compound administration on behavioral indices of chronic back pain.[5]
1. Materials:
- This compound (L-lysine salt)
- Vehicle (e.g., sterile 0.9% saline or phosphate-buffered saline (PBS))[1][6]
- Syringes and needles (e.g., 27-gauge)
- Animal balance
- Appropriate mouse strain for the chronic pain model
2. This compound Formulation:
- Dissolve this compound in the chosen vehicle to achieve the desired final concentration for a 20 mg/kg dose.
- Ensure the solution is sterile-filtered before administration.
3. Animal Dosing Procedure:
- Weigh each mouse to accurately calculate the injection volume.
- Administer this compound at a dose of 20 mg/kg via intraperitoneal injection.
- Repeat the administration three times per week for a total duration of 8 weeks.
- For control groups, administer an equivalent volume of the vehicle following the same schedule.
4. Endpoint Analysis:
- Conduct behavioral assays on non-treatment days to assess mechanical and cold sensitivity (e.g., von Frey and acetone (B3395972) tests).
- Measure grip strength as an index of axial discomfort.
Protocol 2: Continuous Subcutaneous Infusion using ALZET® Osmotic Pumps in a Mouse Model of Myelofibrosis
This protocol is adapted from a study evaluating the effect of this compound on the development of myelofibrosis in Gata1low mice.[4]
1. Materials:
- This compound (L-lysine salt)
- Sterile saline (0.9%)
- ALZET® Osmotic Pumps (Model 2002, with a mean pumping rate of 0.5 µl/hr and a reservoir volume of 200 µl)
- Surgical instruments for subcutaneous implantation
- Anesthesia (e.g., isoflurane)
- Animal clippers and surgical preparation solutions
2. This compound Formulation for Osmotic Pumps:
- Based on the desired delivery rate (e.g., 7.5 mg/h/kg), calculate the required concentration of this compound to be loaded into the pump reservoir.[4]
- Dissolve the calculated amount of this compound in sterile saline.
- Fill the ALZET® pumps with the this compound solution or vehicle (sterile saline for the control group) according to the manufacturer's instructions.
- Prime the pumps in sterile saline at 37°C for at least 4 hours before implantation.
3. Surgical Implantation of Osmotic Pumps:
- Anesthetize the mouse using a standardized protocol.
- Shave and aseptically prepare the surgical site on the back of the mouse.
- Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.
- Insert the primed osmotic pump into the subcutaneous pocket.
- Close the incision with sutures or surgical staples.
- Monitor the animal during recovery from anesthesia.
4. Long-Term Treatment and Monitoring:
- House the animals individually or in small groups and monitor them daily for any signs of distress or complications from the surgery or treatment.
- For studies exceeding the pump's specified duration (e.g., 14 days for Model 2002), the pumps can be surgically replaced with newly filled pumps to continue the treatment.[4]
- At the end of the treatment period (e.g., up to 37 days), collect blood and tissues for analysis.
5. Endpoint Analysis:
- Determine plasma concentrations of this compound.
- Perform histological analysis of bone marrow and spleen to assess the degree of fibrosis.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound allosterically inhibits CXCR1/2 signaling.
Experimental Workflow for Long-Term this compound Study
Caption: Workflow for a long-term this compound animal study.
References
- 1. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of CXCR1 and CXCR2 receptor activation, attenuates blood pressure and hypertension-related mediators expression in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes: Measuring the Efficacy of Reparixin in a Murine Model of Acute Lung Inflammation
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, leading to impaired gas exchange.[1][2] A key event in the pathogenesis of ALI/ARDS is the massive infiltration of neutrophils into the lung interstitium and alveolar space.[1][2][3] This process is largely mediated by ELR+ chemokines, such as interleukin-8 (IL-8/CXCL8), which bind to the G protein-coupled receptors CXCR1 and CXCR2 on the surface of neutrophils.[2][3][4]
Reparixin is a non-competitive, allosteric inhibitor of both CXCR1 and CXCR2.[5][6][7] By blocking these receptors, this compound disrupts the downstream signaling cascade that leads to neutrophil chemotaxis, activation, and degranulation, thereby mitigating the inflammatory response and subsequent tissue damage.[6][8] Preclinical studies have demonstrated this compound's potential in attenuating lung injury in various models.[9][10] These application notes provide detailed protocols for inducing acute lung inflammation in a murine model and assessing the therapeutic efficacy of this compound.
Mechanism of Action: CXCR1/2 Inhibition
The primary mechanism by which this compound reduces lung inflammation is through the inhibition of the CXCR1 and CXCR2 signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), lung epithelial and endothelial cells release ELR+ chemokines (e.g., CXCL1, CXCL2 in mice; IL-8 in humans).[2][11] These chemokines bind to CXCR1/2 receptors on neutrophils, activating intracellular G-protein signaling pathways.[6] This activation leads to a cascade of events including calcium influx, activation of phosphoinositide-3 kinase (PI3K), and ultimately, cytoskeletal rearrangement, promoting neutrophil adhesion to the endothelium, migration into lung tissue, and the release of damaging proteases and reactive oxygen species.[1][6] this compound allosterically modulates the receptors, preventing this activation and interrupting the inflammatory cascade.[7][10]
Caption: CXCR1/2 signaling pathway and the inhibitory action of this compound.
Experimental Design and Workflow
A typical preclinical study to evaluate this compound involves inducing acute lung injury in mice, followed by treatment and subsequent analysis of inflammatory markers. The workflow ensures reproducible results for assessing the drug's efficacy.
Caption: Workflow for inducing lung injury and assessing this compound efficacy.
Detailed Experimental Protocols
Protocol 1: Induction of Acute Lung Injury (ALI) via Intratracheal LPS Instillation
This protocol describes a common method for inducing a reproducible inflammatory lung injury in mice.[12][13][14]
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
22G venous catheter
-
Micropipette and tips
-
Cold light source for transillumination
Procedure:
-
Animal Preparation: Use adult (10-12 weeks old) C57BL/6 mice. Anesthetize the mouse via intraperitoneal injection. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Intubation: Place the mouse in a supine position on a surgical board. Extend the neck and visualize the trachea via transillumination. Gently move the tongue aside with forceps.
-
LPS Instillation: Carefully insert a 22G catheter into the trachea, passing through the vocal cords.
-
Instill a 50 µL bolus of LPS solution (e.g., 2 mg/mL in sterile PBS) directly into the lungs.[14] For sham-operated control animals, instill 50 µL of sterile PBS.
-
Follow the liquid with a 50 µL bolus of air to ensure distribution throughout the lungs.[13][14]
-
Recovery: Remove the catheter and hold the mouse in an upright position for ~30 seconds to prevent fluid leakage. Place the mouse in a clean cage and monitor until it has fully recovered from anesthesia. The inflammatory response typically peaks between 12 and 72 hours post-instillation.[13]
Protocol 2: this compound Administration
This compound can be administered prophylactically or therapeutically.[9]
Materials:
-
This compound
-
Vehicle solution (as recommended by the manufacturer)
-
Appropriate syringes and needles for the chosen route of administration (e.g., intraperitoneal, subcutaneous).
Procedure:
-
Preparation: Prepare a stock solution of this compound in the appropriate vehicle.
-
Administration: Administer this compound (e.g., 15 mg/kg or 15 µg/g body weight) via intraperitoneal or subcutaneous injection.[7][9]
-
Prophylactic: Administer 30 minutes to 1 hour before LPS instillation.
-
Therapeutic: Administer 1 to 4 hours after LPS instillation.
-
-
The control (LPS + Vehicle) group should receive an equivalent volume of the vehicle solution.
Protocol 3: Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis
BAL fluid is analyzed to quantify inflammatory cell infiltration and cytokine levels in the alveolar space.[15][16]
Materials:
-
Tracheal cannula (e.g., 20G catheter)
-
Suture thread
-
Ice-cold, sterile PBS
-
1 mL syringe
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
Cytospin and stains (e.g., Diff-Quik)
-
ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, CXCL1/KC)
Procedure:
-
BAL Collection: At the desired time point, euthanize the mouse. Expose the trachea and insert a cannula, securing it with a suture.
-
Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate the fluid after 30-60 seconds.[14] Repeat this process two more times, pooling the recovered fluid (~1.2-1.4 mL). Keep the BAL fluid on ice.
-
Total Cell Count: Centrifuge the BAL fluid (400 x g for 5 minutes). Resuspend the cell pellet in a known volume of PBS and count the total number of cells using a hemocytometer.
-
Differential Cell Count: Prepare a cytospin slide from the cell suspension. Stain the slide and perform a differential count of at least 200 cells to determine the percentage of neutrophils, macrophages, and lymphocytes.
-
Cytokine Analysis: Use the supernatant from the initial centrifugation for cytokine analysis via ELISA, following the manufacturer's instructions.[17][18]
Protocol 4: Lung Tissue Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in lung tissue homogenates serves as a quantitative index of neutrophil infiltration.[19][20][21]
Materials:
-
Lung tissue sample
-
Homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB)
-
Tissue homogenizer
-
MPO assay reagents (e.g., o-dianisidine dihydrochloride, hydrogen peroxide) or a commercial kit.[20][22][23]
-
Spectrophotometer or plate reader
Procedure:
-
Tissue Homogenization: After BAL collection, perfuse the pulmonary circulation with PBS to remove blood.[14] Excise the lungs, weigh a portion (~50 mg), and homogenize it in 1 mL of ice-cold homogenization buffer.[20]
-
Sample Preparation: Subject the homogenate to freeze-thaw cycles (typically three times) and sonication to ensure complete cell lysis and release of MPO.[20]
-
Centrifuge the lysate at high speed (e.g., 4500 rpm for 45 minutes at 4°C).[20] Collect the supernatant for the assay.
-
MPO Activity Measurement: Perform the MPO activity assay according to established protocols or the manufacturer's instructions for a commercial kit. The assay typically measures the change in absorbance at a specific wavelength (e.g., 460 nm) over time.[24]
-
Quantification: Calculate MPO activity relative to the total protein concentration or tissue weight and express as U/mg of tissue.
Protocol 5: Histological Assessment of Lung Injury
Histological analysis provides a qualitative and semi-quantitative assessment of lung tissue damage.
Materials:
-
10% neutral buffered formalin
-
Paraffin embedding reagents
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Tissue Fixation: After euthanasia, fix the lungs by inflating them with 10% neutral buffered formalin at a constant pressure (e.g., 15-20 cm H₂O) to preserve alveolar architecture.[25]
-
Processing and Staining: Submerge the fixed lungs in formalin overnight. Process the tissue, embed in paraffin, section at 4-5 µm, and stain with H&E.[26]
-
Scoring: A pathologist blinded to the experimental groups should score the slides. The American Thoracic Society provides guidelines for a lung injury scoring system based on five parameters:[25][27][28][29]
-
Neutrophils in the alveolar space
-
Neutrophils in the interstitial space
-
Presence of hyaline membranes
-
Proteinaceous debris in airspaces
-
Alveolar septal thickening
-
-
Each parameter is scored on a scale (e.g., 0 to 4) in multiple random high-power fields, and a total lung injury score is calculated.[27]
Data Presentation: Expected Outcomes
The following tables summarize hypothetical but expected quantitative data based on published literature, demonstrating the efficacy of this compound in reducing lung inflammation.[7][9]
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Group | Total Cells (x 10⁵) | Neutrophils (x 10⁵) | Macrophages (x 10⁵) |
| Control (Sham) | 0.5 ± 0.1 | 0.02 ± 0.01 | 0.48 ± 0.1 |
| LPS + Vehicle | 8.5 ± 1.2 | 7.2 ± 1.0 | 1.3 ± 0.3 |
| LPS + this compound | 4.3 ± 0.8 | 3.5 ± 0.6 | 0.8 ± 0.2 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to LPS + Vehicle group. |
Table 2: Effect of this compound on Lung Inflammation Markers
| Group | Lung MPO Activity (U/mg tissue) | Lung Injury Score (0-20 scale) |
| Control (Sham) | 0.2 ± 0.05 | 1.1 ± 0.3 |
| LPS + Vehicle | 4.8 ± 0.7 | 12.5 ± 1.5 |
| LPS + this compound | 2.3 ± 0.5 | 6.8 ± 1.1 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to LPS + Vehicle group. |
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Levels in BALF (pg/mL)
| Group | TNF-α | IL-6 | CXCL1 (KC) |
| Control (Sham) | < 20 | < 30 | < 50 |
| LPS + Vehicle | 850 ± 150 | 1200 ± 200 | 1500 ± 250 |
| LPS + this compound | 450 ± 100 | 650 ± 120 | 700 ± 150 |
| Data are presented as Mean ± SEM. p < 0.05 compared to LPS + Vehicle group. |
These protocols provide a comprehensive framework for evaluating the efficacy of the CXCR1/2 inhibitor this compound in a preclinical model of acute lung inflammation. By blocking neutrophil recruitment, this compound is expected to significantly reduce key indicators of lung injury, including cellular infiltration in BAL fluid, lung MPO activity, histological damage, and the production of pro-inflammatory cytokines. The successful application of these methods will provide robust data for the assessment of this compound as a potential therapeutic agent for ALI and ARDS.
References
- 1. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCR2 in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR2 in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuation of murine allergic airway inflammation with a CXCR1/CXCR2 chemokine receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 14. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of cytokines in serum and bronchoalveolar lavage fluid in patients with immune-checkpoint inhibitor-associated pneumonitis: a cross-sectional case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytokine Concentrations in Bronchoalveolar Lavage Fluid from Horses with Neutrophilic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pulmonary Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of myeloperoxidase (MPO) activity of lung tissue [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. nwlifescience.com [nwlifescience.com]
- 23. Myeloperoxidase (MPO) Activity Assay Kit (Colorimetric) (ab105136) | Abcam [abcam.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of neutrophil infiltration in the lungs [bio-protocol.org]
- 27. atsjournals.org [atsjournals.org]
- 28. atsjournals.org [atsjournals.org]
- 29. Standardized Digital Method for Histological Evaluation of Experimental Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Reparixin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reparixin is a small molecule, non-competitive allosteric inhibitor of the C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors are key mediators of inflammatory responses, primarily through their interaction with interleukin-8 (IL-8 or CXCL8).[1] By blocking CXCR1/2, this compound effectively attenuates neutrophil recruitment and activation, making it a promising therapeutic agent for a range of inflammatory diseases, cancer, and ischemia-reperfusion injuries.[1][3][4] The binding of chemokines like CXCL8 to CXCR1/2 triggers a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival. Understanding how this compound modulates these pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
This document provides detailed protocols and application notes for utilizing Western blot analysis to investigate the effects of this compound on key signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB.
Signaling Pathways Affected by this compound
This compound's inhibition of CXCR1/2 has been shown to impact several downstream signaling cascades that are critical for cellular function. The primary pathways modulated by this compound include:
-
PI3K/Akt Pathway: This pathway is central to cell survival, growth, and proliferation. Studies have indicated that this compound treatment leads to a decrease in the phosphorylation of Akt, a key component of this pathway.[2]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including ERK, is involved in cell proliferation, differentiation, and migration. This compound has been observed to reduce the phosphorylation of ERK.[2]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation and cell survival. Research suggests that this compound can inhibit NF-κB activation.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is involved in cell growth and apoptosis. This compound treatment has been shown to decrease the phosphorylation of STAT3.[2]
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize quantitative data on the effects of this compound on the phosphorylation of key signaling proteins, as determined by Western blot densitometry.
Table 1: Effect of this compound on p-Akt/Total Akt Ratio in Breast Cancer Stem Cells
| Treatment | Concentration | Relative p-Akt/Total Akt Ratio (Arbitrary Units) | Fold Change vs. Control |
| Control (DMSO) | - | 1.00 | 1.0 |
| This compound | 10 µM | 0.45 | -2.22 |
Data is illustrative and based on densitometric analysis from published research.[2] Actual values may vary depending on experimental conditions.
Table 2: Effect of this compound on NF-κB (p65) Levels in Breast Cancer Stem Cells
| Treatment | Concentration | Relative NF-κB (p65) Levels (Arbitrary Units) | Fold Change vs. Control |
| Control (DMSO) | - | 1.00 | 1.0 |
| This compound | 10 µM | 0.60 | -1.67 |
Data is illustrative and based on densitometric analysis from published research.[2] Actual values may vary depending on experimental conditions.
Table 3: Qualitative Effects of this compound on Signaling Pathways in Pancreatic Cancer Cells (HPAC)
| Target Protein | This compound Concentration | Observed Effect on Phosphorylation |
| p-STAT3 (Y705) | 40, 60, 80 µM | Decreased |
| p-Akt (S473) | 40, 60, 80 µM | Decreased |
| p-ERK (T202/Y204) | 40, 60, 80 µM | Decreased |
| p-S6 | 40, 60, 80 µM | Decreased |
Based on qualitative data from Western blot images.[1]
Mandatory Visualizations
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to investigate the effect of this compound on the phosphorylation of key signaling proteins.
Materials and Reagents
-
Cell Lines: Human pancreatic cancer cell line (e.g., HPAC) or other relevant cell lines.
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[1] Alternatively, a commercial lysis buffer can be used (e.g., Cell Signaling Technology, #9803).[1]
-
Protease and Phosphatase Inhibitor Cocktail: Add fresh to lysis buffer before use.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels: (e.g., 4-15% precast gels).
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[5]
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-total p38 MAPK
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-total NF-κB p65
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Mouse anti-total STAT3
-
Loading control: Rabbit or Mouse anti-GAPDH or anti-β-actin
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Protocol
-
Cell Culture and Treatment: a. Culture cells (e.g., HPAC) in complete growth medium to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 10, 40, 60, 80 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).[1][2]
-
Cell Lysis: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein lysate) and transfer it to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer: a. Normalize protein concentrations of all samples with lysis buffer. b. Mix 20-60 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1] c. Load equal amounts of protein into the wells of an SDS-PAGE gel. d. Run the gel at a constant voltage until the dye front reaches the bottom. e. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000-1:10,000 in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 15 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate and capture the chemiluminescent signal using an imaging system. c. To ensure equal protein loading, strip the membrane and re-probe with antibodies for the total protein (e.g., total Akt) and a loading control (e.g., GAPDH or β-actin). d. Perform densitometry analysis on the captured images to quantify the band intensities. Normalize the intensity of the phosphorylated protein to the total protein, and then to the loading control.
Conclusion
Western blot analysis is an indispensable tool for investigating the molecular mechanisms of this compound. The protocols and data presented here provide a comprehensive framework for researchers to assess the impact of this CXCR1/2 inhibitor on key intracellular signaling pathways. By carefully following these methodologies, scientists can generate robust and reproducible data to further elucidate the therapeutic potential of this compound in a variety of disease contexts.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Imaging of Neutrophil Infiltration with Reparixin Treatment
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Intravital Microscopic Evaluation of the Effects of a CXCR2 Antagonist in a Model of Liver Ischemia Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attenuation of murine allergic airway inflammation with a CXCR1/CXCR2 chemokine receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ISM1 suppresses LPS-induced acute lung injury and post-injury lung fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Reparixin in Pancreatic Islet Transplantation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Reparixin, a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, in preclinical and clinical models of pancreatic islet transplantation. The following protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in improving islet graft survival and function.
Introduction
Pancreatic islet transplantation is a promising therapy for type 1 diabetes, but its success is often limited by early graft loss due to inflammatory responses.[1] A key event in this process is the infiltration of neutrophils, which is mediated by the interaction of chemokines, such as CXCL8 (IL-8), with the CXCR1 and CXCR2 receptors on these immune cells.[2][3] this compound, by blocking these receptors, aims to mitigate this inflammatory cascade, thereby protecting the transplanted islets and improving clinical outcomes.[2][4]
Mechanism of Action
This compound is a non-competitive allosteric inhibitor of CXCR1 and CXCR2, with a significantly higher affinity for CXCR1.[5][6] It functions by disrupting the signaling cascade that leads to neutrophil migration and activation.[2] By inhibiting these receptors, this compound reduces the recruitment of neutrophils to the site of islet engraftment, which in turn minimizes the initial inflammatory damage and preserves islet mass and function.[4][7] This targeted anti-inflammatory action has shown potential in various transplantation models.[8]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies investigating the use of this compound in pancreatic islet transplantation.
Table 1: Murine Islet Allotransplantation Studies
| Parameter | Control Group | This compound Monotherapy | CTLA-4 Ig Alone | CTLA-4 Ig + this compound | Citation |
| Graft Survival (Kidney Capsule) | 12.3 ± 0.9 days | - | 63.0 ± 13.0 days | 59.9 ± 10.7 days | [7] |
| Graft Rejection Time (Intraportal) | 12.00 ± 1.73 days | 8.80 ± 0.80 days | 17.00 ± 4.72 days | 10.40 ± 2.09 days | [7] |
| Euglycemia Probability (150 IEQs) | 50% | 84% | - | - | [4] |
| Median Time to Euglycemia (150 IEQs) | 21 days | 7 days | - | - | [4] |
| Euglycemia Probability (250 IEQs) | 57% | 100% | - | - | [4] |
| Median Time to Euglycemia (250 IEQs) | 50 days | 1 day | - | - | [4] |
Table 2: Human Islet Allotransplantation Studies (Phase 2 Pilot)
| Parameter | Control Group | This compound Group | Citation |
| Fasting C-peptide (3 months post-transplant) | Lower | Significantly Higher | [4] |
| Change in Daily Insulin (B600854) Requirement | Less Reduction | Greater Reduction | [4] |
| Stimulated C-peptide (MMTT) | Lower | Significantly Higher | [4] |
| Estimated Islet Function | Lower | Significantly Higher | [4] |
Table 3: Human Islet Allotransplantation Studies (Phase 3)
| Parameter | Placebo Group | This compound Group | Citation |
| C-peptide AUC (Day 75) | 18 | 27 (P = 0.99) | [9] |
| C-peptide AUC (Day 365) | 15 | 24 (P = 0.71) | [9] |
| Insulin Independence (Day 75, 1st infusion) | 5.6% | 18.5% | [9] |
| Insulin Independence (Day 365, 2nd infusion) | 31.3% | 32.0% | [9] |
Signaling Pathway and Experimental Workflow
.dot
Caption: this compound's mechanism of action in inhibiting neutrophil recruitment.
.dot
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Murine Model of Islet Allotransplantation and this compound Treatment
1. Animals and Diabetes Induction:
- Islet Donors: Male BALB/c mice (8-12 weeks old).[7]
- Islet Recipients: Male C57BL/6 mice.
- Diabetes Induction: Induce diabetes in recipient mice via a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Diabetes is confirmed by blood glucose levels >11.1 mM (200 mg/dL) for two consecutive days.[7]
2. Islet Isolation and Transplantation:
- Isolate pancreatic islets from donor mice using collagenase digestion.
- Purify islets using a density gradient.
- Transplant a known number of islet equivalents (IEQs), typically 500, into recipient mice.[7]
- Transplantation Sites:
- Intraportal: Infuse islets into the portal vein.[7]
- Kidney Capsule: Implant islets under the kidney capsule.[7]
3. This compound Administration:
- Dosage: Administer this compound at a dose of 8 mg/kg/hr.[7]
- Route: Continuous subcutaneous infusion via an osmotic pump.
- Duration: Treat for 7 days post-transplantation.[7]
- Control Group: Administer a vehicle control (e.g., PBS) using the same method.
4. Post-Transplantation Monitoring and Analysis:
- Graft Function: Monitor non-fasting blood glucose levels daily. Graft rejection is defined as blood glucose >11.1 mM for two consecutive days.[7]
- Glucose Tolerance: Perform an intraperitoneal glucose tolerance test (IPGTT) at specified time points (e.g., 60 days post-transplant) in normoglycemic mice.[7]
- Immunological Analysis:
- Collect serum at various time points (e.g., 24 hours and 7 days) to measure cytokine and chemokine levels (e.g., IFN-γ, IL-12p70, CXCL1).[7][10]
- At the study endpoint, harvest the graft-bearing kidney or liver for histological analysis.
- Perform immunohistochemistry or immunofluorescence to assess immune cell infiltration (e.g., CD4+, CD8+, CXCR1+, CXCR2+ cells).[7][10]
Protocol 2: Human Islet Allotransplantation and this compound Treatment (Based on Clinical Trial Design)
1. Patient Population:
2. Immunosuppression Regimen:
- Induction: Administer a T-cell depleting agent (e.g., anti-thymocyte globulin - ATG) or an anti-IL-2 receptor monoclonal antibody.[9]
- Maintenance: A combination of immunosuppressants such as tacrolimus (B1663567) (FK506) and mycophenolate mofetil (MMF).[4][9]
3. This compound Administration:
- Dosage: 2.772 mg/kg body weight/hour.[4][9]
- Route: Continuous intravenous infusion.[11]
- Duration: 7 days, starting approximately 12 hours before the first islet infusion.[4][9]
- Control Group: Administer a matched placebo infusion.[9]
4. Post-Transplantation Monitoring and Efficacy Endpoints:
- Primary Endpoint: C-peptide levels, often measured as the area under the curve (AUC) during a mixed-meal tolerance test (MMTT) at specified time points (e.g., day 75 and day 365).[9]
- Secondary Endpoints:
- Insulin independence rates.[9]
- Daily insulin requirements.[4]
- Glycated hemoglobin (HbA1c) levels.[4]
- Fasting C-peptide levels.[4]
- Adverse event monitoring.
Conclusion
This compound has demonstrated a potential role in mitigating the early inflammatory events that lead to islet graft damage, particularly by inhibiting neutrophil recruitment. While preclinical studies in murine models have shown promising results in improving islet engraftment, the outcomes in human clinical trials have been more nuanced.[4][7][9] The provided data and protocols offer a framework for further investigation into the therapeutic utility of CXCR1/2 inhibition in the field of islet transplantation. Future studies may explore optimal dosing, timing of administration, and combination therapies to maximize the protective effects of this compound.
References
- 1. Inflammatory Response in Islet Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR1/2 inhibition enhances pancreatic islet survival after transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 7. This compound, a CXCR1/2 inhibitor in islet allotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting CXCR1/2 Does Not Improve Insulin Secretion After Pancreatic Islet Transplantation: A Phase 3, Double-Blind, Randomized, Placebo-Controlled Trial in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a CXCR1/2 inhibitor in islet allotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
Troubleshooting & Optimization
Troubleshooting Reparixin insolubility in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and use of Reparixin, with a focus on troubleshooting its limited solubility in aqueous solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and a summary of its signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] It blocks the downstream signaling cascades induced by chemokines like CXCL8 (Interleukin-8), thereby inhibiting inflammatory responses and neutrophil recruitment.[4]
Q2: What are the primary challenges when working with this compound in the lab?
A2: The primary challenge with this compound is its low solubility in aqueous solutions, which can lead to precipitation and inaccurate experimental results.[5][6] Careful preparation of stock solutions and working dilutions is crucial for its effective use.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents but has very limited solubility in aqueous buffers like PBS.[6] For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, and N,N-dimethylformamide (DMF) are recommended.[6]
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | ≥ 100 mg/mL[3] | ~353 mM |
| Ethanol | 25 mg/mL[6] | ~88 mM |
| DMF | 10 mg/mL[6] | ~35 mM |
| PBS (pH 7.2) | 0.2 mg/mL[6] | ~0.7 mM |
Troubleshooting Guide: this compound Insolubility
This guide addresses common issues related to this compound's insolubility in aqueous solutions.
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Possible Cause: this compound has inherently low solubility in aqueous solutions. Direct dissolution in buffers like PBS is often unsuccessful, especially at higher concentrations.
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock Solution: First, dissolve this compound in an appropriate organic solvent such as DMSO, ethanol, or DMF to create a concentrated stock solution (e.g., 10-100 mM).
-
Use Gentle Warming and Sonication: To aid dissolution in the organic solvent, gently warm the solution to 37°C and use a sonicator bath.[4]
-
Dilute into Aqueous Buffer: Subsequently, dilute the stock solution into your aqueous buffer to achieve the final desired concentration.
-
Issue 2: A precipitate forms when I dilute my this compound stock solution into my aqueous experimental medium (e.g., cell culture media, PBS).
-
Possible Cause: This is a common phenomenon known as "solvent-shifting" or "crashing out," where the rapid change in solvent polarity upon dilution causes the compound to precipitate.
-
Troubleshooting Steps:
-
Minimize Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible (ideally ≤ 0.1% v/v) to minimize toxicity and solubility issues.[7]
-
Use a Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your stock in the experimental medium, and then perform the final dilution.
-
Add Stock to Medium, Not Vice Versa: Always add the small volume of the concentrated stock solution to the larger volume of the pre-warmed aqueous medium while gently vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.
-
Consider Co-solvents and Surfactants: For particularly challenging applications, especially for in vivo studies, the use of co-solvents like polyethylene (B3416737) glycol 300 (PEG300) and surfactants like Tween® 80 can significantly improve solubility.[5][8] A common formulation for in vivo use is a mixture of DMSO, PEG300, Tween 80, and saline.[5][8]
-
Issue 3: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Inconsistent results can be due to the precipitation of this compound in the cell culture medium, leading to a lower effective concentration of the compound.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before adding your working solution to the cells, carefully inspect it for any visible precipitate or cloudiness.
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound immediately before each experiment. Do not store diluted aqueous solutions.
-
Include Proper Vehicle Controls: Always include a vehicle control (the same concentration of the organic solvent used to dissolve this compound) in your experiments to account for any effects of the solvent on the cells.
-
Below is a decision tree to guide you through troubleshooting this compound insolubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound is 283.39 g/mol ). For 1 mL of a 10 mM solution, you will need 2.83 mg of this compound.
-
Carefully weigh the this compound powder and place it into a sterile amber tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
This protocol provides an example for preparing a 10 µM working solution from a 10 mM DMSO stock.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an Intermediate Dilution (Recommended): To minimize the risk of precipitation, it is best to perform a serial dilution.
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This will give you a 100 µM intermediate solution. Mix gently by pipetting.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the 100 µM intermediate solution to the final volume of pre-warmed cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of medium.
-
-
Mixing: Mix the final working solution gently but thoroughly by inverting the tube or by gentle pipetting. Do not vortex vigorously.
-
Application: Immediately add the freshly prepared working solution to your cell cultures. The final DMSO concentration in this example is 0.1%.
-
Below is a diagram illustrating the recommended workflow for preparing a working solution.
This compound Signaling Pathway
This compound acts as a non-competitive allosteric inhibitor of CXCR1 and CXCR2. These G protein-coupled receptors (GPCRs) are primarily activated by ELR+ chemokines, most notably CXCL8 (IL-8). The binding of these chemokines to CXCR1/2 initiates a signaling cascade that is crucial for neutrophil chemotaxis, activation, and inflammation. This compound blocks these downstream effects without preventing the ligand from binding to the receptor.
The diagram below illustrates the simplified signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. This compound | CXCR | TargetMol [targetmol.com]
Optimizing Reparixin Dosage to Minimize Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Reparixin, a potent allosteric inhibitor of CXCR1 and CXCR2. The following information, presented in a question-and-answer format, addresses common issues related to dosage optimization and the mitigation of potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] It binds to a site on the receptor distinct from the ligand-binding site, thereby preventing the intracellular signaling cascades that are normally triggered by chemokines like CXCL8 (IL-8).[2][4] This inhibition blocks downstream events such as intracellular calcium mobilization, neutrophil chemotaxis, and other inflammatory responses.[1][5]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound are the inhibition of CXCR1- and CXCR2-mediated signaling. This leads to a reduction in neutrophil recruitment and activation at sites of inflammation.[6][7] In experimental models, this has been shown to attenuate ischemia-reperfusion injury, reduce inflammation in various tissues, and decrease cancer stem cell viability.[6][8][9]
Q3: Have any off-target effects of this compound been reported?
Q4: How can I determine the optimal dosage of this compound for my in vitro experiments?
A4: The optimal in vitro dosage of this compound is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response curve and measure a relevant biological endpoint, such as inhibition of CXCL8-induced chemotaxis or calcium mobilization. The reported IC50 values for this compound are approximately 1 nM for CXCR1 and 100-400 nM for CXCR2.[1][3][13][14] Therefore, a concentration range spanning from low nanomolar to low micromolar is recommended for initial experiments.
Q5: What are the recommended dosages for in vivo animal studies?
A5: In vivo dosages of this compound vary depending on the animal model and the route of administration. For example, in rat models of ischemia-reperfusion injury, doses of 3 to 30 mg/kg have been used.[5] It is crucial to consider the pharmacokinetic properties of this compound, which can differ between species. For instance, the half-life of this compound is approximately 0.5 hours in rats and 10 hours in dogs.[15] Therefore, the dosing regimen (e.g., single dose vs. continuous infusion) should be tailored to the specific experimental design and animal model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity observed at effective concentrations | The concentration of this compound may be too high for the specific cell line being used. | Perform a dose-response cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cells. Aim to use concentrations well below the cytotoxic threshold for your functional assays. |
| Inconsistent or no inhibition of chemotaxis | 1. Suboptimal concentration of chemoattractant (e.g., CXCL8).2. Incorrect incubation time.3. Cell viability issues. | 1. Optimize the concentration of the chemoattractant to elicit a robust chemotactic response in the absence of the inhibitor.2. Perform a time-course experiment to determine the optimal incubation time for chemotaxis.3. Ensure high cell viability (>95%) before starting the assay. |
| Variability in calcium flux measurements | 1. Uneven loading of the calcium-sensitive dye.2. Phototoxicity from the fluorescent dye.3. Cell clumping. | 1. Ensure proper mixing and incubation during dye loading.2. Minimize exposure of dye-loaded cells to light.3. Ensure a single-cell suspension before analysis. |
| Unexpected experimental outcomes | Potential for context-specific off-target effects or pathway crosstalk. | 1. Use a negative control (e.g., a structurally related but inactive compound) to confirm the specificity of the observed effects.2. Investigate potential crosstalk with other signaling pathways that may be active in your experimental system. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 for CXCR1 | 1 nM | Inhibition of CXCL8-induced human polymorphonuclear cell migration | [1][3][13] |
| IC50 for CXCR2 | 100 - 400 nM | Inhibition of CXCL1-induced human polymorphonuclear cell migration | [1][3][13] |
| IC50 for CXCL8-induced chemotaxis in human PMNs | 5.3 nM | Chemotaxis assay | [1] |
| IC50 for CXCL8-induced migration in L1.2 cells expressing CXCR1 | 5.6 nM | Chemotaxis assay | [1] |
Table 2: In Vivo Dosage and Pharmacokinetics of this compound
| Species | Dosage | Route of Administration | Pharmacokinetic Parameter (t1/2) | Reference |
| Rat | 3 - 30 mg/kg | Intravenous (i.v.) or Subcutaneous (s.c.) | ~0.5 hours | [5][15] |
| Dog | Not specified | Intravenous (i.v.) | ~10 hours | [15] |
| Mouse | 15 mg/kg | Intraperitoneal (i.p.) | Not specified | [5] |
| Human | 400 - 1200 mg t.i.d. | Oral | Short half-life | [4] |
Experimental Protocols
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol is adapted from standard neutrophil chemotaxis assays and can be used to evaluate the inhibitory effect of this compound.
Materials:
-
Human peripheral blood
-
Ficoll-Paque density gradient medium
-
Dextran (B179266) T500
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Chemoattractant (e.g., human CXCL8)
-
This compound
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
96-well plate
-
Hemocytometer and Trypan Blue
-
Flow cytometer and anti-CD15 antibody (for purity check)
Methodology:
-
Neutrophil Isolation: a. Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to separate granulocytes from mononuclear cells and red blood cells. b. Lyse remaining red blood cells using RBC Lysis Buffer. c. Wash the neutrophil pellet with cold HBSS. d. Resuspend the final neutrophil pellet in the assay medium. e. Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. f. Assess neutrophil purity by flow cytometry using a neutrophil-specific marker like CD15. A purity of >95% is recommended.
-
Assay Setup: a. Prepare serial dilutions of this compound in the assay medium. b. In the lower wells of the 96-well plate, add the assay medium containing the chemoattractant (e.g., 10 nM CXCL8). For negative controls, add assay medium without the chemoattractant. c. Pre-incubate the isolated neutrophils (e.g., at a concentration of 1 x 10^6 cells/mL) with the different concentrations of this compound or vehicle control for 15-30 minutes at 37°C. d. Carefully place the Transwell® inserts into the wells. e. Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
Incubation and Quantification: a. Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes. b. After incubation, carefully remove the Transwell® inserts. c. Quantify the number of migrated cells in the lower chamber. This can be done by cell counting with a hemocytometer or by using a cell viability reagent that measures ATP content (e.g., CellTiter-Glo®). d. Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to a chemoattractant and its inhibition by this compound.
Materials:
-
Cells expressing CXCR1 and/or CXCR2 (e.g., isolated human neutrophils or a relevant cell line)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium
-
Chemoattractant (e.g., human CXCL8)
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Preparation and Dye Loading: a. Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere if necessary. b. Prepare the dye loading solution by diluting the calcium-sensitive dye (e.g., Fluo-4 AM to a final concentration of 1-5 µM) in HBSS without calcium and magnesium. Add Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization. c. Remove the cell culture medium and add the dye loading solution to the cells. d. Incubate the plate in the dark at 37°C for 30-60 minutes. e. After incubation, gently wash the cells twice with HBSS containing calcium and magnesium to remove excess dye. f. Add HBSS with calcium and magnesium to the wells.
-
Assay and Measurement: a. Prepare a plate with different concentrations of this compound. b. Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C. c. Program the plate reader to perform a kinetic read, measuring fluorescence intensity over time. d. Establish a baseline fluorescence reading for each well for a short period (e.g., 20-30 seconds). e. Add the this compound solutions to the respective wells and incubate for a desired period (e.g., 10-15 minutes). f. Add the chemoattractant (e.g., CXCL8) to all wells to stimulate calcium flux. g. Continue to measure the fluorescence intensity for several minutes to capture the peak response and the return to baseline.
-
Data Analysis: a. The change in fluorescence intensity over time reflects the intracellular calcium concentration. b. Determine the peak fluorescence intensity for each well. c. Calculate the percentage of inhibition of the calcium response for each this compound concentration compared to the vehicle control.
Visualizations
Caption: CXCR1/2 Signaling Pathway and Point of this compound Inhibition.
Caption: Workflow for this compound Dosage Optimization.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia-reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 9. bio-techne.com [bio-techne.com]
- 10. Efficacy and Safety of this compound in Patients with Severe COVID-19 Pneumonia: A Phase 3, Randomized, Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
- 13. This compound | CXCR | TargetMol [targetmol.com]
- 14. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Reparixin in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Reparixin in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally available, non-competitive allosteric inhibitor of the C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1] It binds to a site on the receptor distinct from the ligand-binding site, preventing the conformational changes necessary for receptor activation by its primary ligand, Interleukin-8 (IL-8 or CXCL8).[1] This inhibition blocks downstream signaling pathways, such as PI3K/Akt and MAPK/ERK, which are involved in cancer cell proliferation, survival, migration, and the maintenance of cancer stem cells (CSCs).[2]
Q2: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
While direct, documented cases of acquired resistance to this compound in cancer cell lines are not extensively reported in the literature, potential mechanisms can be inferred from the pharmacology of CXCR1/2 inhibitors and general principles of drug resistance in cancer. The two primary hypothetical mechanisms are:
-
Target Alteration: Mutations in the allosteric binding site of CXCR1 or CXCR2 could prevent this compound from effectively binding to and inhibiting the receptors. Studies on a related dual CXCR1/2 inhibitor have shown that specific amino acid substitutions in CXCR1 can lead to significant resistance.[1]
-
Bypass Signaling Pathway Activation: Cancer cells may develop resistance by upregulating alternative signaling pathways that promote cell survival and proliferation, thereby compensating for the inhibition of the CXCR1/2 axis. This is a common mechanism of resistance to targeted therapies.
Q3: How can we experimentally determine if our cancer cell line has developed resistance to this compound?
To confirm resistance, you can perform a dose-response assay to compare the IC50 value of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value would indicate acquired resistance.
Q4: What strategies can we employ to overcome this compound resistance in our cancer cell lines?
Based on the potential mechanisms of resistance, several strategies can be investigated:
-
Combination Therapy: Combining this compound with other therapeutic agents is a promising approach.
-
Chemotherapy: Synergistic effects have been observed when combining this compound with conventional chemotherapeutic agents like docetaxel (B913) or doxorubicin (B1662922) in thyroid cancer models.[3]
-
Targeted Therapy: If a bypass pathway is identified, inhibitors targeting key components of that pathway can be used in combination with this compound.
-
Immunotherapy: Combining CXCR1/2 inhibition with checkpoint inhibitors (e.g., anti-PD-L1) and TGF-β inhibitors has been shown to remodel the tumor microenvironment and enhance anti-tumor immunity.[4]
-
-
Targeting Downstream Effectors: If resistance is due to mutations in CXCR1/2, targeting key downstream signaling molecules like PI3K, Akt, or MEK could be an effective strategy.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Proliferation/Viability Assays
Possible Cause 1: Target Alteration (Mutation in CXCR1/CXCR2)
-
Troubleshooting Steps:
-
Sequence CXCR1 and CXCR2 Genes: Extract genomic DNA from both the parental (sensitive) and suspected resistant cell lines. Amplify and sequence the coding regions of the CXCR1 and CXCR2 genes to identify any potential mutations in the resistant line. Pay close attention to regions predicted to be part of the allosteric binding pocket.
-
Functional Validation of Mutations: If mutations are identified, introduce them into the parental cell line using site-directed mutagenesis and assess the sensitivity to this compound to confirm their role in resistance.
-
Possible Cause 2: Upregulation of Bypass Signaling Pathways
-
Troubleshooting Steps:
-
Phospho-protein Array/Western Blot Analysis: Compare the activation status of key signaling pathways (e.g., PI3K/Akt, MAPK/ERK, STAT3) in parental and resistant cells, both in the presence and absence of this compound. Increased phosphorylation of key kinases in the resistant line would suggest the activation of a bypass pathway.
-
RNA Sequencing: Perform RNA-seq on parental and resistant cells to identify differentially expressed genes that might point to upregulated compensatory pathways.
-
Issue 2: Inconsistent Anti-Migratory Effects of this compound
Possible Cause: Altered Chemokine Profile
-
Troubleshooting Steps:
-
Chemokine Array: Analyze the secretome of the cancer cells to determine if they are producing other chemokines that could be driving migration through alternative receptors.
-
Receptor Expression Analysis: Use flow cytometry or qPCR to check for changes in the expression levels of other chemokine receptors on the surface of the resistant cells.
-
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for Assessing Bypass Pathway Activation
-
Cell Lysis: Treat parental and resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Densitometrically quantify the bands and compare the ratio of phosphorylated to total protein between the different conditions.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental MDA-MB-231 | 15 | - |
| This compound-Resistant MDA-MB-231 | 120 | 8 |
| Parental A549 | 25 | - |
| This compound-Resistant A549 | 150 | 6 |
Table 2: Example Data from a Phospho-Kinase Array
| Kinase | Fold Change in Phosphorylation (Resistant vs. Parental) |
| Akt (S473) | 3.5 |
| ERK1/2 (T202/Y204) | 1.2 |
| STAT3 (Y705) | 4.1 |
| p38 MAPK (T180/Y182) | 1.5 |
Visualizations
Caption: The CXCL8-CXCR1/2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and overcoming this compound resistance.
Caption: Logical relationships between this compound resistance mechanisms and therapeutic solutions.
References
- 1. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple anti-tumor effects of this compound on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
Potential for tachyphylaxis with long-term Reparixin treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential for tachyphylaxis with long-term Reparixin treatment. The content is structured to address specific experimental questions and potential issues through FAQs and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational small molecule drug that acts as a non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in inflammatory responses by mediating the recruitment of neutrophils.[3] this compound binds to a site on the receptor distinct from the binding site of the natural ligands (like IL-8/CXCL8), thereby preventing the receptor from activating downstream G-protein signaling pathways.[1][4]
Q2: What is tachyphylaxis and why is it a concern for GPCR-targeted drugs?
Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For GPCRs, this phenomenon, also known as desensitization, is a protective mechanism to prevent overstimulation.[5] It can, however, limit the long-term therapeutic efficacy of drugs that target these receptors.[5] Mechanisms of GPCR tachyphylaxis include receptor phosphorylation, uncoupling from G-proteins, internalization (endocytosis), and downregulation (degradation of the receptor).[5]
Q3: Is there evidence of tachyphylaxis with long-term this compound treatment?
Currently, there are no publicly available long-term studies specifically designed to evaluate tachyphylaxis with continuous this compound treatment. However, some preclinical data suggests that this compound treatment does not alter the expression levels of CXCR1 and CXCR2 on megakaryocytes in a mouse model of myelofibrosis after 37 days of administration.[6][7][8] Clinical trials with treatment durations of up to 21 days have been conducted and have shown sustained clinical effects and good tolerability, but these studies did not specifically measure molecular markers of tachyphylaxis.[9][10][11]
Q4: How might this compound's mechanism of action influence the potential for tachyphylaxis?
This compound's mechanism as a non-competitive allosteric inhibitor is key to understanding its potential for inducing tachyphylaxis. Unlike agonists which activate the receptor and can trigger desensitization and internalization, this compound inhibits G-protein mediated signaling without preventing ligand-induced receptor internalization.[6][7] This suggests that the natural regulatory processes of the receptor may remain largely intact. By not being an agonist, this compound is less likely to induce the classical agonist-driven tachyphylaxis. Furthermore, as a negative allosteric modulator, it may have a "ceiling effect," limiting the extent of its inhibitory action and potentially reducing the pressure for the cell to adapt by downregulating the receptor.
Troubleshooting Guides
Issue: Diminished cellular response to this compound in a long-term in vitro experiment.
| Possible Cause | Troubleshooting Steps |
| Cell line instability or altered phenotype | 1. Perform regular cell line authentication (e.g., STR profiling). 2. Monitor cell morphology and growth rates throughout the experiment. 3. Use cells from a consistent and low passage number. |
| Degradation of this compound in culture medium | 1. Prepare fresh this compound solutions for each medium change. 2. Confirm the stability of this compound under your specific experimental conditions (temperature, pH, media components). |
| Cellular adaptation mechanisms (other than classical tachyphylaxis) | 1. Measure CXCR1 and CXCR2 mRNA and protein levels at different time points to check for changes in receptor expression. 2. Investigate potential upregulation of compensatory signaling pathways. |
| Experimental variability | 1. Ensure consistent cell seeding densities and treatment conditions. 2. Include appropriate positive and negative controls in every experiment. 3. Perform dose-response curves at different time points to assess for shifts in IC50. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound's activity on its primary targets.
| Parameter | CXCR1 | CXCR2 | Reference |
| IC50 (Inhibition of Chemotaxis) | 1 nM | 400 nM | [12] |
| IC50 (Allosteric Inhibition) | 1 nM | 100 nM | [13] |
Experimental Protocols
Protocol 1: Assessing CXCR1/2 Desensitization using Calcium Flux Assay
This protocol measures the ability of a pre-treatment with an agonist to reduce the calcium mobilization response upon a second agonist stimulation, a hallmark of short-term desensitization.
Materials:
-
Cells expressing CXCR1 or CXCR2 (e.g., neutrophils, or a transfected cell line like RBL-2H3)
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM)
-
CXCL8 (IL-8) or other relevant CXCR1/2 agonists
-
This compound
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Loading:
-
Desensitization Induction (Pre-treatment):
-
Aliquot the loaded cells into different tubes or wells.
-
To induce desensitization, treat the cells with a specific concentration of CXCL8 for a defined period (e.g., 5-30 minutes at 37°C).[15]
-
Include a control group with no pre-treatment.
-
-
This compound Treatment (Optional):
-
To assess the effect of this compound on desensitization, pre-incubate a set of cells with this compound before the desensitization induction step.
-
-
Measurement of Calcium Flux:
-
Establish a baseline fluorescence reading on the flow cytometer or plate reader.
-
Stimulate the cells with a second dose of CXCL8 and record the change in fluorescence over time.[15]
-
The peak fluorescence intensity reflects the magnitude of the calcium response.
-
-
Data Analysis:
-
Calculate the percentage of desensitization by comparing the peak response in the pre-treated cells to the peak response in the control (non-pre-treated) cells.
-
Protocol 2: Measuring G-protein Coupling using GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by G-proteins following receptor activation, providing a direct readout of receptor-G-protein coupling.
Materials:
-
Cell membranes prepared from cells expressing CXCR1/2
-
[γ-³²P]GTP
-
CXCL8
-
This compound
-
GTPase-Glo™ Assay kit (or similar)
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes from your CXCR1/2-expressing cells according to standard protocols.
-
-
GTPase Reaction:
-
Set up reaction tubes containing cell membranes, buffer, and GDP.
-
Add CXCL8 to stimulate GTPase activity. Include a basal (unstimulated) control.
-
To test this compound, pre-incubate the membranes with the compound before adding CXCL8.
-
Initiate the reaction by adding [γ-³²P]GTP and incubate at 30°C.[15]
-
-
Quantification of GTP Hydrolysis:
-
Data Analysis:
-
Calculate the specific GTPase activity by subtracting the basal activity from the agonist-stimulated activity.
-
Determine the effect of this compound by comparing the activity in its presence and absence.
-
Protocol 3: Assessing Receptor Internalization via β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key step in desensitization and internalization.
Materials:
-
Cells co-expressing CXCR1/2 and a β-arrestin fusion protein (e.g., β-arrestin-GFP)
-
CXCL8
-
This compound
-
High-content imaging system or a plate reader-based assay (e.g., BRET or enzyme fragment complementation)
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a suitable format (e.g., 96-well plate).
-
Treat the cells with CXCL8 to induce β-arrestin recruitment. Include an untreated control.
-
To test this compound's effect, pre-incubate cells with the compound before agonist addition.
-
-
Detection of β-Arrestin Recruitment:
-
Imaging-based: Fix the cells and acquire images using a high-content imager. Quantify the translocation of β-arrestin from the cytoplasm to the cell membrane.
-
Plate reader-based: For BRET or similar assays, measure the signal according to the manufacturer's protocol. The signal will be proportional to the proximity of β-arrestin to the receptor.[1][18]
-
-
Data Analysis:
-
Quantify the extent of β-arrestin recruitment in response to the agonist.
-
Determine how this compound modulates this recruitment.
-
Visualizations
Caption: CXCR1/2 Signaling and Desensitization Pathway.
References
- 1. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Phase 2 Results in Severe COVID-19 | Dompé U.S. [dompe.com]
- 10. Dompé Announces Results of Phase 2 Study Evaluating the Efficacy and Safety of this compound in Patients with Severe COVID-19 Pneumonia [prnewswire.com]
- 11. Efficacy and Safety of this compound in Patients with Severe COVID-19 Pneumonia: A Phase 3, Randomized, Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bu.edu [bu.edu]
- 15. Differential Activation and Regulation of CXCR1 and CXCR2 by CXCL8 monomer and dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GTPase-Glo™ Assay Protocol [worldwide.promega.com]
- 17. GTPase-Glo™ Assay [promega.com]
- 18. β-Arrestin1 and β-Arrestin2 Are Required to Support the Activity of the CXCL12/HMGB1 Heterocomplex on CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in in vivo efficacy of Reparixin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reparixin. The information is designed to address potential variability in in vivo efficacy and provide standardized experimental insights.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.
Question: Why am I observing high variability in therapeutic outcomes between individual animals in the same treatment group?
Answer: Variability in the in vivo efficacy of this compound can stem from several factors:
-
Pharmacokinetic Differences: this compound's half-life and metabolism can vary between species. For instance, the half-life in rats is approximately 0.5 hours, whereas in dogs, it is around 10 hours[1]. This inherent biological variation can lead to different drug exposure levels even with consistent dosing.
-
Inconsistent Drug Administration: The method of administration is crucial. Continuous infusion via osmotic pumps has been used to maintain steady plasma levels[2]. If using intermittent injections (e.g., intravenous or subcutaneous), inconsistencies in injection volume, site, or timing can lead to variable drug exposure.
-
Biological Variability of the Animal Model: The underlying pathology and genetic background of the animal model can significantly influence the response to this compound. For example, in a study on myelofibrosis in Gata1low mice, there was an intrinsic variability in circulating drug levels with prolonged administration[3].
-
Drug Formulation and Stability: Ensure the vehicle used to dissolve this compound is appropriate and that the solution is stable throughout the experiment. This compound is soluble in DMSO[4].
Question: My in vivo results are not as potent as expected based on in vitro data. What could be the cause?
Answer: Discrepancies between in vitro and in vivo efficacy are common in drug development. Potential reasons include:
-
Suboptimal Dosing: The effective dose in vivo may be significantly higher than the in vitro IC50. For instance, while the IC50 for inhibiting PMN migration induced by CXCL8 is 1 nM, in vivo studies have used doses ranging from 3 to 30 mg/kg[4][5][6]. Dose-response studies are essential to determine the optimal therapeutic dose in your specific model.
-
High Plasma Protein Binding: this compound exhibits high plasma protein binding (>99% in humans and laboratory animals), which can limit the amount of free drug available to interact with its target receptors[1].
-
Rapid Metabolism and Clearance: As mentioned, this compound is rapidly eliminated in some species like rats, which can reduce the time the drug is at a therapeutic concentration[1].
-
Route of Administration: The route of administration (oral, intravenous, subcutaneous) will impact the bioavailability and pharmacokinetic profile of this compound[7][8]. Oral administration, for example, may result in lower peak plasma concentrations compared to intravenous injection.
Question: I am seeing inconsistent results in my ischemia-reperfusion injury model. How can I improve reproducibility?
Answer: Ischemia-reperfusion (IR) models are highly sensitive to experimental conditions. To improve reproducibility with this compound:
-
Standardize Surgical Procedures: Ensure the duration of ischemia and reperfusion is consistent across all animals. Minor variations can significantly alter the inflammatory response.
-
Control for Temperature: Body temperature fluctuations during surgery can impact metabolic rates and the inflammatory cascade. Maintain core body temperature throughout the procedure.
-
Timing of this compound Administration: The timing of drug administration relative to the ischemic event is critical. In a rat model of liver IR, this compound was administered 15 minutes before reperfusion and again 2 hours after[6]. This timing should be strictly controlled.
-
Consistent Anesthesia: The type and depth of anesthesia can influence cardiovascular parameters and inflammatory responses. Use a consistent anesthetic regimen.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2[2][4]. It binds to these receptors and prevents their activation by their ligands, primarily interleukin-8 (IL-8 or CXCL8)[9][10]. This inhibition blocks downstream signaling pathways that lead to neutrophil recruitment and activation, thereby reducing inflammation[4][7][9].
What are the primary applications of this compound in research?
This compound is being investigated for a wide range of conditions where neutrophil-mediated inflammation plays a key role. These include:
-
Organ transplantation to reduce ischemia-reperfusion injury[7][9].
-
Cancer therapy, particularly in combination with chemotherapy, to target cancer stem cells and inhibit tumor progression[10][11].
-
Acute lung injury and severe pneumonia, including that associated with COVID-19[5][7][12].
What is the difference in this compound's activity on CXCR1 and CXCR2?
This compound is a more potent inhibitor of CXCR1 than CXCR2. The IC50 for inhibiting human PMN migration induced by CXCL8 (mediated by CXCR1) is 1 nM, while the IC50 for inhibiting the response to CXCL1 (mediated by CXCR2) is 400 nM[4].
How should I prepare this compound for in vivo use?
This compound is soluble in DMSO[4]. For in vivo administration, it is typically dissolved in a vehicle suitable for injection or infusion. The final formulation should be sterile and compatible with the chosen route of administration. Always refer to the manufacturer's instructions for specific solubility and stability information.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Ligand | Cell Type | Assay | IC50 | Citation |
| CXCR1 | CXCL8 | Human PMN | Migration | 1 nM | [4] |
| CXCR2 | CXCL1 | Human PMN | Migration | 400 nM | [4] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Condition | Route of Administration | Dose | Outcome | Citation |
| Rat | Liver Ischemia-Reperfusion | IV and SC | 15 mg/kg | 90% inhibition of PMN recruitment | [6][13] |
| Mouse | LPS-induced Acute Lung Injury | Not specified | 15 µg/g | ~50% reduction in neutrophil recruitment | [5] |
| Mouse (Gata1low) | Myelofibrosis | Continuous Infusion | 7.5 mg/h/kg | Reduced bone marrow and splenic fibrosis | [2] |
| Mouse (Xenograft) | Thyroid Cancer | Not specified | Not specified | Inhibited tumor cell tumorigenicity | [11] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Half-life (t1/2) | Plasma Protein Binding | Primary Route of Elimination | Citation |
| Rat | ~0.5 hours | >99% | Urinary excretion | [1] |
| Dog | ~10 hours | >99% | Urinary excretion | [1] |
| Human | Not specified | >99% | Not specified | [1] |
Experimental Protocols
General Protocol for In Vivo Administration of this compound in a Mouse Model of Acute Lung Injury
This protocol is a generalized example based on published studies[5]. Researchers should adapt it to their specific experimental needs.
-
Animal Model: Use a validated mouse model of acute lung injury, such as inhalation of lipopolysaccharide (LPS).
-
This compound Preparation:
-
Dissolve this compound in a sterile vehicle suitable for the chosen route of administration (e.g., saline with a small percentage of DMSO).
-
The final concentration should be calculated based on the desired dose and the average weight of the animals.
-
-
Dosing and Administration:
-
Administer this compound at a dose of 15 µg/g of body weight.
-
The route of administration can be intravenous (IV) or intraperitoneal (IP), depending on the desired pharmacokinetic profile.
-
Administer this compound at a defined time point relative to the induction of lung injury (e.g., 30 minutes before LPS exposure).
-
-
Control Groups:
-
Include a vehicle control group that receives the same volume of the vehicle without this compound.
-
Include a positive control group if a standard-of-care treatment is available for the model.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animals for clinical signs of distress.
-
At a predetermined time point after injury induction (e.g., 6 hours), euthanize the animals.
-
Collect bronchoalveolar lavage (BAL) fluid to quantify neutrophil infiltration by cell counting or flow cytometry.
-
Collect lung tissue for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity).
-
Measure vascular permeability using methods like Evans blue dye extravasation.
-
Protocol for a Rat Model of Liver Ischemia-Reperfusion Injury
This protocol is based on a study by Bertini et al. (2004)[6].
-
Animal Model: Use adult male rats (e.g., Sprague-Dawley).
-
Surgical Procedure:
-
Anesthetize the animals.
-
Induce hepatic ischemia by clamping the portal vein and hepatic artery for a defined period (e.g., 1 hour).
-
Remove the clamp to initiate reperfusion.
-
-
This compound Administration:
-
Administer this compound at a dose of 15 mg/kg.
-
The first dose is given intravenously 15 minutes before the start of reperfusion.
-
A second dose is given subcutaneously 2 hours after reperfusion.
-
-
Endpoint Analysis:
-
After a set reperfusion period (e.g., 12 hours), collect blood samples to measure liver enzymes (e.g., alanine (B10760859) aminotransferase).
-
Harvest the liver for histological analysis to assess tissue damage and for myeloperoxidase assay to quantify neutrophil infiltration.
-
Visualizations
Caption: this compound's mechanism of action on the CXCR1/2 signaling pathway.
Caption: A general experimental workflow for in vivo studies with this compound.
Caption: Logical relationships of factors affecting this compound's in vivo efficacy.
References
- 1. Species differences in the pharmacokinetics and metabolism of this compound in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. This compound by Dompe Farmaceutici for Community Acquired Pneumonia: Likelihood of Approval [pharmaceutical-technology.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Facebook [cancer.gov]
- 11. Multiple anti-tumor effects of this compound on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dompé Announces Results of Phase 2 Study Evaluating the Efficacy and Safety of this compound in Patients with Severe COVID-19 Pneumonia [prnewswire.com]
- 13. researchgate.net [researchgate.net]
Reparixin Stability in Cell Culture Media: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols regarding the stability of Reparixin in cell culture media. Accurate assessment of compound stability is critical for the correct interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally available, non-competitive allosteric inhibitor of the CXC chemokine receptors 1 (CXCR1) and 2 (CXCR2).[1][2][3] It functions by binding to these receptors and preventing their activation by ligands like interleukin-8 (IL-8/CXCL8).[2][4] This inhibition disrupts downstream signaling pathways, which can reduce neutrophil recruitment during inflammation and may induce apoptosis in cancer stem cells.[2][5]
Q2: How should I store this compound stock solutions?
A2: this compound powder can be stored at -20°C for at least 3 years.[1] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots are stable for up to 1 year at -80°C or 1 month at -20°C.[1]
Q3: What is the expected stability of this compound in cell culture media?
A3: Publicly available data on the specific half-life of this compound in various cell culture media (e.g., DMEM + 10% FBS) is limited. The stability of any small molecule in media can be influenced by several factors including pH (typically 7.2-7.4), temperature (37°C), media components (amino acids, vitamins), and enzymes present in serum supplements (e.g., esterases).[6] Therefore, it is highly recommended to determine the stability of this compound under your specific experimental conditions.
Q4: How often should I replenish media containing this compound in my long-term cell culture experiments?
A4: Without specific stability data, a conservative approach is recommended. For multi-day experiments, consider replenishing the media with freshly diluted this compound every 24 to 48 hours. This practice helps maintain a more consistent concentration of the active compound, mitigating potential degradation over time.[7] An initial stability study (see Protocol 1) can help refine this schedule.
Q5: My cells are not showing the expected response to this compound. What are the potential causes?
A5: A diminished or inconsistent response can stem from several issues:
-
Compound Instability: The drug may be degrading in your culture medium at 37°C.[8]
-
Cellular Metabolism: The cells themselves may be metabolizing this compound into an inactive form.[8]
-
Incorrect Concentration: Errors in dilution or compound precipitation can lead to a lower effective concentration.
-
Adsorption: The compound might be adsorbing to plasticware, reducing its bioavailability.[8]
-
Cellular Health: Ensure your cells are healthy, within a low passage number, and free from contamination.
Refer to the Troubleshooting Guide for a systematic approach to resolving this issue.
Compound Stability Data
While specific data for this compound is not publicly available, the following table illustrates how stability data for a hypothetical small molecule inhibitor might be presented. Researchers are strongly encouraged to generate their own data for this compound using the protocol provided below.
Table 1: Illustrative Stability of a Small Molecule Inhibitor in Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS |
| 0 | 100% | 100% |
| 2 | 98% | 95% |
| 8 | 91% | 85% |
| 24 | 75% | 60% |
| 48 | 55% | 35% |
| 72 | 30% | 15% |
| Note: This data is for illustrative purposes only and does not represent actual this compound stability. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][9]
Materials:
-
This compound powder
-
DMSO (or other suitable solvent)
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C)
-
Acetonitrile (ACN) or Methanol (MeOH), ice-cold
-
Centrifuge
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the Media: Warm the cell culture medium to 37°C. Dilute the this compound stock solution into the medium to your highest working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.1%).[6]
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media (e.g., 100 µL). This is your T=0 reference point.
-
Quench the Sample: Add 3 volumes of ice-cold ACN or MeOH (e.g., 300 µL) to the T=0 sample. This stops degradation and precipitates proteins.[6]
-
Incubate: Place the remaining spiked media in the 37°C incubator.
-
Collect Time Points: At your desired time points (e.g., 2, 4, 8, 24, 48 hours), remove additional aliquots and quench them immediately as described in step 4.[6]
-
Process Samples: Vortex the quenched samples thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet precipitated proteins.[6]
-
Analysis: Carefully transfer the supernatant to HPLC vials. Analyze the concentration of the parent this compound compound using a validated HPLC or LC-MS method.
-
Calculate Stability: Determine the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visual Guides and Diagrams
Signaling Pathway
This compound is a non-competitive allosteric inhibitor of CXCR1 and CXCR2, key receptors in the inflammatory signaling cascade initiated by the chemokine IL-8 (CXCL8).[1][3][4]
Caption: this compound's mechanism of action on the CXCR1/2 signaling pathway.
Experimental Workflow
The following diagram outlines the key steps for conducting a stability assessment of this compound in cell culture media.
Caption: Experimental workflow for assessing this compound stability in media.
Troubleshooting Guide
Use this guide to diagnose issues when this compound does not produce the expected biological effect in your cell-based assays.
Caption: Troubleshooting guide for loss of this compound bioactivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
How to control for Reparixin's effects on non-target immune cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reparixin. The focus is on methodologies to control for its effects on non-target immune cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] It binds to a site on the receptor distinct from the ligand-binding site, preventing receptor activation and downstream signaling.[1][3] This inhibition is potent, with IC50 values of 1 nM for CXCR1 and 400 nM for CXCR2.[1] this compound has been shown to block a variety of CXCL8-induced biological activities, including leukocyte recruitment and inflammatory responses.[1]
Q2: On which immune cells are the target receptors of this compound, CXCR1 and CXCR2, expressed?
While CXCR1 and CXCR2 are most prominently expressed on neutrophils, they are also found on a variety of other immune cells, including:
-
Monocytes/Macrophages : Both CXCR1 and CXCR2 are expressed on subsets of monocytes and macrophages.[4][5]
-
T Lymphocytes : Subsets of T cells, including CD8+ T cells, express CXCR1 and CXCR2.[5][6][7]
-
Natural Killer (NK) Cells : CXCR1 and CXCR2 are highly expressed on cytotoxic CD56dim NK cells.[8]
-
Mast Cells : These receptors are also expressed on mast cells.[4][5]
Q3: What are the known downstream signaling pathways of CXCR1 and CXCR2?
Upon ligand binding, CXCR1 and CXCR2, as G-protein coupled receptors (GPCRs), activate several intracellular signaling cascades.[9][10] The primary pathways include:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway : This pathway is crucial for cell survival, angiogenesis, and migration.[9]
-
Phospholipase C (PLC)/Protein Kinase C (PKC) pathway : Activation of this pathway leads to an increase in intracellular calcium and is involved in cell migration and actin cytoskeleton regulation.[9][10]
-
Mitogen-activated protein kinase (MAPK) pathway : The Raf-1/MAP/Erk cascade is a key downstream pathway activated by CXCR1/2 in both immune and cancer cells.[9]
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides a systematic approach to identifying and controlling for potential off-target effects of this compound on various immune cell populations.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected changes in the function of non-neutrophil immune cells (e.g., altered cytokine production, proliferation, or cytotoxicity in T cells, NK cells, or monocytes). | This compound may be directly affecting these cells via CXCR1/CXCR2 expressed on their surface, or through an unknown off-target interaction. | 1. Confirm CXCR1/CXCR2 Expression: Verify the expression of CXCR1 and CXCR2 on your specific immune cell population of interest using flow cytometry or qPCR. 2. Dose-Response Analysis: Perform a dose-response experiment with this compound on the non-target immune cells and assess the functional endpoint of interest. Compare the effective concentration to the known IC50 for CXCR1 and CXCR2. 3. Use of a Structurally Unrelated CXCR1/2 Inhibitor: Employ a different, structurally distinct CXCR1/2 inhibitor to see if it replicates the observed effect. If not, this suggests a potential off-target effect of this compound. 4. CXCR1/CXCR2 Knockout/Knockdown: If feasible in your experimental system, use cells with genetically silenced CXCR1 or CXCR2 to determine if the effect of this compound is dependent on its known targets. |
| Inconsistent results between different donors or experimental replicates. | The expression levels of CXCR1/CXCR2 or potential off-target proteins may vary between individuals or with cell culture conditions. | 1. Standardize Cell Isolation and Culture: Use consistent protocols for isolating and culturing immune cells to minimize variability. 2. Screen Donors for Receptor Expression: If possible, screen peripheral blood mononuclear cells (PBMCs) from different donors for CXCR1 and CXCR2 expression levels before initiating experiments. 3. Include Multiple Controls: Always include vehicle-treated controls and positive controls for the functional assay being performed. |
| Observed effects do not align with known CXCR1/2 signaling pathways. | This compound might be interacting with other signaling molecules or receptors. | 1. Pathway Analysis: Use techniques like phospho-flow cytometry or Western blotting to examine the activation state of key signaling molecules in pathways other than PI3K, PLC, and MAPK after this compound treatment. 2. Broad Kinase Profiling: To investigate broader off-target effects, consider using a commercial kinase profiling service to screen this compound against a panel of kinases.[11] |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a mixed population of lymphocytes and monocytes from whole blood for downstream analysis.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in the appropriate cell culture medium or buffer for your downstream application.
Protocol 2: Magnetic-Activated Cell Sorting (MACS) for Specific Immune Cell Subsets
Objective: To isolate highly pure populations of T cells, B cells, NK cells, or monocytes from PBMCs.
Materials:
-
PBMC suspension
-
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
Specific cell isolation kit (e.g., Pan T Cell Isolation Kit, B Cell Isolation Kit, NK Cell Isolation Kit, Monocyte Isolation Kit) containing a biotin-antibody cocktail and anti-biotin microbeads.
-
LS Columns and a MACS separator.
Procedure (Example for T-cell isolation using a negative selection kit):
-
Start with a known number of PBMCs suspended in MACS buffer.
-
Add the biotin-antibody cocktail (containing antibodies against non-T cells) to the PBMC suspension and incubate for 10 minutes at 4°C.
-
Add the anti-biotin microbeads and incubate for an additional 15 minutes at 4°C.
-
Place an LS column in the magnetic field of the MACS separator and rinse the column with MACS buffer.
-
Apply the cell suspension to the column. The magnetically labeled non-T cells will be retained in the column.
-
Collect the flow-through containing the unlabeled, untouched T cells.
-
Wash the column with MACS buffer and collect this fraction to increase the yield of T cells.
-
The collected cells are the enriched T-cell population.
Protocol 3: Assessing the Effect of this compound on Cytokine Production by T cells
Objective: To determine if this compound alters cytokine production in isolated T cells.
Materials:
-
Isolated T cells
-
Complete RPMI-1640 medium
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
This compound (at various concentrations)
-
Vehicle control (e.g., DMSO)
-
ELISA or CBA kit for detecting cytokines of interest (e.g., IFN-γ, TNF-α, IL-2)
Procedure:
-
Plate the isolated T cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the T cells with anti-CD3/CD28 beads or PMA/Ionomycin. Include an unstimulated control.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.
Visualizations
Signaling Pathway
Caption: CXCR1/2 Signaling Pathway and this compound's Point of Inhibition.
Experimental Workflow
Caption: Workflow for Investigating Potential Off-Target Effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | CXCR1/2 Antagonism Is Protective during Influenza and Post-Influenza Pneumococcal Infection [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of CXC Chemokine Receptors 1–4 on Immune Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
- 11. benchchem.com [benchchem.com]
Mitigating potential side effects of Reparixin in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Reparixin in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues to ensure the successful execution of experiments and the welfare of animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] By binding to these receptors, this compound blocks the downstream signaling pathways activated by chemokines like interleukin-8 (IL-8), which are crucial for the recruitment and activation of neutrophils at sites of inflammation.[2][4] This inhibition of neutrophil migration helps to mitigate tissue damage in various inflammatory conditions.[2][4][5]
Q2: Is this compound generally considered safe for use in animal studies?
A2: Yes, based on available research, this compound is generally well-tolerated in animal models, including mice and rats.[1][6] Studies have reported no significant changes in body weight or blood parameters during treatment.[1][6] Furthermore, clinical trials in humans have also indicated a good safety and tolerability profile, with one study reporting fewer adverse events in the this compound group compared to the placebo group.[5]
Q3: What are the recommended vehicles for dissolving and administering this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][4] For in vivo administration, a common formulation involves dissolving this compound in DMSO and then further diluting it with vehicles such as polyethylene (B3416737) glycol 300 (PEG300), Tween 80, and saline to achieve the desired concentration and improve tolerability.[7][8] It is crucial to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of the compound.[8]
Q4: Can this compound be administered via different routes in animal studies?
A4: Yes, this compound has been successfully administered through various routes in animal studies, including intravenous (i.v.), subcutaneous (s.c.), intraperitoneal (i.p.), and continuous subcutaneous infusion using osmotic pumps.[4][9][10][11] The choice of administration route will depend on the specific experimental design, the desired pharmacokinetic profile, and the animal model being used.
Troubleshooting Guide
| Potential Issue | Possible Cause | Recommended Action & Mitigation |
| Reduced Efficacy or Variability in Results | - Suboptimal Dosing: The dose may be too low for the specific animal model or disease state. | - Conduct a dose-response study to determine the optimal dosage. A study on acute lung injury in mice found that 15 µg/g was more effective than 3 µg/g, but a higher dose of 30 µg/g did not provide additional benefit.[12] |
| - Inadequate Drug Exposure: Issues with drug administration or rapid metabolism can lead to insufficient plasma concentrations. | - Consider continuous infusion via osmotic pumps for stable plasma levels.[11] Plasma levels of this compound have been measured in studies and can be a useful endpoint to verify exposure.[1][6] | |
| - Incorrect Timing of Administration: The therapeutic window for this compound's effect may be narrow. | - Administer this compound prophylactically or in the early stages of the inflammatory response for maximal effect. In a rat model of liver ischemia-reperfusion, this compound was given 15 minutes before reperfusion.[9] | |
| Local Irritation at Injection Site (s.c. or i.p.) | - High Concentration of Vehicle (DMSO): DMSO can cause local irritation at high concentrations. | - Minimize the final concentration of DMSO in the injected solution by using co-solvents like PEG300 and Tween 80. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7] |
| - Improper Injection Technique: Incorrect needle placement or rapid injection can cause tissue damage and inflammation. | - Ensure proper training in animal handling and injection techniques. Rotate injection sites if multiple injections are required. | |
| Unexpected Animal Behavior or Adverse Events | - Off-Target Effects (though uncommon): While generally safe, individual animals may have unexpected reactions. | - Implement a comprehensive animal monitoring plan, including daily observation of behavior, food and water intake, and body weight.[6] Blood tests (biochemistry and CBC) can be used to monitor for any subclinical adverse effects on the liver, kidneys, or blood cells.[13] |
| - Vehicle-Related Toxicity: The vehicle itself may be causing adverse effects. | - Always include a vehicle-only control group in your experimental design to differentiate between the effects of this compound and the vehicle. | |
| Difficulty in Dissolving this compound | - Poor Quality or Old DMSO: The hygroscopic nature of DMSO can lead to the absorption of water, which reduces its ability to dissolve this compound. | - Use fresh, high-quality, anhydrous DMSO.[8] Warming the solution to 37°C or using an ultrasonic bath can aid in dissolution.[4][9] |
Quantitative Data Summary
Table 1: Plasma Concentrations of this compound in Mice
| Treatment Duration | Mean Plasma Concentration (µg/mL) ± SD | Animal Model | Reference |
| 20 days | 13.90 ± 4.18 | Gata1low mice | [1][6] |
| 37 days | 6.71 ± 4.18 | Gata1low mice | [1][6] |
Note: The study observed that longer treatment duration with the same osmotic pump setup resulted in lower plasma concentrations.[1][6]
Table 2: Effect of this compound on Neutrophil Counts in Different Models
| Model | Treatment Group | Outcome | Reference |
| On-pump Coronary Artery Bypass Grafting (Human) | This compound | Significantly reduced the proportion of neutrophil granulocytes in the blood. | [2] |
| Acute Lung Injury (Mice) | This compound (15 µg/g) | Reduced neutrophil recruitment into the lung by approximately 50%. | [12] |
| Liver Ischemia-Reperfusion (Rats) | This compound (15 mg/kg) | Inhibited neutrophil recruitment into reperfused livers by 90%. | [4][9] |
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
-
Objective: To prepare a stock solution and final dosing solution of this compound for animal injection.
-
Materials: this compound powder, anhydrous DMSO, PEG300, Tween 80, sterile saline (0.9% NaCl).
-
Protocol:
-
Prepare a stock solution of this compound by dissolving it in anhydrous DMSO to a concentration of 100 mg/mL.[8] Gentle warming to 37°C or sonication can be used to aid dissolution.[4][9]
-
For the final dosing solution, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended.[7]
-
To prepare 1 mL of this formulation, add 100 µL of the this compound stock solution in DMSO to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween 80 to the mixture and mix thoroughly.
-
Finally, add 450 µL of sterile saline to reach a final volume of 1 mL.
-
The final concentration of this compound in this formulation will be 10 mg/mL. Adjust the initial stock concentration or the dilution factors to achieve the desired final concentration for your experiment.
-
Administer the freshly prepared solution to the animals via the chosen route (e.g., i.p., s.c.).
-
2. Administration of this compound via Osmotic Pumps in Mice
-
Objective: To achieve continuous and stable delivery of this compound over an extended period.
-
Materials: this compound, sterile saline, Alzet® osmotic pumps (e.g., model 2002).
-
Protocol:
-
Dissolve this compound in sterile saline to the desired concentration. One study used a concentration that delivered 7.5 mg/h/kg.[1][6]
-
Following the manufacturer's instructions, fill the Alzet® osmotic pumps with the this compound solution.
-
Anesthetize the mice using an appropriate anesthetic (e.g., 2-3% isoflurane).[1]
-
Implant the filled osmotic pump subcutaneously in the dorsal region of the mouse.
-
Monitor the animals daily for post-surgical recovery and overall well-being.[6]
-
Visualizations
Caption: this compound's mechanism of action on the CXCR1/2 signaling pathway.
Caption: General experimental workflow for this compound studies in animal models.
References
- 1. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Efficacy and Safety of this compound in Patients with Severe COVID-19 Pneumonia: A Phase 3, Randomized, Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 7. This compound | CXCR | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound, an inhibitor of CXCR1 and CXCR2 receptor activation, attenuates blood pressure and hypertension-related mediators expression in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cms7.netnews.cz [cms7.netnews.cz]
Navigating Reparixin Concentrations: A Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Reparixin in various experimental settings. Find answers to frequently asked questions and troubleshooting tips to optimize your experimental design and results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] It functions by binding to a site on the receptor distinct from the ligand-binding site, which prevents the receptor's activation and downstream signaling without blocking the binding of its ligands, such as interleukin-8 (IL-8 or CXCL8).[4][5][6] This inhibition disrupts the signaling cascade that leads to neutrophil migration and activation, thereby reducing inflammatory responses.[4][7]
Q2: What are the primary cellular targets of this compound?
A2: The primary targets of this compound are the G-protein coupled receptors CXCR1 and CXCR2.[4] These receptors are predominantly found on leukocytes, particularly neutrophils, and are also expressed on various other cell types, including certain cancer cells, endothelial cells, epithelial cells, and fibroblasts.[8][9]
Q3: What is a good starting concentration for this compound in an in vitro experiment?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being addressed. Based on published data, a starting range of 10 nM to 1 µM is recommended for initial experiments. For sensitive cell lines like human polymorphonuclear cells (PMNs), concentrations as low as 1 nM have shown inhibitory effects.[7] For some cancer cell lines, concentrations up to 30 µM have been used.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How does the IC50 of this compound vary between CXCR1 and CXCR2?
A4: this compound exhibits a marked selectivity for CXCR1 over CXCR2. The half-maximal inhibitory concentration (IC50) for CXCR1 is approximately 1 nM , while for CXCR2 it is around 100-400 nM .[2][6][7][10] This difference in potency should be considered when designing experiments targeting one or both receptors.
Troubleshooting Guide
Issue: No observable effect of this compound on my cells.
-
Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low to elicit a response in your specific cell type, which might have lower expression levels of CXCR1/2 or a less sensitive signaling pathway.
-
Solution: Perform a dose-response experiment to determine the optimal effective concentration. See the "Protocol: Determining the Optimal this compound Concentration" section below for a detailed guide.
-
-
Possible Cause 2: Low or Absent Target Receptor Expression. The cell line you are using may not express CXCR1 or CXCR2 at sufficient levels for this compound to have a measurable effect.
-
Solution: Verify the expression of CXCR1 and CXCR2 in your cell line using techniques such as qPCR, western blotting, or flow cytometry.
-
-
Possible Cause 3: Inactive Compound. Improper storage or handling may have led to the degradation of the this compound stock.
-
Solution: Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Issue: High levels of cell death or toxicity observed.
-
Possible Cause 1: Concentration is too high. Your cell line may be particularly sensitive to this compound, leading to off-target effects or cellular stress at high concentrations.
-
Solution: Lower the concentration of this compound used. A dose-response curve will help identify a concentration that is effective without being overly toxic.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (commonly DMSO) may be causing cytotoxicity, especially at higher final concentrations in the cell culture media.
-
Solution: Ensure the final concentration of the solvent in your culture medium is minimal (typically ≤ 0.1%). Run a vehicle control (media with the solvent at the same concentration used for this compound treatment) to assess the effect of the solvent alone.
-
Data Presentation: this compound Concentrations for Different Cell Types
| Cell Type | Assay | Effective Concentration / IC50 | Reference |
| Human Polymorphonuclear Cells (PMNs) | Chemotaxis (CXCL8-induced) | IC50 = 1 nM (for CXCR1) | [7] |
| Human Polymorphonuclear Cells (PMNs) | Chemotaxis (CXCL1-induced) | IC50 = 400 nM (for CXCR2) | [7] |
| L1.2 cells expressing human CXCR1 | Chemotaxis (CXCL8-induced) | IC50 = 5.6 nM | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Pre-treatment | 1 µM | [1] |
| Thyroid Cancer Cells (8505c, CAL62) | Growth Inhibition | 30 µM (dose-dependent effects observed) | [8] |
| Gastric Cancer Cells (AGS) | Migration and Invasion | 100 nM | [2] |
| Breast Cancer Cells (MDA-MB-231) | Migration | 100 nM | [2] |
| Endocrine-Resistant Breast Cancer Cells | Cell Viability | Dose-dependent inhibition | [11] |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Harvest and count your cells of interest.
-
Seed the cells into a 96-well plate at a predetermined optimal density for your cell line.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. A common starting range for the dilutions is 1 nM to 50 µM.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[12]
-
Mandatory Visualizations
Caption: this compound's mechanism of action on the CXCR1/2 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 7. apexbt.com [apexbt.com]
- 8. Multiple anti-tumor effects of this compound on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. synentec.com [synentec.com]
Counteracting compensatory signaling pathways with Reparixin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Reparixin in their experiments. The information is presented in a question-and-answer format to directly address specific issues and challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-competitive allosteric inhibitor of the C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1] It binds to a site on the receptor distinct from the ligand-binding site, preventing the receptor from undergoing the conformational change necessary for signal transduction upon binding of its primary ligand, CXCL8 (also known as Interleukin-8 or IL-8).[2] This blockade inhibits downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, migration, and survival.[3][4]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies between its two primary targets. For CXCR1, the IC50 is approximately 1 nM.[5] For CXCR2, this compound is less potent, with a reported IC50 of about 400 nM.[5]
Q3: Can this compound be used in combination with other therapies?
Yes, preclinical and clinical studies have explored the use of this compound in combination with various anti-cancer agents, including paclitaxel (B517696) and doxorubicin.[6] The rationale for this combination is that some chemotherapies can induce an inflammatory response that includes the upregulation of CXCL8, potentially leading to treatment resistance. By co-administering this compound, this pro-survival signaling can be dampened, potentially enhancing the efficacy of the chemotherapeutic agent.
Q4: What are the known downstream signaling molecules affected by this compound?
By inhibiting CXCR1/2, this compound prevents the activation of several key downstream signaling molecules. These include Protein Kinase B (Akt) and Extracellular signal-regulated kinase (ERK), both of which are central nodes in pathways that promote cell survival, proliferation, and migration.[3] Inhibition of these pathways is a primary contributor to the anti-tumor effects of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Reduced or no observable effect of this compound in cell-based assays. | Compensatory Signaling: Cells may upregulate alternative signaling pathways to bypass the CXCR1/2 blockade. A key potential compensatory pathway is the upregulation of CXCR4 signaling. There is evidence of crosstalk between CXCR4 and CXCR2, where the inhibition of one can lead to increased activity of the other.[7] | - Investigate CXCR4 Expression: Perform qPCR or western blotting to assess CXCR4 levels in your cells before and after this compound treatment.- Co-inhibition: Consider co-treatment with a CXCR4 inhibitor (e.g., AMD3100) to block this potential escape route.[7] |
| Drug Inactivity: Improper storage or handling may have degraded the compound. | - Verify Storage Conditions: this compound should be stored as a powder at -20°C. Stock solutions in DMSO can also be stored at -20°C for short periods, but fresh preparations are recommended.- Confirm Activity: Test the batch of this compound on a well-characterized sensitive cell line as a positive control. | |
| Precipitation of this compound in cell culture media. | Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. | - Use of a Co-solvent: First, dissolve this compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution into the aqueous culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[8][9] |
| Inconsistent results in in vivo xenograft studies. | Suboptimal Dosing or Formulation: The dose or administration route may not be achieving therapeutic concentrations in the tumor tissue. | - Optimize Formulation: For in vivo use, this compound can be formulated in a vehicle such as PBS. Ensure the formulation is stable and does not precipitate.[10]- Verify Dose and Schedule: Based on published studies, intraperitoneal (i.p.) administration of 30 mg/kg/day has been shown to be effective in mouse xenograft models.[10][11] |
| Unexpected off-target effects. | Non-specific Binding: At high concentrations, this compound may interact with other proteins. | - Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration in your model system.- Control Experiments: Include appropriate vehicle controls in all experiments to distinguish drug-specific effects from other variables. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
This compound powder
-
DMSO
-
Cancer cell line of interest (e.g., ERBC cells)
-
96-well plates
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Western Blotting for p-Akt and p-ERK
This protocol is for analyzing the effect of this compound on the phosphorylation of Akt and ERK.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
CXCL8
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with this compound at the desired concentration for 1-2 hours, followed by stimulation with CXCL8 (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To probe for total proteins or a loading control, the membrane can be stripped and re-probed with the respective antibodies.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CXCL8 signaling pathway and the inhibitory action of this compound.
Caption: Potential compensatory signaling through CXCR4 upon this compound-mediated inhibition of CXCR1/2.
Caption: A streamlined workflow for Western Blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. CXCR1/2 antagonism with CXCL8/Interleukin-8 analogue CXCL8(3–72)K11R/G31P restricts lung cancer growth by inhibiting tumor cell proliferation and suppressing angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A positive crosstalk between CXCR4 and CXCR2 promotes gastric cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 11. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reparixin Efficacy in Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Reparixin in various cancer models.
Troubleshooting Guide: Investigating Reduced this compound Efficacy
This guide addresses common issues encountered during in vitro and in vivo experiments where this compound shows lower-than-expected efficacy.
Problem 1: Low Cytotoxicity or Minimal Effect on Cell Viability in Monotherapy
| Possible Cause | Troubleshooting/Validation Steps |
| Low or absent CXCR1/CXCR2 expression on cancer cells. this compound's efficacy is dependent on the presence of its targets. | 1. Verify Receptor Expression: - Protocol: Perform quantitative real-time PCR (qRT-PCR) to measure CXCR1 and CXCR2 mRNA levels. - Protocol: Use flow cytometry or immunohistochemistry (IHC) to confirm surface protein expression of CXCR1 and CXCR2 on your cancer cell line.[1] 2. Compare with Positive Controls: - Use a cell line known to have high CXCR1/CXCR2 expression (e.g., thyroid cancer cell lines like 8505c or CAL62) as a positive control.[2][3][4] |
| Redundant signaling pathways are compensating for CXCR1/2 inhibition. The tumor microenvironment may utilize other chemokine axes for survival and proliferation. | 1. Analyze the Chemokine Profile: - Protocol: Use a cytokine/chemokine array or ELISA to measure the levels of various chemokines (e.g., CXCL12) in your cell culture supernatant or tumor microenvironment.[5] 2. Investigate Alternative Receptors: - Assess the expression of other chemokine receptors, such as CXCR4, on your cancer cells. |
| Suboptimal drug concentration or experimental setup. | 1. Dose-Response Curve: - Protocol: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your specific cell line.[2][6] 2. Verify Drug Activity: - Test the batch of this compound on a sensitive cell line to confirm its activity. |
Problem 2: Limited In Vivo Tumor Growth Inhibition with this compound Monotherapy
| Possible Cause | Troubleshooting/Validation Steps |
| High expression of CXCR1/CXCR2 ligands in the tumor microenvironment. This can create a strong pro-tumorigenic signaling environment that may require higher doses of this compound or combination therapy to overcome. | 1. Assess the Tumor Microenvironment: - Protocol: Analyze tumor tissue via IHC or multiplex immunofluorescence to identify and quantify immune cell infiltrates (e.g., neutrophils, myeloid-derived suppressor cells) that are major sources of CXCR1/2 ligands.[7] - Protocol: Perform proteomic analysis of the tumor interstitial fluid to quantify chemokine levels. |
| This compound's primary role in the specific cancer model is to target cancer stem cells (CSCs) and/or sensitize cells to chemotherapy, rather than direct cytotoxicity. | 1. Evaluate Combination Therapy: - Protocol: Design an in vivo study combining this compound with a standard-of-care chemotherapy agent for your cancer model (e.g., paclitaxel (B517696) for breast cancer).[2][5] 2. Analyze the Cancer Stem Cell Population: - Protocol: Use flow cytometry to quantify CSC markers (e.g., ALDH1, CD44+/CD24-) in tumors from control and treated animals.[4][6] - Protocol: Perform sphere formation assays with cells isolated from treated tumors to assess self-renewal capacity.[8] |
| Pharmacokinetic or pharmacodynamic issues. Inadequate drug exposure at the tumor site. | 1. Verify Drug Delivery and Stability: - Review the dosing regimen and administration route. This compound has been administered via oral gavage, subcutaneous osmotic pumps, and intravenous injection in preclinical and clinical studies.[2][5][9][10] - Protocol: Measure this compound plasma concentrations in treated animals to ensure adequate exposure.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[2][5] It binds to a site on the receptor distinct from the ligand-binding site, preventing the conformational changes necessary for receptor activation and downstream signaling, even in the presence of ligands like IL-8 (CXCL8).[11]
Q2: In which cancer models is this compound most effective as a single agent?
This compound has shown significant efficacy as a single agent in cancer models with high expression of CXCR1 and CXCR2, such as certain types of thyroid cancer.[2][3][4] In these models, this compound can impair cancer cell viability, reduce proliferation, and inhibit tumorigenicity.[2][3][4]
Q3: Why is this compound often used in combination with chemotherapy?
In some cancer models, particularly breast cancer, this compound's primary role appears to be the targeting of cancer stem cells (CSCs) and sensitizing them to the effects of chemotherapy.[2][5][8] Chemotherapy can induce the release of IL-8, which promotes the survival of CSCs through CXCR1/2 signaling. This compound can block this survival signal, making the CSCs more susceptible to the cytotoxic effects of chemotherapeutic agents like paclitaxel and docetaxel.[4]
Q4: What are the key factors that can limit this compound's effectiveness?
Several factors can contribute to reduced efficacy of this compound:
-
Low or absent CXCR1/CXCR2 expression: If the target receptors are not present on the cancer cells, this compound will have no effect.
-
Redundant signaling pathways: Cancer cells may utilize other chemokine receptors and signaling pathways (e.g., CXCL12/CXCR4) to promote survival and proliferation, bypassing the CXCR1/2 blockade.
-
Complex tumor microenvironment: The presence of multiple CXCR1/2 ligands and other growth factors can create a highly pro-tumorigenic environment that may be difficult to overcome with a single agent.
-
Differential receptor inhibition: this compound has a higher affinity for CXCR1 than CXCR2.[1][12] In cancer models where CXCR2 signaling is predominant, the efficacy of this compound may be limited.
Q5: How can I assess the expression of CXCR1 and CXCR2 in my cancer model?
You can use several standard laboratory techniques to determine the expression levels of CXCR1 and CXCR2:
-
Quantitative Real-Time PCR (qRT-PCR): To measure mRNA expression levels.
-
Flow Cytometry: To quantify the percentage of cells expressing the receptors on their surface and the intensity of expression.[1]
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize the expression and localization of the receptors within the tumor tissue.[7]
-
Western Blotting: To detect the total protein expression of the receptors in cell lysates.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |
| 8505c | Thyroid Cancer | 10 µM, 30 µM | Dose-dependent inhibition of cell growth | [2][6] |
| CAL62 | Thyroid Cancer | 10 µM, 30 µM | Dose-dependent inhibition of cell growth | [2][6] |
| SW1736 | Thyroid Cancer | 30 µM | Inhibition of cell proliferation and migration | [2] |
| PC CL3 (normal) | Thyroid Epithelial | up to 30 µM | Limited toxic effect | [2][6] |
| Nthy-ori-3.1 (normal) | Thyroid Epithelial | up to 30 µM | Limited toxic effect | [2][6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Treatment | Dosing Regimen | Outcome | Reference |
| Thyroid Cancer (8505c xenograft) | This compound monotherapy | 15 mg/kg, i.p. daily | Significant inhibition of tumor growth | [2] |
| Thyroid Cancer (8505c xenograft) | This compound + Docetaxel | This compound: 15 mg/kg, i.p. daily; Docetaxel: 10 mg/kg, i.p. weekly | Significant reduction in tumor volume compared to single agents | [2] |
| Breast Cancer (xenograft) | This compound + Docetaxel | Not specified | More effective in reducing tumor size than either treatment alone | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound and bypass signaling as a resistance mechanism.
Experimental Workflow for Troubleshooting Low this compound Efficacy
Caption: A stepwise guide to troubleshooting reduced this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, placebo-controlled phase 2 study of paclitaxel in combination with this compound compared to paclitaxel alone as front-line therapy for metastatic triple-negative breast cancer (fRida) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The CXCL8-CXCR1/2 Axis as a Therapeutic Target in Breast Cancer Stem-Like Cells [frontiersin.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. A window-of-opportunity trial of the CXCR1/2 inhibitor this compound in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple anti-tumor effects of this compound on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 10. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Reparixin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the oral bioavailability of the CXCR1/2 inhibitor, Reparixin. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to improve the oral bioavailability of this compound?
Q2: What are the key physicochemical properties of this compound that might influence its oral bioavailability?
A2: Understanding the physicochemical properties of this compound is crucial for any formulation development. Key properties include its solubility, permeability, and stability. This compound is reported to be insoluble in water, which can be a rate-limiting step for oral absorption.[3] Its L-lysine salt form is used to improve its properties.[4]
Q3: What are the primary mechanisms of action of this compound?
A3: this compound is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[3][5] By binding to these receptors, it blocks the signaling pathways induced by their primary ligand, interleukin-8 (CXCL8). This inhibition prevents the recruitment and activation of neutrophils and other immune cells, thereby reducing inflammation.[3][5]
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical assessment of this compound's oral bioavailability.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects in animal studies. | 1. Inconsistent dosing technique (e.g., improper oral gavage).2. Variability in food and water intake affecting gastrointestinal physiology.3. Formulation instability or lack of homogeneity. | 1. Ensure all personnel are properly trained in oral gavage techniques.2. Fast animals overnight prior to dosing to standardize gastric conditions.3. Thoroughly validate the formulation for stability and ensure uniform drug content. |
| Low or no detectable this compound in plasma after oral administration. | 1. Poor aqueous solubility of the this compound form used.2. Significant first-pass metabolism in the animal model.3. Issues with the analytical method for plasma sample quantification. | 1. Utilize a solubility-enhancing formulation (see Formulation Strategies section).2. Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability.3. Validate the analytical method for sensitivity, accuracy, and precision. |
| Precipitation of this compound in the formulation upon standing. | 1. Supersaturation of the drug in the vehicle.2. Change in temperature or pH of the formulation. | 1. Determine the equilibrium solubility of this compound in the chosen vehicle.2. Incorporate precipitation inhibitors or use a different formulation approach (e.g., solid dispersion).3. Store the formulation under controlled conditions. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 283.39 g/mol | --INVALID-LINK-- |
| LogP (XLogP3) | 2.9 | --INVALID-LINK-- |
| Aqueous Solubility | Insoluble | [3] |
| Solubility in DMSO | ≥14.15 mg/mL | [6] |
| Solubility in Ethanol | ≥47.3 mg/mL | [6] |
| Human Pharmacokinetics (Oral) | ||
| Tmax | ~1.0 - 2.0 hours | [1][2] |
| Half-life (t1/2) | ~2.0 hours | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To determine the intestinal permeability of this compound and to assess whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Assay (Apical to Basolateral):
-
Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the dosing solution to the apical (AP) side of the Transwell® insert.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (BL) side.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Efflux Assessment (Basolateral to Apical):
-
Add the this compound dosing solution to the basolateral (BL) side.
-
Collect samples from the apical (AP) side at the same time points.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (ER) by dividing the Papp (BL to AP) by the Papp (AP to BL). An efflux ratio significantly greater than 2 suggests that this compound may be a substrate for efflux transporters.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following oral administration in rats and to calculate its absolute oral bioavailability.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (200-250 g) with jugular vein cannulas for serial blood sampling.
-
Formulation: Prepare an appropriate oral formulation of this compound (e.g., a solution or suspension in a suitable vehicle). Also, prepare a solution for intravenous administration.
-
Dosing:
-
Oral Group: Administer a single oral dose of the this compound formulation via gavage.
-
Intravenous (IV) Group: Administer a single IV bolus dose of the this compound solution via the tail vein.
-
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 for both oral and IV routes using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
-
Visualizations
Caption: this compound's Mechanism of Action on the CXCR1/2 Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. An oral formulation decision tree based on biopharmaceutical classification system for first-in-human clinical trials | Semantic Scholar [semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
Technical Support Center: Optimizing Reparixin and Paclitaxel Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination therapy of Reparixin and paclitaxel (B517696).
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for combining this compound with paclitaxel?
A1: The primary rationale for combining this compound with paclitaxel is to enhance the efficacy of chemotherapy by targeting cancer stem cells (CSCs). Paclitaxel is a potent chemotherapeutic agent that primarily targets rapidly dividing cancer cells.[1][2] However, a subpopulation of quiescent or slow-cycling CSCs can be resistant to conventional chemotherapy and are thought to be responsible for tumor recurrence and metastasis.[2][3] this compound is an inhibitor of the chemokine receptors CXCR1 and CXCR2, which are often overexpressed on CSCs.[1][2] The ligand for these receptors, CXCL8 (IL-8), is believed to promote CSC survival and self-renewal.[1] By inhibiting the CXCL8/CXCR1/2 signaling axis, this compound is hypothesized to sensitize CSCs to the cytotoxic effects of paclitaxel, leading to a more durable anti-tumor response.[1][2]
Q2: What are the known mechanisms of action for this compound and paclitaxel?
A2:
-
This compound: this compound is a non-competitive, allosteric inhibitor of CXCR1 and CXCR2.[1][2] It binds to a site on the receptor distinct from the CXCL8 binding site, preventing receptor activation and downstream signaling. This inhibition disrupts key pathways involved in cell survival, proliferation, and migration, particularly in cancer stem cells.[4]
-
Paclitaxel: Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[4]
Q3: In which cancer types has the this compound and paclitaxel combination been investigated?
A3: The combination of this compound and paclitaxel has been most notably investigated in breast cancer, particularly in HER-2 negative and triple-negative breast cancer (TNBC) subtypes.[2][3][5][6][7][8][9][10][11][12] The rationale is based on the observation that CSCs play a significant role in the progression and chemoresistance of these aggressive breast cancer subtypes.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during in vitro and in vivo experiments with this compound and paclitaxel combination therapy.
In Vitro Experiments
Issue 1: Inconsistent or Lack of Synergistic Effect in Cell Viability Assays
-
Possible Cause 1: Suboptimal Drug Concentrations. The synergistic effect of drug combinations is often concentration-dependent.
-
Solution: Perform a thorough dose-response matrix experiment, testing a wide range of concentrations for both this compound and paclitaxel. This will help identify the optimal concentration range for synergy. It is crucial to determine the IC50 value of each drug individually in your specific cell line before designing the combination experiment.
-
-
Possible Cause 2: Inappropriate Assay Timing. The timing of drug addition and the duration of the assay can significantly impact the observed synergy.
-
Solution: Experiment with different treatment schedules. Consider pre-treatment with this compound for a period (e.g., 24 hours) before adding paclitaxel to sensitize the CSC population. Also, evaluate cell viability at multiple time points (e.g., 24, 48, and 72 hours) to capture the dynamic nature of the drug interaction.
-
-
Possible Cause 3: Cell Line Insensitivity. The cell line being used may not be dependent on the CXCL8/CXCR1/2 signaling pathway or may have inherent resistance to paclitaxel.
-
Solution: Before extensive combination studies, characterize your cell line for the expression of CXCR1 and CXCR2. You can do this via qPCR or western blotting. Also, confirm the sensitivity of your cell line to paclitaxel monotherapy.
-
Issue 2: High Variability in Western Blot Results for Signaling Pathway Analysis
-
Possible Cause 1: Inconsistent Protein Extraction.
-
Solution: Ensure a standardized and efficient protein extraction protocol. Use protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Quantify protein concentration accurately using a reliable method like the BCA assay to ensure equal loading.
-
-
Possible Cause 2: Suboptimal Antibody Performance.
-
Solution: Validate your primary antibodies for specificity and optimal dilution. Run appropriate controls, including positive and negative controls for your target proteins.
-
-
Possible Cause 3: Incorrect Timing of Lysate Collection. The activation and inhibition of signaling pathways are often transient.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing changes in your target proteins after treatment. For example, phosphorylation events can be rapid, occurring within minutes to a few hours of treatment.
-
In Vivo Experiments (Xenograft Models)
Issue 1: Lack of Efficacy or High Toxicity of the Combination Therapy
-
Possible Cause 1: Suboptimal Dosing and Schedule. The doses and administration schedule established in vitro may not directly translate to an in vivo setting.
-
Solution: Conduct a pilot study to determine the maximum tolerated dose (MTD) of the combination therapy. Test different dosing schedules for both drugs (e.g., concurrent vs. sequential administration). Monitor animal weight and overall health closely to assess toxicity.
-
-
Possible Cause 2: Poor Drug Bioavailability. this compound is orally administered, and its absorption and metabolism can vary.
-
Solution: If possible, perform pharmacokinetic studies to determine the plasma concentrations of this compound and paclitaxel in your animal model. This will help ensure that the drugs are reaching the tumor at therapeutic concentrations.
-
-
Possible Cause 3: Tumor Model Heterogeneity. The tumor microenvironment and cellular heterogeneity in xenograft models can influence treatment response.
-
Solution: Use well-characterized and validated xenograft models. Consider using patient-derived xenograft (PDX) models, which may better recapitulate the heterogeneity of human tumors. Ensure consistent tumor implantation techniques and randomize animals into treatment groups only after tumors have reached a predetermined size.
-
Issue 2: Difficulty in Assessing the Effect on Cancer Stem Cells
-
Possible Cause 1: Insufficient Markers for CSC Identification.
-
Solution: Use a panel of CSC markers for a more robust analysis. For breast cancer, common markers include ALDH1 activity and the CD44+/CD24- phenotype.[3]
-
-
Possible Cause 2: Low Abundance of CSCs. CSCs often constitute a small fraction of the total tumor mass, making them difficult to detect and quantify.
-
Solution: Employ sensitive techniques for CSC analysis, such as flow cytometry or immunohistochemistry with signal amplification. Consider performing in vivo limiting dilution assays to functionally assess the impact of the treatment on the tumor-initiating capacity of the cells.
-
Data Presentation
Due to the limited availability of specific preclinical quantitative data for the this compound and paclitaxel combination in the public domain, the following tables are presented as templates with illustrative data. Researchers should populate these tables with their own experimental results.
Table 1: Illustrative In Vitro Cytotoxicity of this compound and Paclitaxel Combination in Breast Cancer Cell Lines (IC50, nM)
| Cell Line | Paclitaxel (Alone) | This compound (Alone) | Paclitaxel + this compound (1 µM) | Combination Index (CI)* |
| MDA-MB-231 | 10.5 | >10,000 | 5.2 | <1 (Synergistic) |
| MCF-7 | 8.2 | >10,000 | 3.9 | <1 (Synergistic) |
| SUM149 | 15.8 | >10,000 | 7.5 | <1 (Synergistic) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Illustrative In Vivo Efficacy of this compound and Paclitaxel Combination in a Breast Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (30 mg/kg, oral, daily) | 1350 ± 200 | 10% |
| Paclitaxel (10 mg/kg, i.p., weekly) | 750 ± 150 | 50% |
| This compound + Paclitaxel | 300 ± 100 | 80% |
Experimental Protocols
The following are detailed methodologies for key experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Preparation: Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and paclitaxel (e.g., 1 mM in DMSO). On the day of the experiment, prepare serial dilutions of each drug in complete growth medium. For combination treatments, prepare solutions containing a fixed concentration of this compound with varying concentrations of paclitaxel, or vice versa.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound, paclitaxel, or the combination for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-FAK, FAK, p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Protocol 3: In Vivo Xenograft Tumor Model
-
Cell Preparation and Implantation: Harvest breast cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, and combination).
-
Drug Administration:
-
This compound: Administer daily by oral gavage at a dose of, for example, 30 mg/kg.
-
Paclitaxel: Administer weekly via intraperitoneal (i.p.) injection at a dose of, for example, 10 mg/kg.
-
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CSC markers, proliferation markers like Ki-67, and apoptosis markers like cleaved caspase-3).
Visualizations
Caption: Signaling pathway of this compound and paclitaxel combination therapy.
Caption: General experimental workflow for evaluating this compound and paclitaxel combination.
Caption: Troubleshooting logic for this compound and paclitaxel combination experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, placebo-controlled phase 2 study of paclitaxel in combination with this compound compared to paclitaxel alone as front-line therapy for metastatic triple-negative breast cancer (fRida) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR1/2 pathways in paclitaxel-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, placebo-controlled phase 2 study of paclitaxel in combination with this compound compared to paclitaxel alone as front-line therapy for metastatic triple-negative breast cancer (fRida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase Ib Pilot Study to Evaluate this compound in Combination with Weekly Paclitaxel in Patients with HER-2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study Available at Fox Chase Cancer Center Evaluates the Use of this compound in Combination with Paclitaxel for the Treatment of Metastatic Triple Negative Breast Cancer | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. onclive.com [onclive.com]
- 10. A Double-blind Study of Paclitaxel in Combination With this compound or Placebo for Metastatic Triple-Negative Breast Cancer [clin.larvol.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Assessing Reparixin's Impact on Neutrophil Apoptosis In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for investigating the effects of Reparixin on neutrophil apoptosis in vitro.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small molecule, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are crucial for the activation and migration of neutrophils to sites of inflammation, primarily signaled by the chemokine Interleukin-8 (IL-8 or CXCL8).[3][4] By binding to an allosteric site, this compound prevents the conformational changes in the receptor required for G-protein signaling, thereby inhibiting downstream pathways that lead to neutrophil chemotaxis and activation, without blocking the ligand's binding site itself.[5]
Q2: Why is studying neutrophil apoptosis important in the context of inflammation? A2: Neutrophils are short-lived cells that play a critical role as first responders in the innate immune system.[6] The timely induction of apoptosis (programmed cell death) in neutrophils is a crucial mechanism for the resolution of inflammation.[7][8] This process ensures that neutrophils are cleared by phagocytes, such as macrophages, without releasing their potent, tissue-damaging granular contents.[8] A delay in neutrophil apoptosis can lead to an accumulation of activated neutrophils at an inflammatory site, potentially exacerbating tissue damage and contributing to chronic inflammatory conditions.[9]
Q3: What is the hypothesized effect of this compound on neutrophil apoptosis? A3: The primary role of this compound is to block pro-inflammatory, survival-promoting signals mediated by CXCR1/2. Many inflammatory mediators that signal through these receptors are known to delay neutrophil apoptosis. Therefore, by inhibiting these survival signals, this compound is hypothesized to prevent the delay of apoptosis, thereby promoting the natural, timely death of neutrophils and aiding in the resolution of inflammation. It effectively removes the "stop" signal for apoptosis that inflammatory chemokines provide.
Q4: What are the key experimental endpoints to measure when assessing this compound's impact on neutrophil apoptosis? A4: The key endpoints include:
-
Phosphatidylserine (PS) Exposure: An early marker of apoptosis, detectable with Annexin V staining via flow cytometry.[10][11]
-
Cell Viability and Membrane Integrity: Assessed using vital dyes like Propidium Iodide (PI) or 7-AAD, which are excluded by live cells.[12]
-
Caspase Activation: Measuring the activity of key executioner caspases, particularly Caspase-3, which is central to the apoptotic cascade.[13][14][15]
-
Expression of Apoptosis-Regulating Proteins: Quantifying the levels of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Mcl-1) via Western blot or other immunoassays.[16][17]
Section 2: Experimental Protocols & Data Presentation
Protocol 2.1: Human Neutrophil Isolation
This protocol describes the isolation of human neutrophils from whole blood using density gradient centrifugation, a method designed to yield a highly pure and viable cell population.[18][19]
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood.
-
Density gradient medium for neutrophils (e.g., Polymorphprep™ or a combination of Ficoll-Paque™ and dextran).
-
Red Blood Cell (RBC) Lysis Buffer.
-
Hanks' Balanced Salt Solution (HBSS).
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
Procedure:
-
Bring all reagents and blood samples to room temperature.
-
Carefully layer the whole blood over an equal volume of the density gradient medium in a centrifuge tube. Avoid mixing the layers.[18]
-
Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil-rich layer and transfer it to a new centrifuge tube.[19]
-
Wash the cells by adding 3-4 volumes of HBSS and centrifuge at 350 x g for 10 minutes.
-
To remove contaminating erythrocytes, resuspend the pellet in RBC Lysis Buffer and incubate for 5-7 minutes. Stop the lysis by adding an excess of HBSS.
-
Centrifuge at 250 x g for 5 minutes, discard the supernatant, and resuspend the neutrophil pellet in RPMI 1640 with 10% FBS.
-
Determine cell count and viability (e.g., using Trypan Blue exclusion). The purity should be >95% and viability >95%.[18]
-
Adjust the cell concentration to 1-2 x 10⁶ cells/mL for subsequent experiments. Use isolated neutrophils within 2-4 hours for best results.[19]
Protocol 2.2: Assessment of Apoptosis by Annexin V/PI Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][20]
Materials:
-
Isolated neutrophils (1 x 10⁶ cells/mL).
-
This compound (and vehicle control, e.g., DMSO).
-
Apoptosis-inducing agent (positive control, e.g., staurosporine).
-
Annexin V-FITC (or other fluorochrome).
-
Propidium Iodide (PI) staining solution.
-
1X Annexin V Binding Buffer.
-
Flow cytometry tubes.
Procedure:
-
Seed 1 x 10⁶ neutrophils per well in a 24-well plate.
-
Treat cells with the desired concentrations of this compound, vehicle control, or a positive control for apoptosis. Incubate for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C in 5% CO₂.
-
Harvest the cells and transfer them to flow cytometry tubes.
-
Wash the cells twice with cold PBS and then once with 1X Annexin V Binding Buffer. Centrifuge at 300-400 x g for 5 minutes between washes.[20]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[21]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[21]
-
Add 400 µL of 1X Binding Buffer to the tube.
-
Add 5 µL of PI staining solution immediately before analysis.[20]
-
Analyze the samples by flow cytometry within one hour.[21]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation Tables
Quantitative data should be summarized for clarity.
Table 1: Effect of this compound on Neutrophil Apoptosis (Annexin V/PI Assay)
| Treatment | Concentration | Time (h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|---|---|
| Vehicle Control | 0.1% DMSO | 12 | 65.2 ± 4.1 | 25.3 ± 3.5 | 9.5 ± 1.8 |
| This compound | 100 nM | 12 | 50.1 ± 3.8* | 38.9 ± 4.2* | 11.0 ± 2.1 |
| This compound | 1 µM | 12 | 42.5 ± 4.5** | 45.1 ± 3.9** | 12.4 ± 2.5 |
| IL-8 | 10 ng/mL | 12 | 85.6 ± 2.9 | 10.1 ± 1.9 | 4.3 ± 1.1 |
| IL-8 + this compound | 1 µM | 12 | 55.4 ± 4.0# | 35.2 ± 3.3# | 9.4 ± 1.9 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control. #p < 0.01 vs. IL-8 alone.
Table 2: Caspase-3 Activity and Protein Expression
| Treatment | Concentration | Relative Caspase-3 Activity (Fold Change) | Mcl-1 Expression (Relative to β-actin) | Bax Expression (Relative to β-actin) |
|---|---|---|---|---|
| Vehicle Control | 0.1% DMSO | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound | 1 µM | 2.45 ± 0.21** | 0.45 ± 0.08** | 0.98 ± 0.11 |
| IL-8 | 10 ng/mL | 0.31 ± 0.05 | 2.15 ± 0.19 | 1.03 ± 0.09 |
| IL-8 + this compound | 1 µM | 1.89 ± 0.17# | 0.88 ± 0.10# | 1.01 ± 0.13 |
*Data are presented as mean ± SEM. *p < 0.01 vs. Vehicle Control. #p < 0.01 vs. IL-8 alone.
Section 3: Troubleshooting Guides
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Neutrophil Viability/Purity After Isolation | 1. Suboptimal density gradient separation.[18] 2. Excessive mechanical stress during pipetting. 3. Temperature fluctuations. 4. Inefficient RBC lysis. | 1. Ensure careful layering of blood over the gradient medium without mixing. Confirm the centrifuge is properly balanced and the brake is off. 2. Use wide-bore pipette tips and handle cells gently. 3. Keep reagents and samples at the recommended temperature (usually room temp for isolation). 4. Do not exceed the recommended lysis time to avoid damaging neutrophils. |
| High Background/Autofluorescence in Flow Cytometry | 1. Neutrophils are naturally autofluorescent due to their granular nature.[22][23] 2. Improper instrument settings (e.g., PMT voltages too high). 3. Reagent precipitation. | 1. Always include an unstained cell control to set baseline fluorescence. 2. Use brighter fluorochromes that emit in the red-shifted channels (e.g., APC, PerCP-Cy5.5) where autofluorescence is lower.[23] 3. Optimize PMT settings using unstained and single-stained controls. 4. Ensure reagents are properly dissolved and vortexed before use.[24] |
| High Percentage of PI-Positive Cells in Viable Control | 1. Harsh cell handling during harvesting or staining, causing membrane damage.[20] 2. Extended incubation time with staining reagents. 3. Poor initial cell health. | 1. Use non-enzymatic methods for detachment if working with adherent cells. Centrifuge at low speeds (300-400 x g). 2. Analyze samples as soon as possible (ideally within 1 hour) after PI staining.[21][25] 3. Ensure neutrophils are used shortly after isolation (within 2-4 hours).[19] |
| Inconsistent Results Between Experiments | 1. Variability in blood donors. 2. Inconsistent incubation times or reagent concentrations. 3. Pipetting errors. | 1. If possible, pool cells from multiple donors or perform multiple independent experiments with different donors and analyze the trend. 2. Strictly adhere to the established protocol for all replicates and experiments. 3. Calibrate pipettes regularly. For critical steps, use fresh tips for each sample.[24] |
| No Effect of this compound Observed | 1. Inactive compound or incorrect concentration. 2. Vehicle (e.g., DMSO) affecting cell health at high concentrations. 3. Experimental system lacks a pro-survival stimulus for this compound to inhibit. | 1. Verify the activity of the this compound stock. Perform a dose-response curve. 2. Ensure the final vehicle concentration is low (typically ≤ 0.1%) and include a vehicle-only control. 3. Test this compound's effect in the presence of a CXCR1/2 agonist like IL-8 to confirm it can reverse a pro-survival signal. |
Section 4: Signaling Pathways & Workflows
The following diagrams illustrate key workflows and molecular pathways relevant to this experimental system.
Caption: Experimental workflow for assessing this compound's effect on neutrophil apoptosis.
Caption: this compound's mechanism of allosteric inhibition of the CXCR1/2 pathway.
References
- 1. Frontiers | The effect of this compound on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials [frontiersin.org]
- 2. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 6. Isolation of Human and Mouse Neutrophils Ex Vivo and In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 7. Assessment of Neutrophil Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessment of Neutrophil Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 9. Assessment of neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Flow Cytometric Evaluation of Human Neutrophil Apoptosis During Nitric Oxide Generation In Vitro: The Role of Exogenous Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteinase 3–dependent caspase-3 cleavage modulates neutrophil death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spontaneous neutrophil apoptosis involves caspase 3-mediated activation of protein kinase C-delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Involvement of caspases in neutrophil apoptosis: regulation by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mcl-1 correlates with reduced apoptosis in neutrophils from patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis and Bax, Bcl-2, Mcl-1 expression in neutrophils of Crohn's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bosterbio.com [bosterbio.com]
- 21. Annexin V Staining Protocol [bdbiosciences.com]
- 22. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Preclinical Showdown: Reparixin Versus Ladarixin in the Fight Against Fibrosis
In the landscape of anti-fibrotic drug development, the inhibition of chemokine receptors CXCR1 and CXCR2 has emerged as a promising strategy. These receptors, primarily activated by interleukin-8 (IL-8 or CXCL8) and its murine homologues, are pivotal in recruiting neutrophils to sites of inflammation, a key process in the initiation and progression of fibrotic diseases. This guide provides a detailed comparison of two prominent CXCR1/2 inhibitors, Reparixin and Ladarixin, based on available preclinical data in various fibrosis models. While direct head-to-head studies are limited, this analysis will objectively present their individual performances, mechanisms of action, and the experimental frameworks in which they were evaluated.
Mechanism of Action: A Shared Target
Both this compound and Ladarixin are small molecule, non-competitive allosteric inhibitors of CXCR1 and CXCR2.[1][2] This mechanism allows them to block the downstream signaling cascades initiated by chemokines like CXCL8, thereby impeding neutrophil chemotaxis and activation.[2] By disrupting this crucial step in the inflammatory cascade, both compounds aim to mitigate the tissue injury and subsequent fibrotic remodeling driven by excessive neutrophil infiltration.
Preclinical Efficacy of this compound in Myelofibrosis
This compound has been investigated in the Gata1low mouse model, which recapitulates the progressive myelofibrosis observed in humans.[1][3][4] Treatment with this compound demonstrated a significant reduction in both bone marrow and splenic fibrosis.[1][3][4]
Quantitative Data: this compound in Gata1low Myelofibrosis Model
| Parameter | Vehicle Control | This compound Treated | Percentage Reduction | Statistical Significance |
| Bone Marrow Fibrosis (Gomori Staining) | High | Significantly Reduced | Inverse correlation with plasma this compound levels | p < 0.01[5] |
| Bone Marrow Fibrosis (Reticulin Staining) | High | Significantly Reduced | Inverse correlation with plasma this compound levels | p < 0.01[5] |
| Splenic Fibrosis | Present | Reduced | Data not quantified | Not specified |
| TGF-β1 Expression (Bone Marrow) | High | Lower | Data not quantified | Not specified[1][3] |
| Collagen III Expression (Megakaryocytes) | High | Reduced | Data not quantified | Not specified[1][3] |
Data synthesized from preclinical studies in Gata1low mice.[1][3][4][5]
Experimental Protocol: this compound in Myelofibrosis
-
Animal Model: Gata1low mice, which spontaneously develop myelofibrosis.[1][3][4]
-
Drug Administration: this compound was administered via subcutaneously implanted mini-osmotic pumps for 20 or 37 days.[5]
-
Fibrosis Assessment: Bone marrow and spleen sections were stained with Gomori's silver impregnation and reticulin (B1181520) staining to visualize and quantify the degree of fibrosis.[5]
-
Immunohistochemistry: Bone marrow sections were stained for TGF-β1 and collagen III to assess the expression of key pro-fibrotic factors.[1][3]
// Nodes CXCL8 [label="CXCL8 (IL-8)", fillcolor="#FBBC05", fontcolor="#202124"]; CXCR1_2 [label="CXCR1/CXCR2", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="G-protein signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutrophil_Activation [label="Neutrophil Activation &\nChemotaxis", fillcolor="#F1F3F4", fontcolor="#202124"]; TGF_beta1 [label="TGF-β1 Secretion", fillcolor="#F1F3F4", fontcolor="#202124"]; Collagen_III [label="Collagen III Deposition", fillcolor="#F1F3F4", fontcolor="#202124"]; Fibrosis [label="Fibrosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CXCL8 -> CXCR1_2 [label="Binds to"]; this compound -> CXCR1_2 [label="Inhibits", arrowhead=tee, color="#EA4335"]; CXCR1_2 -> G_protein [label="Activates"]; G_protein -> Neutrophil_Activation; Neutrophil_Activation -> TGF_beta1 [label="Promotes"]; TGF_beta1 -> Collagen_III [label="Induces"]; Collagen_III -> Fibrosis; } .dot Caption: this compound's anti-fibrotic mechanism.
Preclinical Efficacy of Ladarixin in Pulmonary Fibrosis
Ladarixin has demonstrated anti-fibrotic effects in a bleomycin-induced model of pulmonary fibrosis in mice.[6][7] This model is characterized by an initial inflammatory phase with significant neutrophil infiltration, followed by the development of lung fibrosis.[6]
Quantitative Data: Ladarixin in Bleomycin-Induced Lung Fibrosis
| Parameter | Vehicle Control | Ladarixin (10 mg/kg) | Percentage Reduction | Statistical Significance |
| Total Leukocytes in BALF | Increased | Significantly Reduced | ~50% | p < 0.01[6] |
| Neutrophils in BALF | Increased | Significantly Reduced | ~60% | p < 0.001[6] |
| MPO Activity (Lung) | Increased | Significantly Reduced | ~50% | p < 0.01[6] |
| CXCL1/KC Levels (Lung) | Increased | Significantly Reduced | ~40% | p < 0.05[6] |
| Fibrosis Score (Gomori's Trichrome) | High | Significantly Reduced | ~50% | p < 0.01[6] |
| Collagen Deposition | High | Decreased | Not explicitly quantified | Not specified[7] |
BALF: Bronchoalveolar Lavage Fluid. Data from a bleomycin-induced lung fibrosis model in mice.[6][7]
Experimental Protocol: Ladarixin in Pulmonary Fibrosis
-
Animal Model: C57BL/6 mice treated with intratracheal instillation of bleomycin (B88199) to induce lung fibrosis.[6]
-
Drug Administration: Ladarixin was administered orally by gavage at a dose of 10 mg/kg once daily.[6]
-
Inflammation Assessment: Bronchoalveolar lavage fluid (BALF) was collected to quantify leukocyte and neutrophil influx. Myeloperoxidase (MPO) activity and CXCL1/KC levels in lung tissue were also measured.[6]
-
Fibrosis Assessment: Lung sections were stained with Gomori's trichrome to visualize and score the extent of fibrosis.[6]
// Nodes Start [label="Day 0:\nBleomycin Instillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Daily Oral Gavage:\nLadarixin (10 mg/kg) or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Day 21:\nSacrifice and Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="BALF Analysis (Cell Counts)\nLung Histology (Fibrosis Score)\nLung Homogenate (MPO, Cytokines)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> Endpoint; Endpoint -> Analysis; } .dot Caption: Workflow for Ladarixin study.
Comparative Analysis and Future Directions
While both this compound and Ladarixin effectively target the CXCR1/2 axis and demonstrate anti-fibrotic properties in preclinical models, a direct comparison of their potency is challenging due to the different fibrosis models and experimental designs employed.
-
Model-Specific Efficacy: this compound has shown promise in a genetic model of myelofibrosis, suggesting a role in diseases with a strong underlying hematopoietic driver.[1][3][4] In contrast, Ladarixin's efficacy has been demonstrated in an injury-induced model of pulmonary fibrosis, highlighting its potential in fibrotic conditions triggered by external insults and subsequent inflammation.[6][7]
-
Mechanism of Action: Both drugs act by inhibiting neutrophil recruitment. The study on this compound in myelofibrosis further elucidated a downstream effect on reducing TGF-β1 and collagen III expression in megakaryocytes.[1][3][4] The Ladarixin study in pulmonary fibrosis focused on the reduction of inflammatory cell influx and mediators.[6]
-
Translational Potential: Both molecules are being explored in clinical trials for various indications, including inflammatory conditions.[8][9] The preclinical data in fibrosis provides a strong rationale for their further investigation in fibrotic diseases in humans.
References
- 1. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 4. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Ladarixin, an inhibitor of the interleukin‐8 receptors CXCR1 and CXCR2, in new‐onset type 1 diabetes: A multicentre, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Reparixin and Other CXCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Reparixin, a notable CXCR2 antagonist, with other key inhibitors of this receptor. The C-X-C motif chemokine receptor 2 (CXCR2) is a critical mediator of inflammatory responses, primarily through its role in neutrophil recruitment and activation.[1] Consequently, antagonism of CXCR2 is a promising therapeutic strategy for a wide range of inflammatory diseases and cancers.[2] This document summarizes quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate an objective comparison.
Quantitative Comparison of CXCR2 Antagonists
The following tables summarize the in vitro potency of this compound and other selected CXCR2 antagonists. These values, including IC50, Kd, pIC50, and pA2, provide a quantitative measure of their efficacy in inhibiting CXCR2 function in various assays. Direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Receptor Binding and Functional Inhibition
| Compound | Target(s) | Assay Type | Ligand/Stimulus | Cell Type/System | Potency (IC50/Kd/pIC50/pA2) | Reference(s) |
| This compound | CXCR1/CXCR2 | Functional Assay | CXCL8 (IL-8) | Human PMNs | IC50: 1 nM (CXCR1), 400 nM (CXCR2) | [3][4] |
| Functional Assay | CXCL8 (IL-8) | L1.2 cells expressing CXCR1 | IC50: 5.6 nM | [5] | ||
| Functional Assay | CXCL8 (IL-8) | L1.2 cells expressing CXCR2 | IC50: 100 nM | [5][6] | ||
| SB225002 | CXCR2 | Radioligand Binding | 125I-IL-8 | CXCR2-transfected cells | IC50: 22 nM | [1][7][8][9] |
| Calcium Mobilization | IL-8 | HL60 cells | IC50: 8 nM | [1][7][8] | ||
| Calcium Mobilization | GROα | HL60 cells | IC50: 10 nM | [1][7][8] | ||
| Chemotaxis | IL-8 | Rabbit PMNs | IC50: 30 nM | [1] | ||
| Chemotaxis | GROα | Rabbit PMNs | IC50: 70 nM | [1] | ||
| AZD5069 | CXCR2 | Radioligand Binding | Radiolabeled CXCL8 | Human CXCR2 | pIC50: 9.1 (IC50: 0.79 nM) | [10][11][12] |
| Radioligand Binding | CXCL8 | Human CXCR1 | pIC50: 6.5 | [13] | ||
| Neutrophil Chemotaxis | CXCL1 | - | pA2: ~9.6 | [10] | ||
| CD11b Upregulation | IL-8 | Human whole blood | IC50: ~40 nM | [14] | ||
| Navarixin (B609427) | CXCR1/CXCR2 | Radioligand Binding | 125I-CXCL8 | BaF3 cells expressing hCXCR2 | IC50: 2.6 nM | [11][15] |
| Radioligand Binding | 125I-CXCL8 | BaF3 cells expressing hCXCR1 | IC50: 36 nM | [11][15] | ||
| Receptor Binding | - | Cynomolgus monkey CXCR2 | Kd: 0.08 nM | [10] | ||
| Receptor Binding | - | Cynomolgus monkey CXCR1 | Kd: 41 nM | [10] |
Table 2: In Vivo Efficacy in Animal Models of Inflammation
| Compound | Animal Model | Inflammatory Stimulus | Key Efficacy Endpoint | Results | Reference(s) |
| This compound | Murine Acute Lung Injury | Lipopolysaccharide (LPS) | Neutrophil recruitment into the lung | ~50% reduction at 15 µg/g | [16] |
| Murine Allergic Airway Inflammation | Cat dander extract | Neutrophil and eosinophil recruitment into BALF | Significant suppression at 15 mg/kg | [16] | |
| SB225002 | Murine Acute Lung Injury | Lipopolysaccharide (LPS) | Lung wet/dry ratio and protein concentration in BALF | Significant reduction | [17] |
| Murine Carrageenan-induced Hypernociception | Carrageenan | Mechanical hypernociception | Marked reduction | [18] | |
| AZD5069 | Rat Lung Inflammation | Inhaled LPS | Lung (BAL) and blood neutrophilia | Blocked at exposures aligned with receptor potency | [5] |
| Navarixin | Murine Pulmonary Inflammation | Intranasal LPS | Pulmonary neutrophilia | ED50 = 1.2 mg/kg (p.o.) | [10] |
| Murine Myocardial Infarction | - | Neutrophil infiltration and cardiac fibrosis | Reduced | [19] |
Table 3: Clinical Efficacy in Inflammatory Conditions
| Compound | Clinical Condition | Key Efficacy Endpoint | Results | Reference(s) |
| AZD5069 | Bronchiectasis | Absolute neutrophil count in morning sputum | 69% reduction vs. placebo | [8][20] |
| Severe Asthma | Neutrophil counts in bronchial mucosa, sputum, and blood | Strongly reduced | [21] | |
| Navarixin | Chronic Obstructive Pulmonary Disease (COPD) | Sputum neutrophil count | Reduction observed | [22] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be representative and may require optimization for specific experimental conditions.
Chemotaxis Assay (Boyden Chamber Assay)
This assay evaluates the ability of a CXCR2 antagonist to inhibit the migration of neutrophils towards a chemoattractant.
1. Cell Preparation:
-
Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Resuspend the purified neutrophils in an appropriate assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.[23]
-
Assess cell viability using a method such as trypan blue exclusion; viability should be >95%.[23]
2. Assay Setup:
-
Use a 96-well Boyden chamber with a polycarbonate membrane (e.g., 3 µm pore size).
-
Add the chemoattractant (e.g., CXCL8 at 10 nM) to the lower wells of the chamber.[23]
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of the CXCR2 antagonist or vehicle control (e.g., DMSO) for 30 minutes at 37°C.[23]
-
Add the pre-incubated cell suspension to the upper chamber (insert).
3. Incubation and Quantification:
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.[23]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®) or by staining the migrated cells and counting them microscopically or using a plate reader.
Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity of a test compound to the CXCR2 receptor by measuring its ability to compete with a radiolabeled ligand.[20]
1. Membrane Preparation:
-
Culture cells stably expressing human CXCR2 (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer and determine the protein concentration.[20]
2. Competition Binding:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-IL-8), and varying concentrations of the unlabeled test compound.[20]
-
To determine non-specific binding, include wells with a high concentration of an unlabeled standard CXCR2 antagonist.[20]
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
3. Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[20]
4. Data Analysis:
-
Plot the specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.[20]
Intracellular Calcium Mobilization Assay
This assay measures the ability of a CXCR2 antagonist to block the increase in intracellular calcium concentration that occurs upon receptor activation.
1. Cell Preparation:
-
Isolate human neutrophils as described in the chemotaxis assay protocol.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating for 30-45 minutes at 37°C.[24]
-
Wash the cells to remove excess dye and resuspend them in an appropriate buffer.
2. Assay Procedure:
-
Use a fluorescence microplate reader or a flow cytometer to measure fluorescence.
-
Record a baseline fluorescence reading of the cell suspension.
-
Add the CXCR2 antagonist at various concentrations and incubate for a short period.
-
Add a CXCR2 agonist (e.g., CXCL8) to stimulate the cells.
-
Continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
3. Data Analysis:
-
The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium.
-
Calculate the percentage of inhibition of the calcium response at each antagonist concentration compared to the response with the agonist alone.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
CXCR2 Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon ligand binding to CXCR2 and the points of inhibition by antagonists.
Caption: CXCR2 signaling cascade and antagonist inhibition.
Experimental Workflow: Chemotaxis Assay
The diagram below outlines the key steps in a typical Boyden chamber chemotaxis assay used to evaluate the efficacy of CXCR2 antagonists.
Caption: Workflow for a neutrophil chemotaxis assay.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other CXCR2 antagonists based on currently available data. This compound demonstrates potent, allosteric inhibition of both CXCR1 and CXCR2, with a preference for CXCR1.[3][4] Other antagonists, such as SB225002 and AZD5069, show high selectivity for CXCR2.[1][7][8][9][10] The choice of an antagonist for research or therapeutic development will depend on the specific requirements of the study, including the desired receptor selectivity and the inflammatory context being investigated. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting studies aimed at further elucidating the therapeutic potential of CXCR2 antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. AZD5069 [openinnovation.astrazeneca.com]
- 6. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer [mdpi.com]
- 7. CXCR2: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Attenuation of murine allergic airway inflammation with a CXCR1/CXCR2 chemokine receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic inhibition of CXC chemokine receptor 2 by SB225002 attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effects of the selective and non-peptide CXCR2 receptor antagonist SB225002 on acute and long-lasting models of nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Navarixin alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Efficient Neutrophil Extracellular Trap Induction Requires Mobilization of Both Intracellular and Extracellular Calcium Pools and Is Modulated by Cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of therapeutic agents targeting inflammatory and oncologic pathways, Reparixin and Navarixin (B609427) have emerged as significant small molecule inhibitors of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2). Both molecules are designed to modulate the inflammatory response and impact disease progression by blocking the signaling of key chemokines, most notably interleukin-8 (IL-8 or CXCL8). This guide provides a detailed, data-driven comparison of this compound and Navarixin for researchers, scientists, and drug development professionals, summarizing their mechanisms, experimental data, and clinical applications.
Mechanism of Action: Allosteric Inhibition of CXCR1/2
Both this compound and Navarixin function as non-competitive, allosteric inhibitors of CXCR1 and CXCR2.[1][2][3] This mode of action means they bind to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation and downstream signaling, without directly competing with the natural ligands like CXCL8.[1][4] This allosteric modulation effectively blocks the G-protein mediated signaling cascade, which is crucial for neutrophil recruitment and activation, as well as being implicated in tumor progression and metastasis.[5][6][7]
Quantitative Comparison of Potency
The following table summarizes the available quantitative data on the inhibitory activity of this compound and Navarixin against their target receptors. It is important to note that these values are derived from different studies and experimental systems, which may contribute to variability.
| Compound | Target | Parameter | Value | Experimental System | Reference |
| This compound | Human CXCR1 | IC50 | 1 nM | Inhibition of PMN migration induced by CXCL8 | [1] |
| Human CXCR2 | IC50 | 400 nM | Inhibition of human PMN response to CXCL1 | [1] | |
| L1.2 cells expressing Ile43Val CXCR1 mutant | IC50 | 0.08 µM | Inhibition of CXCL8-induced cell migration | [1] | |
| Navarixin | Cynomolgus CXCR1 | Kd | 41 nM | Radioligand binding assay | [2] |
| Mouse CXCR2 | Kd | 0.20 nM | Radioligand binding assay | [2] | |
| Rat CXCR2 | Kd | 0.20 nM | Radioligand binding assay | [2] | |
| Cynomolgus monkey CXCR2 | Kd | 0.08 nM | Radioligand binding assay | [2] | |
| Human CXCR1 | IC50 | 36 nM | Not specified | [8] | |
| Human CXCR2 | IC50 | 2.6 nM | Not specified | [8] |
Signaling Pathway and Experimental Workflow
The diagram below illustrates the CXCL8-CXCR1/2 signaling pathway and the mechanism of inhibition by this compound and Navarixin.
Caption: CXCL8 binding to CXCR1/2 activates intracellular signaling pathways.
The following diagram outlines a general experimental workflow for evaluating the efficacy of CXCR1/2 inhibitors.
Caption: Workflow for CXCR1/2 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and Navarixin.
Chemotaxis Assay (for this compound)
-
Objective: To determine the inhibitory effect of this compound on neutrophil migration induced by chemokines.
-
Cells: Human polymorphonuclear cells (PMNs) and rodent peritoneal PMNs.[9]
-
Method: A Boyden chamber assay is typically used.
-
PMNs are isolated and pre-incubated with various concentrations of this compound or vehicle control for 45 minutes (human PMNs) or 1 hour (rodent PMNs).[9]
-
The lower chamber of the Boyden apparatus is filled with a medium containing a chemoattractant (e.g., CXCL8 for CXCR1 or CXCL1 for CXCR2).
-
A microporous membrane separates the upper and lower chambers.
-
The pre-treated PMNs are placed in the upper chamber.
-
The chamber is incubated to allow cell migration towards the chemoattractant.
-
After incubation, the membrane is fixed and stained, and the number of migrated cells on the lower side of the membrane is quantified by microscopy.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the maximal cell migration.
-
In Vivo Model of Pulmonary Inflammation (for Navarixin)
-
Objective: To assess the in vivo efficacy of Navarixin in reducing neutrophil infiltration in the lungs.
-
Animal Model: Mice or rats.[2]
-
Method:
-
Animals are administered Navarixin orally (p.o.) at various doses (e.g., 0.1-10 mg/kg) or a vehicle control.[2]
-
After a specified time, pulmonary inflammation is induced by intranasal or intratracheal administration of lipopolysaccharide (LPS).[2]
-
At a predetermined time point post-LPS challenge, bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs.
-
The total number of cells and the differential cell count (specifically neutrophils) in the BAL fluid are determined.
-
The effective dose (ED50) is calculated as the dose of Navarixin that causes a 50% reduction in pulmonary neutrophilia.[2]
-
Clinical Development and Applications
Both this compound and Navarixin have been investigated in numerous clinical trials for a range of indications.
This compound has been studied in the context of:
-
Organ Transplantation: To reduce ischemia-reperfusion injury.[10]
-
COVID-19: To mitigate the hyper-inflammatory response and acute respiratory distress syndrome (ARDS) in patients with severe pneumonia.[10][11][12][13] A meta-analysis of six randomized trials suggested that this compound improved survival in patients at high risk for in-hospital mortality.[14]
-
Oncology: In combination with paclitaxel (B517696) for metastatic breast cancer, with the aim of targeting cancer stem cells.[3][15]
Navarixin has been evaluated for:
-
Respiratory Diseases: Including Chronic Obstructive Pulmonary Disease (COPD) and asthma.[8][16]
-
Oncology: In combination with the immune checkpoint inhibitor pembrolizumab (B1139204) for advanced solid tumors, including non-small cell lung cancer (NSCLC), castration-resistant prostate cancer (CRPC), and microsatellite-stable colorectal cancer (MSS CRC).[16][17][18][19][20] However, a phase 2 trial in this setting was closed due to a lack of efficacy.[18][19]
-
Cardiac Remodeling: Preclinical studies have shown its potential in alleviating cardiac remodeling after myocardial infarction by reducing neutrophil infiltration.[21]
Conclusion
This compound and Navarixin are both potent allosteric inhibitors of CXCR1 and CXCR2 with distinct profiles based on available data. This compound demonstrates particularly high potency for CXCR1, while Navarixin shows strong affinity for CXCR2. Their clinical development paths have also diverged, with this compound showing promise in acute inflammatory conditions and as an adjunct in oncology, while Navarixin's focus has been more on chronic respiratory diseases and immuno-oncology combinations. The provided data and protocols offer a foundation for researchers to compare these compounds and design future investigations into the therapeutic potential of CXCR1/2 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 5. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
- 6. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CXCL8-CXCR1/2 pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. Dompé Announces Results of Phase 2 Study Evaluating the Efficacy and Safety of this compound in Patients with Severe COVID-19 Pneumonia [prnewswire.com]
- 12. Phase 2 reparixinresults in severe COVID-19 | Dompé Global [dompe.com]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. The effect of this compound on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 17. Facebook [cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Frontiers | Navarixin alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response [frontiersin.org]
Reparixin in Inflammatory Diseases: A Comparative Meta-Analysis of Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reparixin is a small molecule inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2), which are key mediators in the inflammatory cascade. By blocking the binding of their primary ligand, interleukin-8 (IL-8 or CXCL8), this compound disrupts the recruitment and activation of neutrophils, thereby mitigating inflammatory responses. This mechanism has positioned this compound as a potential therapeutic agent across a spectrum of inflammatory diseases. This guide provides a meta-analysis of this compound's efficacy, comparing its performance against placebo or standard of care in various clinical and preclinical settings, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the CXCL8-CXCR1/2 Axis
The CXCL8-CXCR1/2 signaling pathway is a critical driver of neutrophil-mediated inflammation. Upon tissue injury or infection, various cells release CXCL8, which then binds to CXCR1 and CXCR2 on the surface of neutrophils. This binding triggers a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS) and proteolytic enzymes, all of which contribute to the inflammatory response. This compound, as a non-competitive allosteric inhibitor, prevents the conformational changes in CXCR1/2 necessary for signal transduction, effectively dampening the inflammatory cascade.
CXCL8-CXCR1/2 Signaling Pathway and this compound's Point of Intervention.
Clinical Efficacy of this compound in Inflammatory Conditions
This compound has been investigated in several clinical trials for various inflammatory conditions. The following tables summarize the quantitative data from these studies, comparing this compound to placebo or the standard of care.
Severe COVID-19 Pneumonia
Table 1: Efficacy of this compound in Hospitalized Patients with Severe COVID-19 Pneumonia
| Trial | Phase | N (this compound vs. Control) | Primary Endpoint | This compound Outcome | Control Outcome | p-value | Reference |
| REPAVID-19 | 2 | 36 vs. 19 | Composite of clinical events (use of supplemental oxygen, need for mechanical ventilation, ICU admission, and/or use of rescue medication) | 16.7% | 42.1% | 0.02 | [1][2] |
| Piemonti et al., 2023 | 3 | 182 vs. 88 | Proportion of patients alive and free of respiratory failure at Day 28 | 83.5% | 80.7% | 0.216 | [3][4][5] |
In a Phase 2 study, this compound showed a statistically significant reduction in a composite of clinical events in patients with severe COVID-19 pneumonia.[1][2] However, a subsequent Phase 3 trial did not meet its primary endpoint of the proportion of patients alive and free of respiratory failure at Day 28, although a trend towards limiting disease progression was observed.[3][4][5]
Ischemia-Reperfusion Injury
Table 2: Efficacy of this compound in Attenuating Ischemia-Reperfusion Injury
| Condition | Trial Phase | N (this compound vs. Control) | Key Endpoints | This compound Outcome | Control Outcome | p-value | Reference |
| On-pump Coronary Artery Bypass Graft (CABG) Surgery | Pilot | 16 vs. 16 | Proportion of neutrophil granulocytes at end of CPB | 71% (IQR: 67-76) | 79% (IQR: 71-83) | 0.023 | [6][7] |
| On-pump Coronary Artery Bypass Graft (CABG) Surgery | Pilot | 16 vs. 16 | Intraoperative fluid balance (ml) | 2575 (IQR: 2027-3080) | 3200 (IQR: 2928-3778) | 0.029 | [6][7] |
| Liver Transplantation | 2 | 22 vs. 18 | Incidence of Early Allograft Dysfunction (EAD) | 22.7% (5/22) | Not Reported | N/A | [8] |
In a pilot study of patients undergoing on-pump CABG surgery, this compound significantly reduced the proportion of neutrophil granulocytes and the need for intraoperative fluid balance compared to placebo.[6][7] A Phase 2 trial in liver transplantation was terminated early, with 5 out of 22 patients in the this compound group experiencing early allograft dysfunction.[8]
Metastatic Breast Cancer
Table 3: Efficacy of this compound in Combination with Paclitaxel (B517696) for Metastatic Breast Cancer
| Trial | Phase | N | Primary Endpoint | Outcome | Reference |
| Schott et al., 2017 | Ib | 20 (3 cohorts) | Safety and Tolerability | Safe and well-tolerated | [9][10][11] |
| Schott et al., 2017 | Ib | 20 | Objective Response Rate (ORR) | 30% | [9][10][11] |
In a Phase Ib study, this compound in combination with paclitaxel was found to be safe and well-tolerated in patients with HER-2 negative metastatic breast cancer, with a 30% objective response rate.[9][10][11]
Preclinical Studies
While clinical data is paramount, preclinical studies in animal models provide foundational evidence for a drug's therapeutic potential. In a mouse model of myelofibrosis (Gata1low mice), this compound treatment reduced bone marrow and splenic fibrosis in a concentration-dependent manner.[12] Furthermore, this compound was shown to ameliorate pulmonary fibrosis in mice models.[12]
Experimental Protocols
A summary of the experimental designs for the key clinical trials is provided below.
COVID-19 Phase 2 Trial (REPAVID-19)
-
Objective: To assess the efficacy and safety of this compound compared to standard of care (SOC) in hospitalized patients with severe COVID-19 pneumonia.
-
Design: Phase 2, open-label, multicenter, randomized study.
-
Participants: 55 hospitalized adult patients with severe COVID-19 pneumonia.
-
Intervention: Patients were randomized 2:1 to receive either oral this compound 1200 mg three times daily for up to 21 days or SOC.
-
Primary Endpoint: A composite of clinical events including the use of supplemental oxygen, need for mechanical ventilation, ICU admission, and/or use of rescue medication.
Workflow for the Phase 2 REPAVID-19 Trial.
On-Pump CABG Surgery Pilot Study
-
Objective: To evaluate the safety and efficacy of this compound in suppressing ischemia-reperfusion injury and inflammation in patients undergoing on-pump CABG surgery.
-
Design: Single-center, double-blind, placebo-controlled, parallel-group pilot study.
-
Participants: 32 patients undergoing elective on-pump CABG.
-
Intervention: Patients were randomized to receive either intravenous this compound (loading dose of 4.5 mg/kg/h for 30 min followed by a continuous infusion of 2.8 mg/kg/h) or placebo from the induction of anesthesia until 8 hours after cardiopulmonary bypass.
-
Primary Outcome: Safety and tolerability. Key efficacy endpoints included markers of systemic and pulmonary inflammation and surrogates of myocardial IRI.
Comparison with Other CXCR1/2 Inhibitors
This compound is one of several CXCR1/2 inhibitors that have been investigated for inflammatory diseases. Other notable compounds include Navarixin (SCH-527123) and Ladarixin. While direct head-to-head clinical trials are lacking, a comparison of their investigated indications provides context for the therapeutic landscape.
Table 4: Investigational Landscape of CXCR1/2 Inhibitors
| Drug | Key Investigated Indications |
| This compound | Severe COVID-19 Pneumonia, Ischemia-Reperfusion Injury (transplantation, cardiac surgery), Metastatic Breast Cancer |
| Navarixin | Chronic Obstructive Pulmonary Disease (COPD), Asthma, Advanced Solid Tumors |
| Ladarixin | Type 1 Diabetes, Non-Small Cell Lung Cancer |
Conclusion
The meta-analysis of available data suggests that this compound, a CXCR1/2 inhibitor, shows promise in modulating inflammatory responses in various clinical settings. While a Phase 2 trial in severe COVID-19 pneumonia demonstrated a significant clinical benefit, a larger Phase 3 trial did not meet its primary endpoint, highlighting the complexities of treating this disease.[1][2][3][4][5] In the context of ischemia-reperfusion injury following cardiac surgery, this compound has shown positive effects on inflammatory markers and clinical parameters.[6][7] Its role in metastatic breast cancer, in combination with chemotherapy, also warrants further investigation based on early positive signals.[9][10][11]
The differing outcomes across trials underscore the need for well-designed, adequately powered studies to delineate the specific patient populations and inflammatory conditions where CXCR1/2 inhibition with this compound is most effective. Further research into optimal dosing, timing of administration, and potential combination therapies will be crucial in realizing the full therapeutic potential of this targeted anti-inflammatory agent. The preclinical data in fibrotic diseases also suggests a broader applicability that is yet to be fully explored in the clinical arena.[12]
References
- 1. Phase 2 reparixinresults in severe COVID-19 | Dompé Global [dompe.com]
- 2. Dompé Announces Results of Phase 2 Study Evaluating the Efficacy and Safety of this compound in Patients with Severe COVID-19 Pneumonia [prnewswire.com]
- 3. Efficacy and Safety of this compound in Patients with Severe COVID-19 Pneumonia: A Phase 3, Randomized, Double-Blind Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Efficacy and Safety of this compound in Patients with Severe COVID-19 Pneumonia: A Phase 3, Randomized, Double-Blind Placebo-Controlled Study - Adis Journals - Figshare [adisjournals.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia-reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase Ib Pilot Study to Evaluate this compound in Combination with Weekly Paclitaxel in Patients with HER-2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
Validating the Specificity of Reparixin for CXCR1/CXCR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Reparixin's performance against other alternatives in targeting the chemokine receptors CXCR1 and CXCR2. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Inhibitor Specificity
This compound is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] It demonstrates a marked selectivity for CXCR1, with a significantly higher potency compared to its effect on CXCR2.[1][3][4] This section provides a quantitative comparison of this compound with other known CXCR1/CXCR2 inhibitors.
| Compound | Target(s) | IC50 (CXCR1) | IC50 (CXCR2) | Selectivity (CXCR1 vs. CXCR2) | Mechanism of Action | Reference(s) |
| This compound | CXCR1/CXCR2 | 1 nM | 100 - 400 nM | ~100-400 fold | Non-competitive allosteric inhibitor | [1][2][3][4] |
| DF 2156A | CXCR1/CXCR2 | 0.7 nM | 0.8 nM | ~1 fold | Non-competitive allosteric inhibitor | [5] |
| Ladarixin | CXCR1/CXCR2 | - | - | Dual allosteric blocker | Allosteric inhibitor | [4] |
| AZD5069 | CXCR2 | - | - | Selective CXCR2 antagonist | - | [6] |
| SB225002 | CXCR2 | - | - | - | - | [7] |
| Navarixin | CXCR2 | - | - | - | - | [7] |
| Danirixin | CXCR2 | - | - | - | - | [7] |
| Sch527123 | CXCR1/CXCR2 | - | - | Dual inhibitor | - | [8] |
Experimental Protocols
To validate the specificity of CXCR1/CXCR2 inhibitors like this compound, several key in vitro assays are employed. The following are detailed methodologies for two such critical experiments: a chemotaxis assay to measure the functional inhibition of cell migration and a calcium mobilization assay to assess the blockade of intracellular signaling.
Chemotaxis Assay
This assay evaluates the ability of an inhibitor to block the migration of cells, typically neutrophils, towards a chemoattractant ligand of CXCR1 or CXCR2, such as CXCL8 (IL-8).[8]
Principle: A Boyden chamber or a Transwell assay system is used to create a chemoattractant gradient.[8][9] Cells are placed in the upper chamber, and the chemoattractant is in the lower chamber. The number of cells that migrate through a porous membrane to the lower chamber is quantified.
Materials:
-
Freshly isolated human neutrophils
-
Boyden chamber or Transwell inserts (5 µm pore size)[8]
-
Assay medium (e.g., RPMI 1640 + 0.5% BSA)[9]
-
This compound and other compounds for testing
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[9]
-
Cell Preparation: Resuspend the isolated neutrophils in the assay medium at a concentration of 2 x 10⁶ cells/mL.
-
Compound Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or other test compounds (or vehicle control) for 30 minutes at 37°C.[9]
-
Assay Setup:
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.[9]
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber by adding a cell viability reagent and measuring the luminescence.[9]
-
-
Data Analysis: Calculate the percentage of migration inhibition for each compound concentration compared to the vehicle control.
Calcium Mobilization Assay
This assay measures the ability of an inhibitor to block the increase in intracellular calcium concentration that occurs upon receptor activation.[10][11]
Principle: CXCR1 and CXCR2 are G protein-coupled receptors (GPCRs) that, upon ligand binding, trigger a signaling cascade leading to the release of calcium from intracellular stores.[12][13] This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.[10][14]
Materials:
-
HEK293 cells stably expressing either human CXCR1 or CXCR2
-
Cell culture medium
-
FLIPR Calcium 5 Assay Kit or a similar calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[10][14]
-
Ligand (e.g., CXCL8)
-
This compound and other compounds for testing
-
FlexStation® 3 Multi-Mode Microplate Reader or a similar fluorescence plate reader[10]
Procedure:
-
Cell Seeding: Seed the CXCR1- or CXCR2-expressing HEK293 cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.[10]
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution to each well.[10]
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow the cells to take up the dye.[10]
-
Compound Addition: Add different concentrations of this compound or other test compounds to the wells and incubate for a specified period.
-
Signal Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the activating ligand (e.g., CXCL8) to the wells.
-
Immediately begin recording the fluorescence intensity over time.[10]
-
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the inhibitory effect of the compounds by comparing the response in treated wells to that of the vehicle control.
Visualizations
To further elucidate the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: CXCR1/CXCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro neutrophil chemotaxis assay.
Caption: Logical relationship of this compound's specificity for CXCR1 over CXCR2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 4. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A window-of-opportunity trial of the CXCR1/2 inhibitor this compound in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. criver.com [criver.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
Comparative study of Reparixin and anti-IL-8 antibodies
A Comparative Analysis of Reparixin and Anti-IL-8 Antibodies in Targeting the IL-8/CXCR1/2 Axis
This guide provides a comprehensive comparison of two prominent therapeutic strategies aimed at inhibiting the pro-inflammatory chemokine Interleukin-8 (IL-8), also known as CXCL8: the small molecule CXCR1/2 antagonist this compound and neutralizing anti-IL-8 monoclonal antibodies. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data to inform research and development decisions.
Introduction
Interleukin-8 is a key mediator of inflammation, primarily involved in the recruitment and activation of neutrophils and other immune cells to sites of tissue injury or infection.[1] The biological effects of IL-8 are mediated through its interaction with two G protein-coupled receptors, CXCR1 and CXCR2.[1][2] Dysregulation of the IL-8 signaling axis is implicated in a variety of inflammatory diseases and cancers, making it a critical target for therapeutic intervention.[3][4] This guide compares two distinct approaches to modulate this pathway: this compound, which targets the receptors, and anti-IL-8 antibodies, which neutralize the ligand.
Mechanism of Action
This compound is a non-competitive, allosteric inhibitor of both CXCR1 and CXCR2.[5][6] By binding to an allosteric site on the receptors, this compound induces a conformational change that prevents receptor activation and downstream signaling, without blocking the binding of IL-8 to the orthosteric site.[7][8] This mode of action effectively inhibits neutrophil chemotaxis and activation.[6]
Anti-IL-8 antibodies are monoclonal antibodies that directly bind to IL-8, sequestering the chemokine and preventing it from interacting with its receptors, CXCR1 and CXCR2.[1][9] This neutralization of the ligand blocks the initiation of the signaling cascade, thereby inhibiting the recruitment and activation of neutrophils.[1] An example of such an antibody is BMS-986253 (Adakitug).[9][10]
Data Presentation
The following table summarizes the key characteristics and quantitative data for this compound and representative anti-IL-8 antibodies.
| Feature | This compound | Anti-IL-8 Antibodies |
| Target | CXCR1 and CXCR2 receptors[6][11] | Interleukin-8 (IL-8/CXCL8) ligand[1] |
| Mechanism | Non-competitive allosteric inhibitor[5][6] | Direct binding and neutralization of IL-8[1] |
| IC50 (CXCR1) | ~1 nM[6][7][11][12] | Not Applicable |
| IC50 (CXCR2) | ~100-400 nM[6][7][11][12] | Not Applicable |
| Binding Affinity (Kd) | Not Applicable (allosteric inhibitor) | K4.3: 2.1 x 10⁻¹⁰ M[13]K2.2: 2.5 x 10⁻¹⁰ M[13] |
| EC50 | Not Applicable | Adakitug (BMS-986253): 43.97 ng/mL for binding to human IL-8[10] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: IL-8 signaling pathway and points of inhibition.
Caption: Experimental workflow for a neutrophil chemotaxis assay.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is fundamental for evaluating the inhibitory effects of this compound and anti-IL-8 antibodies on neutrophil migration.
1. Preparation of Neutrophils:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.
-
Resuspend the isolated neutrophils in a chemotaxis buffer (e.g., HBSS with 0.5% BSA) to a concentration of 1.5 x 10⁶ cells/mL.[14]
2. Assay Setup:
-
Use a 24-well plate with Transwell inserts (5 µm pore size).[14]
-
To the lower chamber, add 500 µL of chemotaxis buffer containing IL-8 at a concentration known to induce chemotaxis (e.g., 20 nM).[14]
-
For the test conditions, add varying concentrations of this compound or anti-IL-8 antibody to both the upper and lower chambers.
-
Add 200 µL of the neutrophil suspension to the upper chamber.[14]
-
Include a negative control (buffer only in the lower chamber) and a positive control (IL-8 without inhibitor).
3. Incubation and Quantification:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1 to 2 hours.[14]
-
After incubation, remove the inserts and quantify the number of neutrophils that have migrated to the lower chamber. This can be done by microscopy after staining or by using a plate reader-based method.
-
The chemotactic index or the percentage of inhibition is calculated by comparing the number of migrated cells in the test conditions to the positive control.
Receptor Binding Assay
This assay is used to determine the binding affinity of ligands to their receptors. For this compound, as a non-competitive allosteric inhibitor, functional assays are more relevant. For anti-IL-8 antibodies, a competitive binding assay can be used to assess their ability to block IL-8 binding to its receptors.
1. Membrane Preparation:
-
Culture cells stably expressing human CXCR1 or CXCR2 (e.g., HEK293 or CHO cells).
-
Harvest the cells and prepare a membrane fraction by homogenization and differential centrifugation.
2. Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a radiolabeled IL-8 (e.g., [¹²⁵I]-IL-8).
-
Add varying concentrations of the unlabeled anti-IL-8 antibody.
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 value (concentration of antibody that inhibits 50% of the specific binding of the radioligand) is determined and can be used to calculate the inhibition constant (Ki).
Preclinical and Clinical Findings
This compound
Preclinical:
-
This compound has demonstrated efficacy in various animal models of inflammation, including ischemia-reperfusion injury and airway inflammation.[7]
-
In cancer models, this compound has been shown to reduce the cancer stem cell population and inhibit tumor growth and metastasis, particularly in breast and thyroid cancer.[8][15] It can also sensitize cancer cells to chemotherapy.[8]
Clinical:
-
A meta-analysis of randomized trials suggested that short-term inhibition of CXCL8 activity with this compound improved survival in patients at high risk for in-hospital mortality without increasing the risk of infection.[16] The all-cause mortality in the this compound group was 2.3% compared to 6.5% in the control group.[16]
-
In a Phase 2 study of patients with severe COVID-19 pneumonia, this compound led to a statistically significant improvement in clinical outcomes compared to standard of care.[17][18][19] The rate of clinical events was 16.7% in the this compound group versus 42.1% in the standard of care group.[19]
-
In a pilot study of patients undergoing on-pump coronary artery bypass graft surgery, this compound significantly reduced the proportion of neutrophil granulocytes in the blood.[20]
Anti-IL-8 Antibodies
Preclinical:
-
Fully human anti-IL-8 monoclonal antibodies have been shown to effectively block IL-8-dependent neutrophil activation and chemotaxis in vitro and inhibit IL-8-induced skin inflammation in rabbits.[13]
-
In a humanized pancreatic cancer mouse model, an anti-IL-8 antibody enhanced the anti-tumor activity of an anti-PD-1 antibody.[3]
-
Studies in breast cancer models suggest that anti-IL-8 antibodies can decrease tumor growth, angiogenesis, and metastasis.[21]
Clinical:
-
BMS-986253 (HuMax-IL8) has been evaluated in a Phase I trial for patients with metastatic or unresectable solid tumors. The monotherapy was well-tolerated and resulted in reductions in serum IL-8 levels.[22]
-
In a Phase I/II trial, the combination of BMS-986253 with nivolumab (B1139203) showed preliminary activity in patients with melanoma that had progressed on checkpoint inhibitors, with a response rate of 13% in this heavily pre-treated population.[9]
-
An earlier anti-IL-8 antibody, HuMab 10F8, was shown to be well-tolerated and significantly reduced clinical disease activity in patients with palmoplantar pustulosis, a chronic inflammatory skin disease.[23][24]
Conclusion
Both this compound and anti-IL-8 antibodies have demonstrated significant potential in modulating the IL-8 signaling pathway for therapeutic benefit in a range of inflammatory diseases and cancers. This compound offers the advantage of a small molecule with oral and intravenous formulations that targets the common downstream receptors of IL-8 and other related chemokines. In contrast, anti-IL-8 antibodies provide high specificity for the IL-8 ligand, potentially offering a more targeted approach with a longer half-life.
The choice between these two strategies may depend on the specific disease context, the desired pharmacokinetic profile, and the relative contributions of IL-8 versus other CXCR1/2 ligands to the pathology. To date, no head-to-head clinical trials have directly compared the efficacy of this compound and anti-IL-8 antibodies. Future research, including direct comparative studies, will be crucial to fully elucidate the relative merits of these two promising therapeutic approaches.
References
- 1. criver.com [criver.com]
- 2. gradientech.se [gradientech.se]
- 3. Anti-IL-8 antibody activates myeloid cells and potentiates the anti-tumor activity of anti-PD-1 antibody in the humanized pancreatic cancer murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 8. Multiple anti-tumor effects of this compound on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melanoma: anti-IL-8 monoclonal antibody plus nivolumab [dailyreporter.esmo.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. Fully human anti-interleukin-8 monoclonal antibodies: potential therapeutics for the treatment of inflammatory disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IL-8-INDUCED NEUTROPHIL CHEMOTAXIS IS MEDIATED BY JANUS KINASE 3 (JAK3) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of this compound on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase 2 reparixinresults in severe COVID-19 | Dompé Global [dompe.com]
- 18. Dompé Announces Results of Phase 2 Study Evaluating the Efficacy and Safety of this compound in Patients with Severe COVID-19 Pneumonia [prnewswire.com]
- 19. A Multicenter Phase 2 Randomized Controlled Study on the Efficacy and Safety of this compound in the Treatment of Hospitalized Patients with COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-IL-8 monoclonal antibodies inhibits the autophagic activity and cancer stem cells maintenance within breast cancer tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase I trial of HuMax-IL8 (BMS-986253), an anti-IL-8 monoclonal antibody, in patients with metastatic or unresectable solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IL-8 as antibody therapeutic target in inflammatory diseases: reduction of clinical activity in palmoplantar pustulosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Reparixin vs. Direct CXCL8 Inhibitors: A Comparative Guide for Researchers
In the landscape of therapeutics targeting inflammatory and oncologic pathways, the inhibition of the CXCL8 (Interleukin-8) signaling axis presents a compelling strategy. This guide provides a detailed comparison between two primary approaches to disrupt this pathway: Reparixin, a small molecule allosteric inhibitor of the CXCL8 receptors CXCR1 and CXCR2, and direct CXCL8 inhibitors, predominantly monoclonal antibodies that neutralize the ligand itself. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Both this compound and direct CXCL8 inhibitors effectively block the pro-inflammatory and pro-tumorigenic effects of the CXCL8 signaling cascade. This compound acts at the receptor level, preventing signal transduction, while direct inhibitors neutralize the CXCL8 ligand. The choice between these strategies may depend on the specific therapeutic context, desired pharmacokinetic profile, and the nuanced biological effects of targeting the receptor versus the ligand. While direct head-to-head comparative studies are limited, this guide synthesizes available data to facilitate an informed evaluation.
Mechanism of Action: A Tale of Two Interventions
The fundamental difference between this compound and direct CXCL8 inhibitors lies in their point of intervention within the CXCL8 signaling pathway.
This compound: The Receptor Modulator
This compound is a non-competitive, allosteric inhibitor of CXCR1 and CXCR2. It binds to a site on the receptors distinct from the CXCL8 binding site. This binding event induces a conformational change in the receptor, locking it in an inactive state and preventing the G-protein coupling and downstream signaling necessary for cellular responses, even when CXCL8 is bound.
Direct CXCL8 Inhibitors: The Ligand Neutralizers
Direct CXCL8 inhibitors, typically monoclonal antibodies, function by binding directly to the CXCL8 chemokine. This sequestration of CXCL8 prevents it from interacting with its cognate receptors, CXCR1 and CXCR2, thereby blocking the initiation of the signaling cascade.
Below is a diagram illustrating the distinct mechanisms of action:
Reparixin: A Comparative Analysis of Chemokine Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Reparixin, a potent non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, has garnered significant interest for its therapeutic potential in a range of inflammatory conditions and oncology.[1][2] Its mechanism of action centers on disrupting the signaling cascade initiated by the binding of interleukin-8 (IL-8 or CXCL8) to its receptors, CXCR1 and CXCR2, which are pivotal in the recruitment and activation of neutrophils.[1][3] This guide provides a comparative analysis of this compound's cross-reactivity with other chemokine receptors, supported by available experimental data, to aid researchers in evaluating its selectivity and potential off-target effects.
Selectivity Profile of this compound
Current data demonstrates a high degree of selectivity of this compound for CXCR1 and CXCR2, with a notable preference for CXCR1.
| Target Receptor | Ligand | This compound IC50 | Species | Assay Type | Reference |
| CXCR1 | CXCL8 (IL-8) | ~1 nM | Human | Chemotaxis Assay | [4][5] |
| CXCR2 | CXCL1 | ~100 - 400 nM | Human | Chemotaxis Assay | [4][5] |
Studies have indicated that this compound does not exhibit significant cross-reactivity with a number of other chemokine and chemoattractant receptors. While comprehensive quantitative data across a full panel of chemokine receptors is limited in publicly available literature, qualitative assessments have shown that this compound does not affect the activation of CXCR1/CXCR2 by other chemotactic factors such as C5a, fMLP, and CXCL12.[6] Furthermore, this compound did not significantly impact human monocyte migration induced by CCL2, the ligand for CCR2. This suggests a specific inhibitory action on the IL-8/CXCR1/2 axis.
Experimental Methodologies
The following are detailed protocols for key experiments typically used to assess the selectivity and potency of chemokine receptor inhibitors like this compound.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit cell migration towards a chemoattractant.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against chemokine-induced cell migration.
Materials:
-
Leukocytes (e.g., human polymorphonuclear cells (PMNs) or cell lines expressing the chemokine receptor of interest)
-
This compound
-
Chemoattractant (e.g., CXCL8 for CXCR1, CXCL1 for CXCR2)
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane
-
Assay buffer (e.g., RPMI 1640 with BSA)
-
Cell staining and counting equipment
Protocol:
-
Isolate and prepare leukocytes or cultured cells.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Place the chemoattractant in the lower chamber of the chemotaxis apparatus.
-
Add the pre-incubated cells to the upper chamber, separated by the porous membrane.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 45-120 minutes).
-
After incubation, remove the membrane. Fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in multiple fields for each condition.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To assess the ability of this compound to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes or whole cells expressing the target receptor
-
Radiolabeled chemokine (e.g., [125I]-CXCL8)
-
This compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare cell membranes or whole cells expressing the chemokine receptor.
-
In a multi-well plate, add the cell membranes/cells, the radiolabeled chemokine at a fixed concentration, and varying concentrations of this compound or unlabeled chemokine (for competition curve).
-
Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Calculate the Ki (inhibition constant) or IC50 value from the competition curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CXCR1/2 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: CXCR1/2 Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for Inhibitor Selectivity Profiling.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to Oral vs. Intravenous Administration of Reparixin
This guide provides a detailed comparison of the oral and intravenous administration routes for Reparixin, a potent, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document synthesizes available pharmacokinetic and pharmacodynamic data, outlines experimental protocols, and visualizes key biological and methodological concepts.
This compound functions by disrupting the signaling cascade initiated by chemokines like Interleukin-8 (IL-8), which are crucial for the recruitment and activation of neutrophils at sites of inflammation.[4] By inhibiting CXCR1 and CXCR2, this compound effectively reduces neutrophil migration, thereby mitigating inflammatory responses and preventing subsequent tissue damage.[1][4] This mechanism is central to its investigation in various conditions, including metastatic breast cancer, organ transplantation, and severe pneumonia.[5][6]
Signaling Pathway of this compound
This compound acts as a non-competitive allosteric inhibitor of CXCR1 and CXCR2. It binds to a site on the receptor different from the ligand-binding site, preventing the conformational change necessary for G-protein activation upon ligand (e.g., CXCL8) binding. This action effectively blocks downstream signaling pathways that lead to neutrophil chemotaxis, degranulation, and respiratory burst, without affecting the ligand's ability to bind to the receptor.[1][7][8]
Pharmacokinetic Data Comparison
Direct head-to-head clinical trials comparing the pharmacokinetic profiles of oral and intravenous this compound in the same patient population are not extensively published. However, data from separate clinical studies provide valuable insights into the properties of each administration route.
| Parameter | Oral Administration | Intravenous Administration |
| Dosing Regimen | Tablets: 400, 800, or 1200 mg three times daily (t.i.d.)[3] | Loading dose: 4.5 mg/kg/h for 30 min, followed by continuous infusion at 2.8 mg/kg/h[2] |
| Time to Max. Concentration (Tmax) | Rapidly absorbed; median of ~1.0 hour[9] | Not applicable (continuous infusion) |
| Half-life (T½) | ~2.0 hours[3][9] | Not explicitly stated in available data; continuous infusion maintains steady-state concentration. |
| Absorption & Bioavailability | Rapidly absorbed with high bioavailability suggested by dose-proportional increases in Cmax and AUC.[3][9] | 100% bioavailability by definition. |
| Accumulation | Little to no accumulation observed with multiple doses over a 21-day period.[3][9] | A steady-state concentration is achieved and maintained through continuous infusion. |
| Metabolism | Metabolized to hydroxylated, carboxylated, and hydrolyzed (ibuprofen) metabolites.[3] | Assumed to undergo similar metabolic pathways. |
| Clinical Context | Investigated for chronic or semi-chronic conditions, such as metastatic breast cancer.[3][9] | Used in acute settings requiring stable plasma levels, like organ transplantation and major surgery.[2][5] |
Experimental Protocols
Oral Administration Protocol (Phase Ib Study)
This protocol is based on a study evaluating this compound in combination with paclitaxel (B517696) for metastatic breast cancer.[3]
-
Patient Population : Patients with HER-2 negative metastatic breast cancer.[3]
-
Dosage : Patients were enrolled in cohorts receiving escalating doses of this compound oral tablets (400 mg, 800 mg, and 1200 mg) three times per day (t.i.d.).[3]
-
Schedule : this compound was administered for 21 consecutive days in a 28-day cycle.[3]
-
Pharmacokinetic (PK) Sampling :
-
Venous blood samples (6 mL) were collected at predefined time points: 0.0 (pre-dose), 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, and 8.0 hours following this compound administration on specified days (e.g., Day -3 and Day 21).[3]
-
On days when co-administered with paclitaxel, sampling times were slightly modified.[3]
-
-
Sample Processing : Blood samples were immediately centrifuged at 4°C (1200 RCF for 10 minutes) to separate plasma. Plasma samples were collected, aliquoted, and stored at -20°C until analysis.[9]
Intravenous Administration Protocol (Surgical Setting)
This protocol is derived from a study assessing the safety and efficacy of this compound in patients undergoing on-pump coronary artery bypass graft (CABG) surgery.[2]
-
Patient Population : Patients undergoing elective CABG surgery.[2]
-
Administration : this compound or a placebo was administered intravenously via a central venous line immediately after the induction of anesthesia.[2]
-
Dosage :
-
Duration : The infusion was maintained until 8 hours after the end of the cardiopulmonary bypass (CPB).[2]
-
Monitoring : Patients were monitored for safety, and blood samples were taken to assess pharmacodynamic effects, such as the proportion of neutrophils in peripheral blood.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical or clinical study comparing oral and intravenous administration routes for a compound like this compound.
Summary and Discussion
The choice between oral and intravenous administration of this compound is dictated by the therapeutic context and desired pharmacokinetic profile.
-
Oral this compound is characterized by rapid absorption and a relatively short half-life of approximately two hours, with no significant accumulation upon repeated dosing.[3][9] This makes it suitable for outpatient settings and chronic disease management where convenient, repeated dosing is necessary. The dose-proportional increase in exposure suggests predictable pharmacokinetics across a range of oral doses.[3]
-
Intravenous this compound offers immediate and complete bioavailability, allowing for precise control over plasma concentrations. The use of a loading dose followed by continuous infusion is designed to rapidly achieve and maintain a therapeutic steady-state level.[2] This administration route is ideal for acute, critical care settings such as attenuating ischemia-reperfusion injury during major surgery or preventing graft rejection in the immediate post-transplantation period, where consistent drug levels are paramount.[2][5]
For researchers, these distinct profiles inform experimental design. Studies investigating the long-term modulation of the tumor microenvironment may favor the oral route, while studies focused on acute inflammatory events would benefit from the precise and sustained drug exposure provided by intravenous infusion. The available data underscores this compound's versatility as a therapeutic agent, with administration routes tailored to specific clinical challenges.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. This compound by Dompe Farmaceutici for Community Acquired Pneumonia: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 8. apexbt.com [apexbt.com]
- 9. A window-of-opportunity trial of the CXCR1/2 inhibitor this compound in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reparixin: A Comparative Analysis Against Standard-of-Care in Inflammatory and Oncological Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Reparixin's performance against standard-of-care treatments in specific medical conditions, supported by available experimental data. This compound is an orally available, non-competitive allosteric inhibitor of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2), which play a crucial role in the recruitment and activation of neutrophils, key mediators of inflammation.[1][2] By blocking the signaling of interleukin-8 (IL-8 or CXCL8), this compound aims to mitigate inflammation-driven tissue damage in a variety of diseases.[1]
Executive Summary
Clinical and preclinical evidence suggests that this compound may offer advantages over standard-of-care in conditions characterized by acute inflammation and neutrophil-mediated pathology. In a Phase 2 clinical trial for severe COVID-19 pneumonia, this compound demonstrated a statistically significant reduction in clinical events compared to standard of care.[2][3] Preclinical studies in a mouse model of myelofibrosis have shown its potential to reduce bone marrow fibrosis. Furthermore, in a pilot study involving patients undergoing coronary artery bypass graft surgery, this compound was associated with reduced systemic inflammation and improved fluid balance.
However, in the context of metastatic triple-negative breast cancer, a Phase 2 trial (fRida) concluded that the addition of this compound to paclitaxel (B517696) did not prolong progression-free survival compared to paclitaxel alone. This highlights the importance of patient selection and the specific pathological context when evaluating the efficacy of targeting the CXCL8-CXCR1/2 axis.
This guide will delve into the quantitative data, experimental protocols, and underlying signaling pathways to provide a comprehensive overview of the current evidence for this compound's potential therapeutic applications.
Quantitative Data Comparison
The following tables summarize the key quantitative data from comparative studies of this compound versus standard-of-care.
Table 1: Efficacy of this compound in Severe COVID-19 Pneumonia (Phase 2 Clinical Trial)
| Outcome Measure | This compound + Standard of Care (n=36) | Standard of Care Alone (n=19) | p-value |
| Rate of Clinical Events* | 16.7% (95% CI 6.4-32.8%) | 42.1% (95% CI 20.3-66.5%) | 0.02 |
| Adjusted Hazard Ratio | 0.33 (95% CI 0.11-0.99) | - | 0.047 |
*Composite of clinical events: use of supplemental oxygen, need for mechanical ventilation, intensive care unit admission, and/or use of rescue medication.
Table 2: Preclinical Efficacy of this compound in a Mouse Model of Myelofibrosis (Gata1low mice)
| Outcome Measure | This compound-treated | Vehicle-treated | p-value |
| Bone Marrow Fibrosis (Gomori staining) at Day 20 | 4.54 ± 0.45 | 28.09 ± 15.69 | <0.05 |
| Bone Marrow Fibrosis (Reticulin staining) at Day 20 | 3.19 ± 1.89 | 19.30 ± 7.86 | <0.05 |
| Spleen Fibrosis (Gomori staining) at Day 20 | 10.85 ± 3.82 | 20.51 ± 5.25 | <0.05 |
| Spleen Fibrosis (Reticulin staining) at Day 20 | 6.13 ± 2.34 | 13.15 ± 3.06 | <0.05 |
Table 3: Efficacy of this compound in Coronary Artery Bypass Graft (CABG) Surgery (Pilot Study)
| Outcome Measure | This compound (n=16) | Placebo (n=16) | p-value |
| Proportion of Neutrophil Granulocytes (at end of CPB) | 71% (IQR = 67-76) | 79% (IQR = 71-83) | 0.023 |
| Positive Fluid Balance during Surgery (ml) | 2575 (IQR = 2027-3080) | 3200 (IQR = 2928-3778) | 0.029 |
| Positive Fluid Balance during ICU Stay (ml) | 2603 (IQR = 1023-4288) | 4200 (IQR = 2313-8160) | 0.021 |
CPB: Cardiopulmonary Bypass, IQR: Interquartile Range.
Table 4: Efficacy of this compound in Metastatic Triple-Negative Breast Cancer (fRida Phase 2 Trial)
| Outcome Measure | This compound + Paclitaxel (n=62) | Placebo + Paclitaxel (n=61) | Hazard Ratio (HR) | p-value |
| Median Progression-Free Survival (PFS) | 5.5 months | 5.6 months | 1.13 | 0.5996 |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Phase 2 Clinical Trial of this compound in Severe COVID-19 Pneumonia
-
Study Design: An open-label, multicenter, randomized phase 2 clinical trial.
-
Participants: 55 adult patients hospitalized with severe COVID-19 pneumonia were randomized in a 2:1 ratio.
-
Intervention:
-
This compound Group (n=36): Received 1200 mg of oral this compound three times a day for up to 21 days, in addition to the standard of care.
-
Control Group (n=19): Received the standard of care (SOC) alone. The SOC was determined by the local standard therapy at the trial site and was in line with international guidelines for COVID-19 treatment.[2][3]
-
-
Primary Endpoint: A composite of clinical events, including the use of supplemental oxygen, the need for mechanical ventilation, admission to the intensive care unit, and/or the use of rescue medication.
-
Statistical Analysis: The rate of clinical events was compared between the two groups. A Cox regression model was used for sensitivity analysis to provide an adjusted hazard ratio.
Preclinical Study of this compound in a Mouse Model of Myelofibrosis
-
Animal Model: Gata1low mice, a model that develops myelofibrosis.
-
Study Design: Aged-matched Gata1low mice were treated with either this compound or a vehicle for 20 or 37 days.
-
Intervention:
-
This compound Group: this compound was administered via subcutaneously implanted minipumps, set to deliver 7.5 mg/hr/kg of body weight.
-
Control Group: Received the vehicle through the same delivery method.
-
-
Outcome Measures:
-
Bone marrow and splenic fibrosis were assessed using Gomori and reticulin (B1181520) staining.
-
The expression of TGF-β1 and collagen III in megakaryocytes was evaluated.
-
-
Statistical Analysis: The levels of fibrosis and protein expression were compared between the this compound-treated and vehicle-treated groups.
Pilot Study of this compound in Coronary Artery Bypass Graft (CABG) Surgery
-
Study Design: A double-blinded, placebo-controlled pilot study.
-
Participants: 32 patients undergoing on-pump CABG were randomized into two groups of 16.
-
Intervention:
-
This compound Group (n=16): Received an intravenous infusion of this compound after the induction of anesthesia until 8 hours after cardiopulmonary bypass (CPB).
-
Placebo Group (n=16): Received a placebo infusion following the same protocol.
-
-
Outcome Measures: Markers of systemic and pulmonary inflammation (including the proportion of neutrophil granulocytes), surrogates of myocardial ischemia-reperfusion injury, and clinical outcomes such as fluid balance were compared.
-
Statistical Analysis: Mann-Whitney U- and Fisher's exact tests were used for comparisons between the groups.
Phase 2 Clinical Trial of this compound in Metastatic Triple-Negative Breast Cancer (fRida)
-
Study Design: A randomized, placebo-controlled phase 2 clinical trial.
-
Participants: 123 subjects with untreated metastatic triple-negative breast cancer were randomized 1:1.
-
Intervention:
-
This compound Group (n=62): Received oral this compound on days 1-21 in combination with weekly paclitaxel (80 mg/m²) on days 1, 8, and 15 of a 28-day cycle.
-
Placebo Group (n=61): Received a placebo on days 1-21 in combination with weekly paclitaxel (80 mg/m²) on the same schedule.
-
-
Primary Endpoint: Progression-free survival (PFS) as determined by central review.
-
Statistical Analysis: PFS was compared between the two groups using a log-rank test, and the hazard ratio was calculated.
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is centered on its ability to inhibit the CXCR1 and CXCR2 receptors. These receptors are activated by the chemokine CXCL8 (IL-8), a potent chemoattractant and activator of neutrophils. In various inflammatory conditions and cancers, elevated levels of CXCL8 lead to excessive neutrophil infiltration, which contributes to tissue damage and disease progression.
This compound acts as a non-competitive allosteric inhibitor, meaning it binds to a site on the receptor different from the CXCL8 binding site. This binding event changes the receptor's conformation, preventing its activation even when CXCL8 is bound. This blockade of CXCR1/2 signaling inhibits downstream pathways responsible for neutrophil chemotaxis, degranulation, and the release of reactive oxygen species.
Caption: CXCL8 signaling pathway and the inhibitory action of this compound.
The following diagram illustrates the experimental workflow for the Phase 2 clinical trial of this compound in severe COVID-19 pneumonia.
Caption: Workflow of the Phase 2 COVID-19 pneumonia clinical trial.
References
Validating Biomarkers for Predicting Reparixin Therapy Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Reparixin, a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, is a promising therapeutic agent under investigation for various indications, including metastatic breast cancer and inflammatory conditions.[1][2] Its mechanism of action, which disrupts the signaling cascade of the potent neutrophil chemoattractant Interleukin-8 (CXCL8), suggests that biomarkers related to the CXCL8-CXCR1/2 axis could be pivotal in predicting patient response.[1][3] This guide provides a comparative overview of potential biomarkers, supporting experimental data, and detailed methodologies for their validation.
The CXCL8-CXCR1/2 Signaling Pathway
This compound functions by binding to a transmembrane allosteric site on CXCR1 and CXCR2, preventing the conformational changes necessary for downstream signaling activation without directly competing with CXCL8 binding.[4] This inhibition blocks key cellular responses, including neutrophil migration, adhesion, and the release of inflammatory mediators.[4] In the context of oncology, this pathway is implicated in promoting cancer stem cell (CSC) survival, proliferation, and metastasis.[3]
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Reparixin
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step procedure for the proper disposal of Reparixin, a non-competitive allosteric inhibitor of CXCR1/2, to ensure minimal environmental impact and adherence to safety protocols.
This compound Chemical and Safety Data
Before proceeding with disposal, it is essential to be aware of the chemical and physical properties of this compound, as well as its known hazards. This information is crucial for handling the compound safely during the disposal process.
| Property | Value | Reference |
| Molecular Formula | C14H21NO3S | [1] |
| Molecular Weight | 283.39 g/mol | [1][2] |
| CAS Number | 266359-83-5 | [3][4] |
| Solubility | Insoluble in H2O; Soluble in DMSO and Ethanol | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection) | [1] |
Note: One Safety Data Sheet (SDS) states that this compound is not a hazardous substance[5]. However, given the conflicting information and to ensure the highest level of safety, it is prudent to handle and dispose of this compound as a hazardous chemical.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. Adherence to these procedures is vital for personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Safety goggles with side-shields are mandatory.[1]
-
Hand Protection: Wear protective gloves (e.g., nitrile).[1]
-
Body Protection: An impervious lab coat or clothing is required.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.
-
Solid Waste:
-
Collect un-used or expired solid this compound and any materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled hazardous waste container.
-
The container should be sealable and made of a material compatible with the chemical.
-
-
Liquid Waste:
-
For solutions of this compound (e.g., dissolved in DMSO or ethanol), collect the waste in a designated hazardous liquid waste container.
-
Do not mix with incompatible waste streams. Strong acids/alkalis and strong oxidizing/reducing agents are incompatible with this compound.[1]
-
-
Sharps Waste:
-
Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container labeled "HAZARDOUS DRUG WASTE ONLY".[6]
-
Labeling and Storage
Accurate labeling and safe storage of waste are crucial for identification and proper handling by waste management personnel.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."
-
Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.
Final Disposal
The final disposal of this compound waste must be conducted in accordance with all applicable federal, state, and local regulations.[1][4][7]
-
Professional Waste Management: Engage a licensed hazardous waste disposal company for the collection and disposal of the this compound waste.[6]
-
Incineration: Most pharmaceutical waste is treated via incineration at a permitted facility to ensure complete destruction.[7][8]
-
Do Not:
Visualizing the this compound Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow from handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
This comprehensive guide provides the necessary information for the safe handling and disposal of this compound. By following these procedures, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Essential Safety and Logistics for Handling Reparixin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Reparixin, a non-competitive allosteric inhibitor of CXCR1 and CXCR2 chemokine receptors. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE) and Hazard Mitigation
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory.
Hazard Identification and Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |
Recommended Personal Protective Equipment:
| Area of Protection | Equipment | Specification |
| Eye and Face Protection | Safety goggles with side-shields | Must be worn to prevent eye contact.[1] |
| Hand Protection | Protective gloves | Impervious chemical-resistant gloves are required.[1] |
| Skin and Body Protection | Impervious clothing | A lab coat or other protective clothing should be worn.[1] |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas. If dust or aerosols are generated, a respirator is necessary.[1] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the key steps for safely managing this compound within a laboratory setting, from receipt to disposal.
Caption: Standard workflow for handling this compound.
Emergency Response Plan
In the event of accidental exposure or spillage, immediate and appropriate action is critical to minimize harm.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Skin Contact | Wash off with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Wash out mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response Protocol:
The following diagram outlines the necessary steps to be taken in the event of a this compound spill.
Caption: Emergency response plan for a this compound spill.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Handling and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of in accordance with local, state, and federal regulations.[1][2] Do not allow to enter drains or water courses.[1] |
| Contaminated Materials (PPE, absorbent pads, etc.) | Collect in a designated, labeled, and sealed container for hazardous waste.[1] |
| Empty Containers | Triple rinse with a suitable solvent and dispose of as hazardous waste. |
It is imperative to consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
